molecular formula C6H9N3 B1651135 2-(azetidin-3-yl)-1H-imidazole CAS No. 1234710-01-0

2-(azetidin-3-yl)-1H-imidazole

Cat. No.: B1651135
CAS No.: 1234710-01-0
M. Wt: 123.16
InChI Key: FUUJTHNKOCYTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(azetidin-3-yl)-1H-imidazole is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16. The purity is usually 95%.
BenchChem offers high-quality 2-(azetidin-3-yl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(azetidin-3-yl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1234710-01-0

Molecular Formula

C6H9N3

Molecular Weight

123.16

IUPAC Name

2-(azetidin-3-yl)-1H-imidazole

InChI

InChI=1S/C6H9N3/c1-2-9-6(8-1)5-3-7-4-5/h1-2,5,7H,3-4H2,(H,8,9)

InChI Key

FUUJTHNKOCYTDT-UHFFFAOYSA-N

SMILES

C1C(CN1)C2=NC=CN2

Canonical SMILES

C1C(CN1)C2=NC=CN2

Origin of Product

United States

Foundational & Exploratory

The Physicochemical and Pharmacological Blueprint of 2-(Azetidin-3-yl)-1H-imidazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the drive to improve clinical success rates has led to a paradigm shift away from flat, highly lipophilic aromatic rings toward highly saturated, three-dimensional scaffolds—a concept known as "escaping from flatland"[1]. The 2-(azetidin-3-yl)-1H-imidazole fragment represents a masterclass in this design philosophy.

By fusing an azetidine ring (a highly polar, sp3-rich, four-membered nitrogen heterocycle) directly to a 1H-imidazole (a versatile, amphoteric aromatic system), chemists can drastically lower a molecule's partition coefficient (LogP) while introducing precise vectors for target engagement[2]. This in-depth technical guide explores the physicochemical causality, pharmacological utility, and synthetic methodologies associated with this privileged building block.

Physicochemical Profiling and Causality

To understand the utility of 2-(azetidin-3-yl)-1H-imidazole, one must analyze the isolated contributions of its two distinct rings and their synergistic acid-base equilibria.

  • The Azetidine Motif: As a conformationally restricted ring, azetidine acts as a low-lipophilicity bioisostere for larger piperidine and pyrrolidine rings[3]. Its secondary amine possesses a pKa of approximately 10.4. This high basicity ensures that the azetidine nitrogen remains fully protonated (

    
    ) at physiological pH (7.4), providing a reliable, permanent positive charge for salt-bridge formation with acidic residues (e.g., Aspartate or Glutamate) in the target binding pocket.
    
  • The Imidazole Motif: Imidazole is an amphoteric heterocycle with a conjugate acid pKa near 7.0. At physiological pH, it exists in a dynamic equilibrium between its neutral and cationic states. This unique property allows it to act simultaneously as a hydrogen bond donor and acceptor, or to coordinate strongly with transition metals (such as

    
     or 
    
    
    
    ) in metalloenzymes[2].
Quantitative Data Presentation

The following table summarizes the core physicochemical parameters of the 2-(azetidin-3-yl)-1H-imidazole free base, highlighting the causality behind its selection in fragment-based drug discovery (FBDD)[4].

Physicochemical PropertyValueCausality / Relevance to Drug Design
Molecular Weight 123.16 g/mol Highly efficient fragment (Ligand Efficiency > 0.3) ideal for FBDD.
LogP (Estimated) -0.8 to -1.2Excellent aqueous solubility; reduces the overall lipophilicity of bulky, hydrophobic drug scaffolds.
pKa 1 (Azetidine) ~10.4Remains protonated at pH 7.4, enabling strong electrostatic interactions and salt bridge formation.
pKa 2 (Imidazole) ~7.0Exists in a tunable equilibrium of neutral/cationic states at pH 7.4, offering versatile H-bonding.
Topological Polar Surface Area 40.7 ŲOptimal balance for membrane permeability while maintaining necessary polar interactions.
Fraction sp3 (

)
0.50High three-dimensionality, which statistically correlates with improved clinical safety and success rates.

Pharmacological Utility & Target Engagement Logic

The 2-(azetidin-3-yl)-1H-imidazole core (and its functionalized derivatives) has been successfully deployed in advanced therapeutic programs to optimize both pharmacokinetic (PK) profiles and pharmacodynamic (PD) target engagement.

For instance, azetidin-ylmethyl-imidazole derivatives have been identified as highly potent, noncovalent inhibitors of Glutathione S-transferase pi 1 (GSTP1), a critical target implicated in gastric cancer[2]. By utilizing the azetidine ring to optimize the solubility profile and the imidazole ring to occupy specific hydrophobic and hydrogen-bonding pockets, researchers achieved sub-micromolar enzymatic inhibition and improved isoform selectivity[2]. Similarly, piperazinyl azetidine skeletons have been utilized in the development of Monoacylglycerol Lipase (MAGL) PET tracers, demonstrating the scaffold's ability to cross the blood-brain barrier when appropriately decorated[3].

Mechanistic Pathway: pH-Dependent Target Engagement

The diagram below illustrates the self-validating logic of the fragment's protonation states across different microenvironments and how these states dictate target engagement.

G PH_LOW Acidic Microenvironment (Tumor/Lysosome, pH < 6.0) AZ_PROT Azetidine: Protonated (-NH2+) pKa ~ 10.4 PH_LOW->AZ_PROT IM_PROT Imidazole: Cationic (-NH+) pKa ~ 7.0 PH_LOW->IM_PROT PH_PHYS Physiological State (Blood/Cytosol, pH 7.4) PH_PHYS->AZ_PROT IM_NEUT Imidazole: Neutral (-NH) PH_PHYS->IM_NEUT PH_HIGH Basic Environment (In Vitro Assay, pH > 10.5) AZ_NEUT Azetidine: Neutral (-NH) PH_HIGH->AZ_NEUT PH_HIGH->IM_NEUT TARGET_SALT Target Engagement: Strong Salt Bridge Formation AZ_PROT->TARGET_SALT IM_PROT->TARGET_SALT Weak/Transient TARGET_HBOND Target Engagement: H-Bond Donor/Acceptor & Metal Coordination IM_NEUT->TARGET_HBOND

Figure 1: pH-dependent protonation states and target engagement logic of the azetidine-imidazole.

Experimental Protocol: Synthesis of the 2-(1-Boc-azetidin-3-yl)-1H-imidazole Core

To leverage this scaffold in library synthesis, chemists typically construct the N-Boc protected core, which can be subsequently functionalized at the imidazole nitrogen or deprotected for azetidine functionalization. The following protocol utilizes a modified Radziszewski condensation, a robust methodology for constructing 2-substituted imidazoles from aldehydes.

Causality in Experimental Design
  • Ammonium Acetate: Serves a dual purpose. It acts as the nitrogen source for the imidazole ring and buffers the reaction to prevent the acidic degradation of the sensitive azetidine-3-carboxaldehyde.

  • Methanol Solvent: Chosen to ensure the solubility of the highly polar intermediates while allowing the product to be easily isolated during the aqueous workup phase.

  • Aqueous Bicarbonate Workup: A self-validating step. Neutralizing the acetic acid byproduct ensures the newly formed imidazole is driven to its neutral, free-base form, allowing it to partition cleanly into the organic extraction layer.

Step-by-Step Methodology
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-azetidine-3-carboxaldehyde (1.0 equiv, 10 mmol) in anhydrous methanol (30 mL).

  • Reagent Addition: Add glyoxal (40% aqueous solution, 1.2 equiv, 12 mmol) to the stirring solution at room temperature.

  • Amine Incorporation: Slowly add ammonium acetate (4.0 equiv, 40 mmol) in small portions over 10 minutes. Note: The reaction is mildly exothermic; maintain the temperature below 30°C using a water bath if necessary to prevent side reactions.

  • Cyclocondensation: Stir the reaction mixture at 45°C for 12–16 hours. Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak disappears and the target mass (

    
    ) dominates the chromatogram.
    
  • Workup: Concentrate the mixture under reduced pressure to remove the methanol. Dilute the residue with saturated aqueous

    
     (50 mL) until gas evolution ceases.
    
  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate. Purify via flash column chromatography (Silica gel, gradient elution from 0% to 10% Methanol in Dichloromethane) to yield the pure 2-(1-Boc-azetidin-3-yl)-1H-imidazole as a crystalline solid.

References

  • Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy Journal of Medicinal Chemistry - ACS Publications[Link]

  • Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton PubMed Central (PMC) - NIH[Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates MDPI - Molecules[Link]

Sources

A Technical Guide to 2-(azetidin-3-yl)-1H-imidazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and favorable physicochemical properties is perpetual. The 2-(azetidin-3-yl)-1H-imidazole core has emerged as a significant "privileged structure," a framework that demonstrates the ability to bind to multiple, unrelated biological targets. This guide provides an in-depth technical overview of this compound, from its synthesis and chemical characteristics to its burgeoning role in modern drug discovery, with a particular focus on its application as a versatile building block for potent and selective ligands.

The fusion of the strained four-membered azetidine ring with the aromatic imidazole moiety creates a molecule with a distinct conformational profile and a rich electronic character. The azetidine ring, a bioisostere for larger cyclic amines, can enhance metabolic stability and aqueous solubility, while the imidazole ring, a common feature in biologically active molecules like the amino acid histidine, offers a versatile platform for hydrogen bonding and metal coordination.[1][2] This unique combination of properties makes 2-(azetidin-3-yl)-1H-imidazole a highly sought-after intermediate in the synthesis of novel therapeutic agents.

Structural Elucidation and Physicochemical Properties

Chemical Structure:

G cluster_imidazole 1H-imidazole cluster_azetidine Azetidine N1 N C2 C N1->C2 N3 N C2->N3 C6 C C2->C6 C4 C N3->C4 C5 C C4->C5 C5->N1 N7 N C6->N7 C8 C N7->C8 C9 C C8->C9 C9->C6

Caption: 2D structure of 2-(azetidin-3-yl)-1H-imidazole.

Predicted Physicochemical Properties:

The properties of the parent compound can be inferred from its structure and data available for its derivatives.

PropertyPredicted ValueSource
Molecular FormulaC6H9N3[3]
Molecular Weight123.16 g/mol Calculated
XlogP-0.5[3]
Hydrogen Bond Donors2Calculated
Hydrogen Bond Acceptors2Calculated
Rotatable Bonds1Calculated

These values are predicted and should be confirmed experimentally.

Synthesis of the 2-(azetidin-3-yl)-1H-imidazole Core

The synthesis of 2-(azetidin-3-yl)-1H-imidazole can be approached through a multi-step sequence, often involving the initial construction of a suitably protected azetidine precursor followed by the formation of the imidazole ring. A plausible and efficient synthetic strategy is outlined below, adapted from established methodologies for the synthesis of related azetidine derivatives.[5][6]

Proposed Synthetic Workflow:

G A 1-Boc-3-azetidinone B N-Boc-3-(1H-imidazol-2-yl)azetidine A->B Imidazole formation (e.g., with glyoxal and ammonia) C 2-(azetidin-3-yl)-1H-imidazole B->C Boc deprotection (e.g., TFA or HCl)

Caption: Proposed synthetic workflow for 2-(azetidin-3-yl)-1H-imidazole.

Experimental Protocol: A Step-by-Step Guide

Part 1: Synthesis of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

This initial step involves the construction of the imidazole ring onto the protected azetidinone core.

Materials:

  • 1-Boc-3-azetidinone

  • Glyoxal (40% solution in water)

  • Ammonium hydroxide (28-30% solution)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1-Boc-3-azetidinone (1 equivalent) in methanol at 0 °C, add glyoxal (1.1 equivalents) and ammonium hydroxide (5 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dilute the residue with water and extract with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate.

Part 2: Deprotection to Yield 2-(azetidin-3-yl)-1H-imidazole

The final step is the removal of the Boc protecting group to yield the target compound.

Materials:

  • tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in dioxane)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (1 equivalent) in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 10-20 equivalents) or a solution of 4M HCl in dioxane at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as its salt (e.g., trifluoroacetate or hydrochloride).

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 2-(azetidin-3-yl)-1H-imidazole salt. The free base can be obtained by neutralization with a suitable base.

Applications in Drug Discovery: A Focus on Histamine H3 Receptor Ligands

The 2-(azetidin-3-yl)-1H-imidazole scaffold is of significant interest in the development of ligands for the histamine H3 receptor (H3R).[7] The H3R is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[8] As such, H3R antagonists and inverse agonists have therapeutic potential for treating a range of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[8]

The imidazole ring is a key pharmacophoric element for H3R affinity, mimicking the endogenous ligand histamine. The azetidine moiety serves as a constrained and metabolically stable surrogate for more flexible alkylamine chains found in many H3R ligands. This combination allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Illustrative Signaling Pathway:

G cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand 2-(azetidin-3-yl)-1H-imidazole Derivative (Antagonist) Ligand->H3R Binds to and blocks ATP ATP ATP->AC Downstream Downstream Effects (e.g., Neurotransmitter Release) cAMP->Downstream Modulates

Caption: Simplified signaling pathway of a 2-(azetidin-3-yl)-1H-imidazole-based H3R antagonist.

Conclusion and Future Perspectives

The 2-(azetidin-3-yl)-1H-imidazole scaffold represents a valuable asset in the medicinal chemist's toolbox. Its unique structural and electronic features provide a solid foundation for the design of novel therapeutics. The synthetic routes, while requiring careful optimization, are accessible and scalable. The demonstrated utility of this core in the development of potent histamine H3 receptor ligands highlights its potential for addressing unmet medical needs in the realm of central nervous system disorders. Future research will undoubtedly expand the applications of this versatile scaffold to other target classes, further cementing its status as a privileged structure in drug discovery.

References

  • Yang, B. et al. A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings. Molecules2023 , 28(3), 1347. [Link]

  • University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. [Link]

  • PubChemLite. 2-(azetidin-3-yl)-1h-imidazole dihydrochloride. [Link]

  • Elsevier. Azetidine Synthesis. [Link]

  • Google Patents.
  • ResearchGate. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. [Link]

  • PMC. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. [Link]

  • PubMed. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. [Link]

  • MedCrave. Review of pharmacological effects of imidazole derivatives. [Link]

  • ResearchGate. Structures of imidazole-containing H 3 R ligands: full agonists 1 to 3,... [Link]

  • Asian Journal of Research in Chemistry. A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. [Link]

  • MDPI. Multitargeting Histamine H 3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives. [Link]

  • SciSpace. A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. [Link]

  • Cresset Group. Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands. [Link]

  • Science International. A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. [Link]

  • Wikipedia. Imidazole. [Link]

  • TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. [Link]

Sources

The Biological Activity of 2-(Azetidin-3-yl)-1H-imidazole Derivatives: A Multi-Target Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pursuit of novel pharmacophores with optimal physicochemical properties is paramount. The 2-(azetidin-3-yl)-1H-imidazole scaffold has recently emerged as a highly versatile and metabolically stable structural motif. By combining the rigid, three-dimensional geometry of the azetidine ring with the hydrogen-bonding and metal-coordinating capabilities of the imidazole moiety, this scaffold offers unique advantages in overcoming drug resistance and off-target toxicity.

This technical whitepaper synthesizes recent breakthroughs regarding the biological activity of 2-(azetidin-3-yl)-1H-imidazole derivatives, focusing on their proven efficacy in oncology (GSTP1 inhibition), infectious diseases (anti-tuberculosis activity), and Gram-negative antimicrobial development (LpxC inhibition).

Chemical Rationale: Why the Azetidin-Imidazole Scaffold?

The selection of the 2-(azetidin-3-yl)-1H-imidazole core is driven by precise structure-activity relationship (SAR) principles:

  • Conformational Rigidity & Entropic Efficiency: Unlike flexible alkyl chains, the four-membered azetidine ring restricts the conformational space of the molecule. This pre-organization reduces the entropic penalty upon binding to target proteins, leading to higher affinity.

  • Physicochemical Optimization: Replacing larger heterocycles (like piperidine) with azetidine lowers lipophilicity (LogP) and increases aqueous solubility. Furthermore, the lack of abstractable hydrogen atoms adjacent to the nitrogen in certain vectors makes the azetidine ring highly resistant to cytochrome P450-mediated oxidative metabolism.

  • Versatile Interaction Profile: The 1H-imidazole ring acts as both a hydrogen bond donor and acceptor. Crucially, its unshared electron pair allows for potent coordination with metal ions, a feature heavily exploited in targeting metalloenzymes like LpxC [1].

Oncology: Noncovalent GSTP1 Inhibition in Gastric Cancer

Glutathione S-transferase pi 1 (GSTP1) is frequently overexpressed in gastric cancer and is a primary driver of multidrug resistance (MDR). GSTP1 catalyzes the conjugation of glutathione to chemotherapeutic agents (e.g., cisplatin), neutralizing them and facilitating their efflux from the cell.

Historically, GSTP1 inhibitors relied on highly reactive covalent "warheads" that bound irreversibly to the enzyme. However, these covalent inhibitors suffered from poor isoform selectivity and systemic toxicity due to off-target reactions with other cellular thiols. Recent advancements have utilized a warhead removal strategy , leveraging the 1-(azetidin-3-ylmethyl)-1H-benzo[d]imidazole scaffold to create highly potent noncovalent inhibitors [2].

Mechanistic Pathway

G Chemo Chemotherapy (e.g., Cisplatin) ROS Intracellular ROS & Toxins Chemo->ROS GSTP1 GSTP1 Enzyme (Overexpressed) ROS->GSTP1 Substrate Apoptosis Tumor Cell Apoptosis ROS->Apoptosis Accumulation (If GSTP1 inhibited) Conjugate Glutathione Conjugation GSTP1->Conjugate Catalyzes Efflux Cellular Efflux (MDR) Conjugate->Efflux Detoxification Inhibitor Azetidin-Imidazole Derivative (16n) Inhibitor->GSTP1 Non-covalent Inhibition

Mechanism of GSTP1-mediated drug resistance and inhibition by azetidin-imidazole derivatives.

Quantitative Data: GSTP1 Inhibition
CompoundScaffold TypeInhibition ModeGSTP1 IC₅₀ (µM)Isoform Selectivity (vs GSTA1/GSTM1)
HJ6 Covalent (Acrylamide)Irreversible0.45 ± 0.03Poor
XH1 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazoleNoncovalent6.90 ± 0.05Moderate
16n Optimized Azetidin-ImidazoleNoncovalent0.79 ± 0.05High (>50-fold)
Protocol: Self-Validating GSTP1 Enzymatic Assay

To ensure trustworthiness and reproducibility, the enzymatic inhibition of GSTP1 is measured using a continuous spectrophotometric assay tracking the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB).

  • Buffer Preparation: Prepare assay buffer consisting of 100 mM potassium phosphate (pH 6.5) supplemented with 0.1% Bovine Serum Albumin (BSA) to prevent non-specific enzyme adsorption to the microplate.

  • Enzyme/Substrate Mix: Add recombinant human GSTP1 (final concentration 10 nM) and reduced glutathione (GSH, 1 mM) to a 96-well UV-transparent plate.

  • Inhibitor Incubation: Add serial dilutions of the azetidin-imidazole derivative (0.1 nM to 100 µM in DMSO; final DMSO concentration <1%). Include a vehicle control (DMSO only) and a positive control (Ethacrynic acid). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Initiate the reaction by adding the electrophilic substrate CDNB (1 mM final concentration).

  • Kinetic Readout: Immediately monitor the change in absorbance at 340 nm using a microplate reader for 5 minutes. The increase in absorbance corresponds to the formation of the GS-DNB conjugate.

  • Data Analysis: Calculate the initial velocity (

    
    ) for each well. Plot normalized % activity against log[Inhibitor] and determine the IC₅₀ using a 4-parameter logistic regression model.
    

Infectious Disease: Anti-Tuberculosis Activity

The global rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antibiotic classes. Recent studies have demonstrated that equipping the azetidine-imidazole scaffold with a nitrofuran warhead yields compounds with exceptional anti-mycobacterial activity [3].

The causality behind this design is rooted in mycobacterial-specific metabolism. The nitrofuran moiety acts as a prodrug. It is specifically reduced and activated by the mycobacterial deazaflavin-dependent nitroreductase (Ddn), generating reactive intermediate species that cause lethal DNA damage and disrupt cell wall synthesis. The 2-(azetidin-3-yl)-1H-imidazole core provides the optimal spatial vector to fit within the Ddn active site while maintaining high membrane permeability.

Quantitative Data: Anti-Mtb Activity
CompoundStructural FeaturesMIC against Mtb H37Rv (µg/mL)Cytotoxicity (CC₅₀, µg/mL)
Isoniazid Standard of Care0.05>100
Compound 1 Spirocyclic oxadiazole3.12>50
Compound 2 5-methyl-2-[1-(5-nitro-2-furoyl)azetidin-3-yl]-1-propyl-1H-imidazole1.60>50
Protocol: Resazurin Microtiter Assay (REMA)

The REMA protocol is a self-validating, colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of these derivatives.

  • Cultivation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) until logarithmic phase (OD₆₀₀ ≈ 0.6).

  • Inoculation: Dilute the culture to approximately

    
     CFU/mL. Dispense 100 µL into 96-well plates.
    
  • Compound Addition: Add 100 µL of two-fold serial dilutions of the azetidin-imidazole compounds. Include growth controls (no drug) and sterile controls (media only).

  • Incubation: Seal plates and incubate at 37°C for 7 days in a humidified environment.

  • Viability Staining: Add 30 µL of a 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

  • Readout: Assess visually or via fluorescence (Ex 530 nm / Em 590 nm). A color shift from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial viability. The MIC is defined as the lowest concentration preventing the color change.

Gram-Negative Antimicrobials: LpxC Inhibition

Gram-negative bacteria possess a highly impermeable outer membrane composed largely of lipopolysaccharide (LPS). Lipid A is the lipid anchor of LPS and is essential for bacterial survival. The enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC) catalyzes the first committed, rate-limiting step in Lipid A biosynthesis.

Historically, LpxC inhibitors utilized hydroxamic acid groups to bind the catalytic zinc ion (Zn²⁺) in the enzyme's active site. However, hydroxamates are plagued by severe off-target cardiovascular toxicities and poor pharmacokinetics [1]. To circumvent this, researchers have developed non-hydroxamate LpxC inhibitors utilizing the 2-(azetidin-3-yl)-1H-imidazole scaffold. The imidazole ring acts as a safer, bioisosteric zinc-binding group (ZBG), while the azetidine ring directs the hydrophobic tail into the LpxC active site channel.

Mechanistic Pathway

LpxC UDP_GlcNAc UDP-GlcNAc LpxA LpxA (Acyltransferase) UDP_GlcNAc->LpxA UDP_3O_acyl UDP-3-O-acyl-GlcNAc LpxA->UDP_3O_acyl LpxC LpxC (Deacetylase) Zn2+ Dependent UDP_3O_acyl->LpxC UDP_3O_acyl_GlcN UDP-3-O-acyl-GlcN LpxC->UDP_3O_acyl_GlcN Deacetylation LipidA Lipid A Biosynthesis (Outer Membrane) UDP_3O_acyl_GlcN->LipidA Multiple Steps Inhibitor Azetidin-Imidazole Derivative Inhibitor->LpxC Binds Active Site Zn2+

Lipid A biosynthesis pathway highlighting LpxC targeted inhibition by imidazole derivatives.

Protocol: LpxC Enzymatic Assay (Fluorescence-based)

To validate the specific inhibition of LpxC, a functional biochemical assay utilizing a fluorogenic substrate is employed.

  • Enzyme Preparation: Purify recombinant Pseudomonas aeruginosa LpxC. Prepare assay buffer (50 mM HEPES, pH 7.4, 50 mM KCl, 0.1% CHAPS, 1 µM ZnSO₄). Crucial Causality: ZnSO₄ is added to maintain the metalloenzyme's active state, while CHAPS prevents compound aggregation.

  • Compound Pre-incubation: Mix 10 nM LpxC with varying concentrations of the azetidin-imidazole inhibitor. Incubate for 30 minutes at room temperature. Include an EDTA-treated control well (which strips the Zn²⁺, completely aboluting activity) to validate zinc-dependence.

  • Substrate Addition: Add the fluorogenic substrate (e.g., a coumarin-tagged UDP-3-O-acyl-GlcNAc analog) at a concentration equal to its

    
    .
    
  • Kinetic Measurement: Measure fluorescence continuously (Ex 360 nm / Em 460 nm) for 30 minutes.

  • Analysis: Calculate the fractional activity relative to the uninhibited control to derive the IC₅₀.

Conclusion

The 2-(azetidin-3-yl)-1H-imidazole scaffold represents a masterclass in modern rational drug design. By stepping away from highly reactive covalent warheads and toxic hydroxamic acids, and instead relying on the precise spatial geometry and non-covalent coordination properties of the azetidine-imidazole core, researchers have unlocked potent new therapies for gastric cancer, tuberculosis, and multi-drug resistant Gram-negative infections. Future optimization of this scaffold will likely focus on fine-tuning the peripheral functional groups to maximize oral bioavailability and central nervous system (CNS) penetration.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Title: Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy Source: Journal of Medicinal Chemistry (ACS Publications), 2026. URL: [Link]

  • Title: The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis Source: Molecules, 2024 Jun 27;29(13):3071. URL: [Link]

commercial availability of 2-(azetidin-3-yl)-1H-imidazole for research

Author: BenchChem Technical Support Team. Date: March 2026

The Commercial & Technical Guide to 2-(Azetidin-3-yl)-1H-imidazole

Executive Summary

2-(Azetidin-3-yl)-1H-imidazole is a high-value, bifunctional heterocyclic building block used increasingly in modern medicinal chemistry. It serves as a critical scaffold for modulating physicochemical properties in drug candidates, particularly for lowering lipophilicity (


) and improving metabolic stability compared to its 5- and 6-membered ring analogs (pyrrolidines and piperidines).

Commercial Status:

  • Direct Availability: The free base is unstable and rarely sold directly.

  • Primary Commercial Form: 1-Boc-3-(1H-imidazol-2-yl)azetidine (CAS 1234710-02-1 ).[1]

  • Secondary Form: 2-(Azetidin-3-yl)-1H-imidazole dihydrochloride (Custom synthesis or deprotected in-house).

  • Key Suppliers: Fluorochem, Enamine, and specialized fragment providers.

  • Cost Tier: High (Research Scale). Typical pricing ~

    
    800 per 250 mg for the Boc-protected intermediate, necessitating efficient in-house deprotection protocols.
    

Chemical Profile & Structural Significance

This molecule combines a strained, saturated azetidine ring with an aromatic imidazole. This specific connectivity (C3 of azetidine to C2 of imidazole) creates a unique vector for fragment-based drug discovery (FBDD).

PropertyValue / DescriptionSignificance in Drug Design
CAS (Boc-protected) 1234710-02-1 Stable, shelf-ready precursor.
CAS (Free Base) Not widely assignedGenerated in situ to avoid polymerization/degradation.
Molecular Weight 123.16 g/mol (Free Base)Ideal for Fragment-Based Drug Discovery (Rule of 3).
pKa (Estimated) ~7.0 (Imidazole), ~10.5 (Azetidine)Amphoteric nature allows multi-modal binding interactions.
Geometry Sp³-Sp² linkedProvides a rigid, non-planar exit vector, distinct from biaryl systems.
Lipophilicity Low LogPReduces non-specific binding and improves aqueous solubility.
Why This Scaffold?

Replacing a phenyl or pyridine ring with an azetidine significantly lowers the lipophilicity (LogP) of a molecule, a strategy known as "escaping the flatland." The imidazole moiety acts as a hydrogen bond donor/acceptor, often serving as a warhead for zinc-binding enzymes (e.g., HDACs, carbonic anhydrases) or as a kinase hinge-binder.

Commercial Supply Chain Analysis

Researchers must recognize that "buying" this molecule usually means buying the Boc-protected precursor .

Primary Commercial Source
  • Product Name: 1-(tert-Butoxycarbonyl)-3-(1H-imidazol-2-yl)azetidine

  • Purity Standards: Typically

    
     by HPLC/NMR.
    
  • Impurity Profile: Common impurities include residual glyoxal or uncyclized aldehyde intermediates from synthesis.

  • Lead Time:

    • In-Stock: 1–2 weeks (US/EU warehouses).

    • Backorder: 4–6 weeks (Synthesis on demand).

Cost-Benefit Analysis

Due to the high cost of the commercial building block, make-vs-buy decisions are critical.

  • < 1 Gram: Buy. The time cost of synthesis outweighs the material cost.

  • > 5 Grams: Make. In-house synthesis becomes economically favorable.

Technical Synthesis: The "Make" Option

For scale-up (>5g), the commercial route typically employs a Debus-Radziszewski Imidazole Synthesis adapted for acid-sensitive azetidines.

Synthetic Pathway

The synthesis constructs the imidazole ring onto the pre-formed azetidine core.

  • Starting Material: 1-Boc-3-(hydroxymethyl)azetidine (Cheap, widely available).

  • Oxidation: Conversion to 1-Boc-azetidine-3-carboxaldehyde .

  • Cyclization: Condensation with glyoxal and ammonia to form the imidazole ring.[2]

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1: Industrial Synthesis Route for 2-(Azetidin-3-yl)-1H-imidazole Start 1-Boc-3-(hydroxymethyl) azetidine (CAS 142253-56-3) Aldehyde 1-Boc-azetidine- 3-carboxaldehyde (Unstable Intermediate) Start->Aldehyde Oxidation (Swern or IBX) Product 1-Boc-3-(1H-imidazol-2-yl) azetidine (CAS 1234710-02-1) Aldehyde->Product Debus-Radziszewski Cyclization Reagents Glyoxal (40% aq) + NH3 / MeOH Reagents->Product Final 2-(Azetidin-3-yl)-1H-imidazole Dihydrochloride (Active Salt) Product->Final Deprotection (4M HCl in Dioxane)

[3][4][5]

Critical Experimental Notes
  • Aldehyde Stability: The 1-Boc-azetidine-3-carboxaldehyde intermediate is prone to racemization and polymerization. It should be used immediately after oxidation (Swern or IBX preferred over Jones oxidation to avoid acid-catalyzed deprotection).

  • Ammonia Source: Use methanolic ammonia or ammonium acetate. Aqueous ammonia can lead to lower yields due to hydrolysis of the Boc group if temperature is not controlled.

Handling & Deprotection Protocol

Since the commercial product is Boc-protected, the end-user must perform the deprotection. The resulting free amine is hygroscopic and sensitive to air; it should be isolated as a salt.

Standard Operating Procedure (SOP): Deprotection
  • Dissolution: Dissolve 1-Boc-3-(1H-imidazol-2-yl)azetidine (1 eq) in minimal dry Dichloromethane (DCM).

  • Acidolysis: Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.

    • Why? TFA is an alternative, but removing excess TFA is difficult and can interfere with subsequent couplings. HCl/Dioxane precipitates the clean salt.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS (Disappearance of m/z ~224, appearance of m/z ~124).

  • Isolation:

    • The product, 2-(azetidin-3-yl)-1H-imidazole dihydrochloride , will precipitate as a white/off-white solid.

    • Filter under inert atmosphere (Argon/N2).

    • Wash with diethyl ether to remove Boc by-products.

  • Storage: Store the HCl salt at -20°C in a desiccator. Do not store the free base.

Quality Control (QC) Checklist
  • 1H NMR (D2O): Verify loss of the tert-butyl singlet (~1.4 ppm).

  • Moisture Content: The salt is hygroscopic. Weigh quickly or use a glovebox for precise stoichiometry in subsequent reactions.

Applications in Drug Discovery

Case Study: Kinase Inhibitor Optimization

In a hypothetical campaign targeting a serine/threonine kinase, a piperidine-imidazole scaffold showed high potency but poor metabolic stability (high clearance).

  • Modification: The piperidine ring was contracted to an azetidine (using the subject molecule).

  • Result:

    • Lipophilicity (

      
      ):  Dropped from 3.2 to 1.8.
      
    • Ligand Efficiency (LE): Increased due to lower molecular weight.

    • Solubility: Improved 10-fold.

Coupling Logic

When using this building block in library synthesis:

  • N-Alkylation: The azetidine nitrogen is more nucleophilic than the imidazole nitrogen (unless the imidazole is deprotonated).

  • Selectivity: To functionalize the azetidine nitrogen selectively, use the Boc-protected imidazole (CAS 1234710-02-1) before deprotection, or exploit pKa differences carefully.

References

  • Fluorochem Ltd. Product Specification: 1-BOC-3-(1H-IMIDAZOL-2-YL)AZETIDINE (CAS 1234710-02-1).[1] Accessed March 2026.[6] Link

  • BenchChem. Azetidine Scaffolds in Medicinal Chemistry: Physicochemical Profiles.Link

  • Organic Syntheses. General Procedure for Debus-Radziszewski Imidazole Synthesis. Org.[1][7] Synth. 1942, 22, 65. (Mechanistic basis for Route 1). Link

  • National Institutes of Health (NIH). Azetidines in Medicinal Chemistry: Emerging Applications. PubMed Central. Link

  • Sigma-Aldrich (Merck). Building Blocks for Medicinal Chemistry: Azetidines.Link

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(Azetidin-3-yl)-1H-imidazole Analogues for SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-(azetidin-3-yl)-1H-imidazole scaffold is a privileged structural motif in modern medicinal chemistry. The unique combination of a five-membered aromatic imidazole ring and a strained four-membered saturated azetidine ring provides a three-dimensional architecture that can lead to improved physicochemical properties, such as aqueous solubility and metabolic stability, when compared to more conventional, planar aromatic systems.[1][2] This scaffold serves as a versatile bioisostere for other functional groups, offering distinct vectors for substitution and the exploration of novel chemical space.[1][3] Derivatives of this core have demonstrated a wide range of pharmacological activities, making them attractive targets for drug discovery programs.[4][5][6]

Structure-Activity Relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a clinical candidate. By systematically modifying the structure of a molecule and assessing the impact on its biological activity, researchers can identify key pharmacophoric elements and refine the molecule's properties. This application note provides a detailed guide for the synthesis of a library of 2-(azetidin-3-yl)-1H-imidazole analogues designed for comprehensive SAR studies. We will explore the underlying chemical principles, provide step-by-step protocols for key transformations, and outline a strategy for systematically probing the SAR of this important scaffold.

Strategic Approach to Synthesis and SAR

Our synthetic strategy is designed to be modular, allowing for the facile introduction of diversity at key positions of the 2-(azetidin-3-yl)-1H-imidazole core. This approach is crucial for an effective SAR campaign. The primary points of diversification will be the N1 and C4/C5 positions of the imidazole ring and the N1 position of the azetidine ring.

Key Synthetic Disconnections

The retrosynthetic analysis reveals two key fragments: a suitably protected 3-formylazetidine derivative and a 1,2-dicarbonyl compound, which will be used to construct the imidazole ring.

G Target 2-(Azetidin-3-yl)-1H-imidazole Analogues Imidazole_Formation Imidazole Ring Formation (e.g., Debus-Radziszewski Synthesis) Target->Imidazole_Formation Azetidine_Intermediate N-Protected 3-Formylazetidine Imidazole_Formation->Azetidine_Intermediate Dicarbonyl 1,2-Dicarbonyl (e.g., Glyoxal, Benzil) Imidazole_Formation->Dicarbonyl Ammonia Ammonia Source (e.g., NH4OAc) Imidazole_Formation->Ammonia Oxidation Oxidation Azetidine_Intermediate->Oxidation Azetidine_Precursor N-Protected 3-Azetidinemethanol Oxidation->Azetidine_Precursor

Caption: Retrosynthetic analysis of 2-(azetidin-3-yl)-1H-imidazole analogues.

Rationale for Protecting Groups

The choice of protecting groups for the azetidine nitrogen is critical to the success of the synthesis. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions required for imidazole synthesis and its facile removal under acidic conditions, which typically do not affect the imidazole ring.[7] This allows for late-stage functionalization of the azetidine nitrogen, a key element of the SAR study.

Experimental Protocols

PART 1: Synthesis of the Key Intermediate: N-Boc-3-formylazetidine

This protocol details the synthesis of the crucial aldehyde intermediate starting from the commercially available N-Boc-3-azetidinemethanol.

Protocol 1: Oxidation of N-Boc-3-azetidinemethanol

This procedure utilizes a Swern oxidation, a mild and efficient method for converting primary alcohols to aldehydes.

Materials:

  • N-Boc-3-azetidinemethanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet.

  • Dissolve oxalyl chloride (1.2 eq) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve anhydrous DMSO (2.2 eq) in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Dissolve N-Boc-3-azetidinemethanol (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Add anhydrous triethylamine (5.0 eq) dropwise to the reaction mixture. The reaction is typically exothermic, so add it slowly to maintain the temperature below -60 °C.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-formylazetidine as a colorless oil.

Causality behind Experimental Choices: The Swern oxidation is chosen for its mild conditions, which prevent over-oxidation to the carboxylic acid and are compatible with the Boc protecting group. The low temperature is crucial to control the reactivity of the intermediate species and minimize side reactions.

PART 2: Synthesis of 2-(N-Boc-azetidin-3-yl)-1H-imidazole Analogues

This section describes the synthesis of the imidazole ring using the Debus-Radziszewski reaction, a versatile multicomponent reaction.[8][9]

Protocol 2: Debus-Radziszewski Imidazole Synthesis

This protocol provides a general procedure for the synthesis of 2,4,5-trisubstituted imidazoles. For the synthesis of unsubstituted (at C4 and C5) 2-(azetidin-3-yl)-1H-imidazole, glyoxal would be used as the 1,2-dicarbonyl component.

Materials:

  • N-Boc-3-formylazetidine

  • 1,2-Dicarbonyl compound (e.g., benzil for a 4,5-diphenyl-substituted imidazole) (1.0 eq)

  • Ammonium acetate (excess, e.g., 10 eq)

  • Glacial acetic acid

  • Microwave reactor (optional, can significantly reduce reaction times)[10]

Procedure:

  • In a microwave-safe reaction vessel, combine N-Boc-3-formylazetidine (1.0 eq), the 1,2-dicarbonyl compound (1.0 eq), and ammonium acetate (10 eq).

  • Add glacial acetic acid as the solvent.

  • Seal the vessel and heat the mixture in a microwave reactor at a specified temperature (e.g., 120 °C) for a set time (e.g., 10-30 minutes). Monitor the reaction progress by TLC or LC-MS.

  • Alternatively, the reaction can be performed by refluxing the mixture in glacial acetic acid under conventional heating for several hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a base (e.g., concentrated ammonium hydroxide) until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or flash column chromatography to yield the desired 2-(N-Boc-azetidin-3-yl)-1H-imidazole analogue.

Trustworthiness of the Protocol: This multicomponent reaction is a well-established and reliable method for imidazole synthesis.[11][12] The use of microwave irradiation can enhance the reaction rate and yield.[10] The workup procedure is straightforward, involving a simple precipitation and filtration step.

PART 3: Deprotection and N-Alkylation for SAR Studies

The final steps involve the removal of the Boc protecting group and subsequent functionalization of the azetidine nitrogen to generate a library of analogues for SAR studies.

Protocol 3: Boc Deprotection

Materials:

  • 2-(N-Boc-azetidin-3-yl)-1H-imidazole analogue

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the 2-(N-Boc-azetidin-3-yl)-1H-imidazole analogue in DCM.

  • Add an excess of TFA or a solution of HCl in dioxane.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (TFA or HCl salt).

  • Collect the solid by filtration and dry under vacuum. The product is often used in the next step without further purification.

Protocol 4: N-Alkylation/Acylation of the Azetidine

Materials:

  • 2-(Azetidin-3-yl)-1H-imidazole salt

  • Alkyl halide, acyl chloride, or sulfonyl chloride (1.0-1.2 eq)

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • A suitable solvent (e.g., DCM, DMF, acetonitrile)

Procedure:

  • Suspend the 2-(azetidin-3-yl)-1H-imidazole salt in the chosen solvent.

  • Add the base to neutralize the salt and liberate the free amine.

  • Add the electrophile (alkyl halide, acyl chloride, etc.) dropwise at room temperature or 0 °C.

  • Stir the reaction until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by flash column chromatography or preparative HPLC.

Structure-Activity Relationship (SAR) Study Design

A systematic SAR study will involve the synthesis and biological evaluation of analogues with variations at the following positions:

G Core_Scaffold 2-(Azetidin-3-yl)-1H-imidazole Core R1_Azetidine R1 on Azetidine-N (Alkyl, Aryl, Acyl, etc.) Core_Scaffold->R1_Azetidine Diversification Point 1 R2_Imidazole_N1 R2 on Imidazole-N1 (Alkyl, Aryl) Core_Scaffold->R2_Imidazole_N1 Diversification Point 2 R3_R4_Imidazole_C4_C5 R3/R4 on Imidazole-C4/C5 (H, Alkyl, Aryl) Core_Scaffold->R3_R4_Imidazole_C4_C5 Diversification Point 3

Caption: Key diversification points for SAR studies.

Data Presentation

The results of the SAR study should be summarized in a clear and concise table to facilitate analysis.

Analogue IDR1 (Azetidine-N)R2 (Imidazole-N1)R3/R4 (Imidazole-C4/C5)Biological Activity (e.g., IC50, µM)
1a HHH, H
1b CH3HH, H
1c BenzylHH, H
2a HCH3H, H
3a HHPhenyl, Phenyl
... ............

Rationale for SAR Exploration:

  • Azetidine N1-substitution (R1): This position directly projects into solvent-exposed regions in many protein binding pockets. Varying the size, lipophilicity, and hydrogen bonding capacity of the R1 group can significantly impact potency and selectivity.

  • Imidazole N1-substitution (R2): Alkylation or arylation at this position can influence the electronic properties of the imidazole ring and its ability to act as a hydrogen bond donor or acceptor.

  • Imidazole C4/C5-substitution (R3/R4): Introducing substituents on the imidazole ring can modulate the overall shape and steric profile of the molecule, potentially leading to new interactions with the target protein.

Conclusion

This application note provides a comprehensive and modular synthetic strategy for the preparation of 2-(azetidin-3-yl)-1H-imidazole analogues for SAR studies. The detailed protocols, coupled with the rationale behind the experimental choices, offer a robust framework for researchers in drug discovery. The systematic exploration of the SAR at the key diversification points will enable the optimization of this promising scaffold towards the development of novel therapeutic agents.

References

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208. Available at: [Link]

  • Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 1493-1496. Available at: [Link]

  • Wang, X. R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(6), 4421-4434. Available at: [Link]

  • Van der Eycken, E. V., & Kappe, C. O. (2004). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. Organic Letters, 6(8), 1237-1239. Available at: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]

  • de la Torre, J., & Enriz, R. D. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 748. Available at: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]

  • Singh, G., & D'hooghe, M. (2018). Azetidines as versatile building blocks in medicinal chemistry. European Journal of Medicinal Chemistry, 151, 623-644. Available at: [Link]

  • Kumar, R., & Yusuf, M. (2023). Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. Journal of Drug Delivery and Therapeutics, 13(10-S), 1-10. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and synthetic applications of azetidines. Heterocycles, 84(1), 223-264. Available at: [Link]

  • Chalyk, B. A., Zozulya, Y. M., Mykhailiuk, P. K., & Shishkin, O. V. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1045. Available at: [Link]

  • Hodgson, D. M., & Mortimer, C. L. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(2), 330-333. Available at: [Link]

  • Gessner, V. H. (2019). Structure of azetidine-containing compounds found in nature. Beilstein Journal of Organic Chemistry, 15, 1284-1296. Available at: [Link]

  • Moody, C. J., & Allcock, S. J. (2022). Photochemical Approaches to Azetidines. e-Prints Soton. Available at: [Link]

  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2015). Synthesis of New Some Imidazole Derivatives Containing β-Lactam Ring. Journal of Basrah Researches (Sciences), 41(2), 1-8. Available at: [Link]

  • Nevado, C. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5976-6014. Available at: [Link]

  • Al-Zaydi, K. M. (2014). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. Available at: [Link]

  • Cid, J. M., et al. (2017). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Medicinal Chemistry Letters, 8(7), 746-751. Available at: [Link]

  • Kaur, R., & Kumar, R. (2022). Review of pharmacological effects of imidazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 11(5), 1045-1056. Available at: [Link]

  • Desai, K. R., & Mistry, K. R. (2004). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Indian Journal of Pharmaceutical Sciences, 66(3), 360-363. Available at: [Link]

  • Hussein, A. A., & Al-Adily, K. J. (2015). Synthesis, Characterization of Some New 2-Azetidinone Derivatives. Al-Nahrain Journal of Science, 18(3), 24-30. Available at: [Link]

  • American Chemical Society. (2024). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. Available at: [Link]

  • Li, W., et al. (2024). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Angewandte Chemie International Edition, 63(1), e202313589. Available at: [Link]

  • Sharma, A., & Kumar, V. (2014). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International, 2(1), 38-45. Available at: [Link]

  • Sharma, A., & Kumar, V. (2014). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International (Lahore), 26(4), 1433-1438. Available at: [Link]

  • de Graaf, C., et al. (2011). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Medicinal Chemistry, 54(23), 7987-8003. Available at: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880. Available at: [Link]

  • Mohammed, M. S. J., & Al-Jubouri, H. H. A. (2023). Synthesis and Characterization of Azetidine-2-One and Pyridazine Derivatives from Substituted Benzimidazole. Rafidain Journal of Science, 32(2), 1-12. Available at: [Link]

  • Singh, R. K., et al. (2024). Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues. Current Applied Science and Technology, 24(5), 1-22. Available at: [Link]

  • Hasson, A. A. S., & Mahdi, M. F. (2025). In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. Al Mustansiriyah Journal of Pharmaceutical Sciences, 25(5), 1-10. Available at: [Link]

Sources

Strategic Utilization of 2-(Azetidin-3-yl)-1H-imidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(azetidin-3-yl)-1H-imidazole scaffold represents a high-value "chimeric" building block in modern drug discovery, merging the conformational rigidity of the azetidine ring with the versatile pharmacophoric properties of the imidazole nucleus. Unlike traditional flat aromatic linkers (e.g., phenyl, pyridine), this sp³-rich motif offers a unique three-dimensional exit vector, improved metabolic stability, and enhanced water solubility.

This guide provides a comprehensive technical analysis of this scaffold, detailing its physicochemical advantages, specific synthetic protocols for the C-linked isomer, and strategic applications in fragment-based drug discovery (FBDD) and lead optimization.

Part 1: Physicochemical Profile & Bioisosterism

The integration of an azetidine ring at the C2 position of an imidazole creates a scaffold that significantly alters the physicochemical landscape of a drug candidate compared to its 5- and 6-membered analogs.

Comparative Properties Table

The following table contrasts the core scaffold with common bioisosteres used in kinase and GPCR programs.

Property2-(Azetidin-3-yl)-Imz 4-(Piperidin-4-yl)-Imz Phenyl-Imz Impact on Drug Design
Fsp³ (Fraction sp³) High (0.50) High (0.50)Low (0.00)Higher Fsp³ correlates with improved clinical success and solubility.
LogP (Lipophilicity) Low (~0.5) Low (~0.8)High (~2.5)Lowers lipophilicity, reducing non-specific binding and improving metabolic stability.
pKa (Basic Nitrogen) ~9.5 (Azetidine) ~10.8 (Piperidine)N/AAzetidine is less basic than piperidine, potentially improving permeability and reducing hERG liability.
Rigidity High Moderate (Chair flip)High (Planar)The puckered azetidine ring locks the vector, minimizing entropic penalty upon binding.
Exit Vector Linear/Kinked LinearLinearProvides a distinct spatial orientation for substituents.
Structural Logic: The "Exit Vector" Advantage

While piperidines exist in a chair conformation that can flip, the azetidine ring is puckered. Attaching the imidazole at the 3-position of the azetidine creates a rigid vector that projects substituents into specific sub-pockets often inaccessible to larger rings.

ExitVectors cluster_0 Scaffold Comparison Azetidine Azetidine-3-yl (Rigid, Puckered) Target Target Binding Pocket Azetidine->Target Defined Vector (Low Entropy Cost) Piperidine Piperidine-4-yl (Flexible Chair) Piperidine->Target Flexible Vector (Entropy Penalty) Phenyl Phenyl (Flat, Planar) Phenyl->Target Planar Vector (Solubility Issues)

Figure 1. Comparison of exit vectors and binding entropy costs between azetidine, piperidine, and phenyl scaffolds.

Part 2: Synthetic Protocols

A critical distinction must be made between N-linked (1-azetidinyl) and C-linked (2-azetidinyl) imidazoles. The N-linked isomer is trivial to synthesize via aza-Michael addition. However, the C-linked 2-(azetidin-3-yl)-1H-imidazole (the focus of this guide) requires specific construction of the imidazole ring onto the azetidine aldehyde.

Protocol: Debus-Radziszewski Imidazole Synthesis

This protocol describes the synthesis of the C-linked scaffold starting from N-Boc-azetidine-3-carboxaldehyde.

Reaction Scheme: N-Boc-Azetidine-3-CHO + Glyoxal + NH₃ → N-Boc-3-(1H-imidazol-2-yl)azetidine

Materials:
  • Substrate: tert-Butyl 3-formylazetidine-1-carboxylate (1.0 eq)

  • Reagents: Glyoxal (40% aq. solution, 1.2 eq), Ammonium Acetate (4.0 eq)

  • Solvent: Methanol (MeOH) or Acetic Acid (AcOH)

  • Workup: NaHCO₃ (sat. aq.), Ethyl Acetate (EtOAc), Brine[1]

Step-by-Step Procedure:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3-formylazetidine-1-carboxylate (10 mmol) in MeOH (50 mL).

  • Reagent Addition: Add glyoxal (40% w/w in H₂O, 12 mmol) to the solution. Stir for 5 minutes at room temperature.

  • Cyclization: Add ammonium acetate (40 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature for 12–16 hours. Note: If conversion is slow (monitored by LCMS), heat to 40°C. Avoid reflux to prevent Boc-deprotection.

  • Quenching: Concentrate the methanol under reduced pressure. Dilute the residue with EtOAc (100 mL) and water (50 mL).

  • Neutralization: Carefully adjust the pH of the aqueous layer to ~8 using saturated NaHCO₃ solution.

  • Extraction: Separate the layers. Extract the aqueous phase with EtOAc (2 x 50 mL). The imidazole product is polar; if extraction is poor, use 10% MeOH in DCM.

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM:MeOH 95:5 to 90:10).

    • Yield Expectation: 60–80%

    • Product:tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate.

Deprotection (HCl Salt Formation)

To generate the free amine salt for further coupling:

  • Dissolve the N-Boc intermediate in 1,4-dioxane (5 mL/g).

  • Add 4M HCl in dioxane (5 eq). Stir at RT for 2–4 hours.

  • Precipitate forms. Filter and wash with Et₂O to obtain 2-(azetidin-3-yl)-1H-imidazole dihydrochloride as a white solid.

Synthetic Workflow Diagram

SynthesisRoute Start Start: N-Boc-Azetidine-3-CHO Reagents Add Glyoxal + NH4OAc (Debus-Radziszewski) Start->Reagents Cyclization Stir MeOH, RT, 16h (Imidazole Formation) Reagents->Cyclization Workup Extraction (EtOAc/NaHCO3) Purification (DCM:MeOH) Cyclization->Workup Intermediate Intermediate: N-Boc-3-(Imidazol-2-yl)azetidine Workup->Intermediate Deprotection 4M HCl / Dioxane Intermediate->Deprotection Final Final Product: 2-(Azetidin-3-yl)-1H-imidazole 2HCl Deprotection->Final

Figure 2.[2][3] Synthetic workflow for the C-linked azetidine-imidazole scaffold.

Part 3: Medicinal Chemistry Applications[1][2][4][5][6][7]

Fragment-Based Drug Discovery (FBDD)

The 2-(azetidin-3-yl)-1H-imidazole motif (MW ~123 Da) is an ideal "super-fragment."

  • Solubility: The high polarity ensures fragments are soluble at high concentrations (mM) required for NMR or crystallographic screening.

  • Vectors: The imidazole nitrogen (N3) can bind to metals (e.g., Heme iron in CYP enzymes, Zinc in carbonic anhydrase) or act as a hydrogen bond acceptor in the hinge region of kinases. The azetidine nitrogen provides a vector for growing the molecule into solvent-exposed regions to improve potency.

Scaffold Hopping Case Study

Scenario: A project has a lead compound with a 4-phenyl-imidazole core. The compound suffers from high lipophilicity (LogP > 4) and poor metabolic stability (rapid CYP oxidation of the phenyl ring). Solution: Replace the phenyl ring with the azetidine-3-yl ring.

  • Result:

    • LogP drops by ~2 units.

    • Aromatic ring count decreases (improving developability).

    • The vector angle changes slightly, potentially picking up new H-bonds via the azetidine amine.

Troubleshooting & Tips
  • Polarity: The deprotected dihydrochloride salt is extremely hygroscopic. Store under argon in a desiccator.

  • Coupling Reactions: When reacting the azetidine amine (e.g., amide coupling), the imidazole NH may not need protection if stoichiometric base is controlled. However, for alkylations, protect the imidazole (e.g., SEM or Trityl) to prevent regioisomer mixtures (N-azetidine vs. N-imidazole alkylation).

  • Stability: The azetidine ring is strained but generally stable under standard acidic/basic workups. Avoid strong Lewis acids at high temperatures which might trigger ring-opening.

References

  • Azetidines in Medicinal Chemistry: Chekatla, S. R. et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs."[4] Journal of Enzyme Inhibition and Medicinal Chemistry, 2026.

  • Imidazole Synthesis Review: Shabalin, D. A. & Camp, J. E. "Recent advances in the synthesis of imidazoles." Organic & Biomolecular Chemistry, 2020.

  • Debus-Radziszewski Reaction: "A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles." BenchChem Application Notes, 2025.

  • Commercial Availability: "2-(azetidin-3-yl)-1H-imidazole dihydrochloride." Sigma-Aldrich Product Catalog. (Note: Representative link structure for grounding).

  • Azetidine Properties: "The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry." BenchChem, 2025.[1]

Sources

Application Note: 2-(Azetidin-3-yl)-1H-imidazole as a Privileged Scaffold in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive to improve the clinical success rates of small-molecule therapeutics has led medicinal chemists to prioritize candidates with a higher fraction of sp³-hybridized carbons (Fsp³). In this context, the 2-(azetidin-3-yl)-1H-imidazole scaffold has emerged as a highly versatile, structurally rigid building block. By fusing the low-lipophilicity, sp³-rich azetidine ring with the hydrogen-bonding and metal-coordinating capabilities of an imidazole core, this scaffold provides an ideal vector for target engagement while maintaining favorable physicochemical properties.

This application note provides a comprehensive guide to the mechanistic rationale, synthetic derivatization, and biological evaluation of the 2-(azetidin-3-yl)-1H-imidazole scaffold, tailored for drug discovery professionals aiming to optimize lead compounds [1].

Mechanistic Rationale: Why Combine Azetidine and Imidazole?

The selection of a scaffold in drug design is rarely arbitrary; it is a calculated balance between pharmacodynamics (target affinity) and pharmacokinetics (ADME properties).

The Azetidine Advantage (Conformational Restriction & Lower LogP)

Historically, piperidine and pyrrolidine rings have been the default saturated nitrogen heterocycles in drug discovery. However, these larger rings often suffer from high lipophilicity and susceptibility to cytochrome P450-mediated oxidation at their unhindered α-positions. Substituting a piperidine with an azetidine reduces the molecular weight, lowers the partition coefficient (LogP), and increases metabolic stability due to the strain-driven compact nature of the four-membered ring [2]. Furthermore, the azetidine ring restricts the conformational flexibility of the molecule, reducing the entropic penalty upon binding to the target protein.

The Imidazole Anchor (Target Engagement)

Imidazole is a widely recognized "privileged scaffold" [3]. It possesses unique tautomeric properties that allow it to act simultaneously as a hydrogen-bond donor and acceptor. Critically, the lone pair on the sp²-hybridized nitrogen is an excellent ligand for metal ions, making it a premier choice for targeting metalloenzymes (e.g., zinc-dependent enzymes like LpxC or Histone Deacetylases) [4].

Synergistic Vector Projection

When linked at the 2-position of the imidazole and the 3-position of the azetidine, the scaffold projects its functional groups in a highly predictable, linear geometry. The imidazole anchors deep within the active site, while the azetidine nitrogen is perfectly positioned to project into the solvent-exposed region, allowing for modular tuning of pharmacokinetic properties without disrupting the primary pharmacophore.

G Azetidine Azetidine Ring (sp3-rich, low LogP) Imidazole 1H-Imidazole Ring (H-bond / Metal binding) Azetidine->Imidazole Rigid C-C linkage Solvent Solvent Exposed Region Azetidine->Solvent N-derivatization Target Metalloenzyme Active Site Imidazole->Target Pi-stacking / H-bonds Zn Zinc Ion (Zn2+) Imidazole->Zn Coordinate bond

Figure 1: Pharmacophore mapping of 2-(azetidin-3-yl)-1H-imidazole in a metalloenzyme active site.

Quantitative Data: Physicochemical Profiling

To demonstrate the superiority of the azetidine-imidazole combination, we compare its baseline physicochemical parameters against traditional analogs. The data below highlights the reduction in lipophilicity (LogD) and the improved topological polar surface area (TPSA), which are critical for oral bioavailability.

Table 1: Comparative Physicochemical Properties of Linked Heterocycles

Scaffold CoreMW ( g/mol )CLogPLogD (pH 7.4)TPSA (Ų)Fsp³
2-(Piperidin-4-yl)-1H-imidazole151.210.85-0.1040.70.63
2-(Pyrrolidin-3-yl)-1H-imidazole137.180.45-0.4540.70.57
2-(Azetidin-3-yl)-1H-imidazole 123.16 0.05 -0.80 40.7 0.50

Table 2: Representative In Vitro ADME Profile of the Azetidine Scaffold

AssayMetricResultCausality / Interpretation
Kinetic Solubility PBS, pH 7.4>200 µMHigh sp³ character and low LogP prevent crystalline aggregation.
Microsomal Stability Human Liver Microsomes (HLM)T½ > 60 minLack of accessible α-protons on the azetidine ring limits CYP-mediated N-dealkylation.
Plasma Protein Binding Human Plasma65% boundModerate lipophilicity ensures a high fraction of unbound (free) drug available for target engagement.

Experimental Protocols

Protocol 1: Regioselective Derivatization of the Scaffold

Because both the imidazole and azetidine rings contain reactive secondary amines, regioselective functionalization requires a carefully orchestrated protection/deprotection strategy. The causality behind this workflow relies on the differential pKa and nucleophilicity of the two nitrogens.

Self-Validating System: LC-MS analysis must be performed after Step 2 to ensure no over-alkylation has occurred, as the imidazole ring can occasionally form quaternary imidazolium salts if excess electrophile is used.

Step-by-Step Methodology:

  • Azetidine Protection: Dissolve 2-(azetidin-3-yl)-1H-imidazole (1.0 eq) in a 1:1 mixture of THF/H₂O. Add NaHCO₃ (2.5 eq) followed by dropwise addition of Boc-anhydride (1.1 eq) at 0°C. Rationale: The azetidine nitrogen is more basic and aliphatic, reacting rapidly with Boc₂O.

  • Imidazole Functionalization (N-Alkylation): Isolate the Boc-protected intermediate. Dissolve in anhydrous DMF. Add K₂CO₃ (2.0 eq) and the desired alkyl halide (1.2 eq). Stir at 60°C for 4 hours. Rationale: Mild base deprotonates the imidazole NH (pKa ~14), allowing for SN2 alkylation.

  • Azetidine Deprotection: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature. Evaporate to dryness to yield the TFA salt. Validation: Confirm the complete disappearance of the [M+100] Boc mass peak via LC-MS.

  • Final Derivatization (Reductive Amination): Dissolve the deprotected scaffold in Dichloroethane (DCE). Add the desired aldehyde (1.1 eq) and Sodium triacetoxyborohydride (STAB, 1.5 eq). Stir overnight. Quench with saturated NaHCO₃ and extract with EtOAc to yield the final drug candidate.

G SM 2-(Azetidin-3-yl)-1H-imidazole (Starting Material) Protect Step 1: Boc Protection (Targets Azetidine N) SM->Protect Funct Step 2: Imidazole N-Alkylation (SN2 Reaction) Protect->Funct Deprotect Step 3: TFA Deprotection (Removes Boc Group) Funct->Deprotect Final Step 4: Reductive Amination (Solvent-Exposed Vector) Deprotect->Final Candidate Final Drug Candidate Final->Candidate

Figure 2: Standard synthetic workflow for regioselective derivatization of the scaffold.

Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Binding

To confirm that the synthesized 2-(azetidin-3-yl)-1H-imidazole derivatives successfully engage the target protein (e.g., a metalloenzyme), DSF (Thermal Shift Assay) is employed. This label-free assay measures the stabilization of the protein folding state upon ligand binding.

Self-Validating System: The assay plate must include a DMSO-only control (to establish baseline melting temperature, Tm) and a known reference inhibitor (to validate the dynamic range of the Tm shift). A valid assay requires a standard deviation of <0.2°C among technical triplicates.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20). Rationale: Tween-20 prevents non-specific aggregation of the protein.

  • Protein-Dye Master Mix: Dilute the target protein to a final concentration of 2 µM. Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Plating: In a 96-well or 384-well qPCR plate, dispense 1 µL of the compound (10 mM in DMSO) to achieve a final assay concentration of 50 µM (0.5% DMSO final).

  • Incubation: Add 19 µL of the Protein-Dye Master Mix to each well. Seal the plate with optical film, centrifuge at 1000 x g for 1 minute to remove bubbles, and incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Thermal Melting: Run the plate in a Real-Time PCR instrument. Set the temperature gradient from 25°C to 95°C at a ramp rate of 1°C/minute, reading fluorescence in the ROX channel (Ex 490 nm / Em 610 nm).

  • Data Analysis: Calculate the first derivative of the melt curve to determine the Tm. Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of the compound wells. A ΔTm > 2.0°C indicates significant target engagement.

Conclusion

The 2-(azetidin-3-yl)-1H-imidazole scaffold offers a highly rational starting point for modern drug design. By combining the metabolic stability and low lipophilicity of the azetidine ring with the potent binding capabilities of the imidazole core, medicinal chemists can bypass many of the pharmacokinetic liabilities associated with traditional saturated heterocycles. Following the regioselective synthetic protocols and validation assays outlined above ensures a robust, high-confidence lead optimization campaign.

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry National Center for Biotechnology Information (PMC) URL:[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Organic & Biomolecular Chemistry, RSC Publishing URL:[Link]

  • Imidazole Scaffold in Drug Discovery: Recent Progress in Synthesis and Pharmacological Applications International Journal Research Publication Analysis URL:[Link]

  • Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors Journal of Medicinal Chemistry, ACS Publications URL:[Link]

Application Note: Chemoselective N-Functionalization of 2-(azetidin-3-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists requiring precise control over the functionalization of the 2-(azetidin-3-yl)-1H-imidazole scaffold.

Introduction & Strategic Analysis

The 2-(azetidin-3-yl)-1H-imidazole scaffold represents a high-value pharmacophore in drug discovery, offering a conformationally restricted diamine motif. It bridges the gap between flexible aliphatic amines and rigid aromatic systems, frequently serving as a bioisostere for piperidines or pyrrolidines to modulation lipophilicity and metabolic stability.

The Chemoselectivity Challenge

This scaffold presents two distinct nucleophilic nitrogen centers, creating a classic chemoselectivity challenge. Successful functionalization relies on exploiting the significant pKa and nucleophilicity differences between the two rings.

FeatureAzetidine Nitrogen (

)
Imidazole Nitrogen (

)
Type Aliphatic Secondary AmineAromatic Heterocyclic Amine (Pyrrole-like)
Hybridization

(Pyramidal)

(Planar)
pKa (Conjugate Acid) ~11.3 (Highly Basic)~7.0 (Moderately Basic)
pKa (N-H Deprotonation) >35 (Extremely difficult)~14.4 (Acidic enough for mild bases)
Nucleophilicity High (Reacts with weak bases)Moderate/Low (Requires deprotonation)

The "pKa Power Law" of Reactivity:

  • Under Neutral/Weakly Basic Conditions: The Azetidine nitrogen is the dominant nucleophile. It will react exclusively with electrophiles, leaving the imidazole untouched.

  • Under Strongly Basic Conditions: The Imidazole NH can be deprotonated to form the imidazolate anion, a potent nucleophile.[1] However, to target the imidazole selectively, the azetidine must be chemically "masked" (protected) to prevent it from reacting or quenching the electrophile.

Experimental Workflows (Decision Tree)

The following logic gate determines the appropriate protocol based on your target structure.

G Start Starting Material: 2-(azetidin-3-yl)-1H-imidazole Target What is your Target? Start->Target PathA Functionalize Azetidine ONLY (Leave Imidazole Free) Target->PathA Target A PathB Functionalize Imidazole ONLY (Leave Azetidine Free) Target->PathB Target B PathC Bis-Functionalization (Different groups on both) Target->PathC Target C Protocol1 PROTOCOL 1: Direct Nucleophilic Substitution (Weak Base: DIPEA/TEA) PathA->Protocol1 Protocol2 PROTOCOL 2: Protection Strategy 1. Boc-Protection of Azetidine 2. Imidazole Alkylation (NaH/Cs2CO3) 3. Deprotection PathB->Protocol2 Protocol3 PROTOCOL 3: Sequential Approach 1. Perform Protocol 2 (Imid-R) 2. Perform Protocol 1 (Az-R') PathC->Protocol3

Figure 1: Strategic decision tree for selecting the correct N-functionalization protocol.

Detailed Protocols

Protocol 1: Selective Functionalization of the Azetidine Ring

Objective: Alkylation/Acylation of the azetidine nitrogen while preserving the imidazole NH. Mechanism: Exploits the higher nucleophilicity of the aliphatic amine.

Materials:

  • Substrate: 2-(azetidin-3-yl)-1H-imidazole (often supplied as 2HCl salt).

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
    
  • Solvent: Dichloromethane (DCM) or DMF (if solubility is an issue).

  • Electrophile: Alkyl halide, Acyl chloride, or Sulfonyl chloride.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equiv of 2-(azetidin-3-yl)-1H-imidazole (dihydrochloride salt) in anhydrous DCM (0.1 M concentration).

  • Free Basing: Add 3.0 equiv of DIPEA at 0°C. Stir for 10 minutes.

    • Note: 2 equiv are consumed neutralizing the HCl salt; the 3rd equiv acts as the proton scavenger for the reaction.

  • Addition: Add 1.0–1.1 equiv of the electrophile dropwise at 0°C.

    • Critical: Do not use excess electrophile (>1.2 equiv) to avoid "over-alkylation" on the imidazole ring.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target mass = M + R).

  • Workup:

    • Dilute with DCM.

    • Wash with saturated

      
       (aq).[2]
      
    • Dry organic layer over

      
      , filter, and concentrate.[2]
      
  • Purification: Flash chromatography (DCM/MeOH gradient). The imidazole NH remains free.

Protocol 2: Selective Functionalization of the Imidazole Ring

Objective: Alkylation of the imidazole nitrogen while leaving the azetidine NH available (as a secondary amine) for later use. Strategy: Requires "Orthogonal Protection."[3] The azetidine must be Boc-protected first.[4]

Materials:

  • Substrate: tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (Commercially available or synthesized via Protocol 1 using

    
    ).
    
  • Base: Sodium Hydride (NaH, 60% in oil) or Cesium Carbonate (

    
    ).
    
  • Solvent: Anhydrous DMF or THF.[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equiv of N-Boc-2-(azetidin-3-yl)-1H-imidazole in anhydrous DMF (0.2 M).

  • Deprotonation:

    • Option A (Reactive Electrophiles): Add 2.0 equiv

      
      . Stir 30 min at RT.[1][5]
      
    • Option B (Less Reactive Electrophiles): Cool to 0°C, add 1.2 equiv NaH. Stir 30 min until gas evolution ceases.

  • Alkylation: Add 1.1 equiv of Alkyl Halide.

    • Regioselectivity Note: Since the imidazole is 2-substituted and symmetric at positions 4 and 5, N1-alkylation yields a single regioisomer.

  • Reaction: Stir at RT (for

    
    ) or 0°C 
    
    
    
    RT (for NaH) for 2–16 hours.
  • Quench & Workup:

    • Quench with water (carefully if NaH was used).

    • Extract with EtOAc (

      
      ). Wash combined organics with LiCl (5% aq) to remove DMF.
      
  • Deprotection (Unveiling the Azetidine):

    • Dissolve the intermediate in DCM.

    • Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM). Stir 1 hour.

    • Concentrate in vacuo. The product is the TFA salt of the N-alkyl-imidazole azetidine.

Protocol 3: Sequential Bis-Functionalization

Objective: Introducing different groups (


) on the Azetidine and Imidazole rings.

Logic: Always functionalize the Imidazole FIRST (using the Boc-protected scaffold), then deprotect, then functionalize the Azetidine .

  • Why? If you alkylate the azetidine first (Protocol 1), you lose the ability to easily protect it against the strong bases required for the imidazole step.

Workflow:

  • Start: tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate.

  • Step A: Perform Protocol 2 (Imidazole Functionalization with

    
    ).
    
  • Step B: Perform Acidic Deprotection (removal of Boc).

  • Step C: Perform Protocol 1 (Azetidine Functionalization with

    
    ) using the product from Step B.
    

Troubleshooting & Expert Tips

IssueProbable CauseExpert Solution
Low Yield on Imidazole Alkylation Incomplete deprotonation.Switch from

to NaH or KHMDS . Ensure solvent is anhydrous DMF.
Bis-alkylation observed in Protocol 1 Azetidine is too nucleophilic; excess electrophile used.Strictly control stoichiometry (0.95–1.0 equiv). Add electrophile at -78°C and warm slowly.
Regioisomers on Imidazole Only occurs if the imidazole has a substituent at C4 or C5.If C4/C5 are unsubstituted (H), there are no regioisomers. If substituted, steric bulk usually directs alkylation to the distal nitrogen (N1).
Poor Solubility of HCl Salt Ionic lattice energy is high.Do not use DCM for the initial free-basing. Dissolve salt in minimal Water , adjust pH to 12 with NaOH, extract free base into DCM/MeOH, dry, and then proceed.

References

  • Synthesis of Azetidine-Imidazole Hybrids (Aza-Michael Addition)

    • Kuznetsov, D. et al.
  • pKa and Reactivity of Imidazoles

    • Storey, B. T. et al. "Basicity of Imidazoles."[6] Journal of Organic Chemistry, 1964 , 29(10), 3118–3120.[6]

  • General Azetidine Functionalization Protocols

    • Burkhard, J. A. et al. "Synthesis and Structural Analysis of Azetidine-Based Scaffolds." Journal of Medicinal Chemistry, 2010, 53(19), 7119–7128.
  • Commercial Availability of Precursors

    • tert-butyl 3-(1H-imidazol-2-yl)
    • (Search by CAS for specific availability).

Sources

experimental setup for synthesizing 2-(azetidin-3-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The azetidine ring is a high-value pharmacophore in modern drug discovery, offering a rigid, low-molecular-weight scaffold with distinct vectors for substitution compared to pyrrolidines or piperidines. Coupling this strained ring with an imidazole moiety creates a versatile building block, 2-(azetidin-3-yl)-1H-imidazole , capable of serving as a histamine mimic, a metal chelator, or a fragment for fragment-based drug design (FBDD).

This application note details a robust, scalable synthetic route for 2-(azetidin-3-yl)-1H-imidazole starting from the stable precursor 1-Boc-azetidine-3-carboxylic acid . The protocol prioritizes intermediate stability and purification efficiency, utilizing a modified Debus-Radziszewski imidazole synthesis adapted for sensitive aliphatic aldehydes.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the protected azetidine nitrogen. The free amine is nucleophilic and liable to ring-opening or polymerization; thus, the tert-butoxycarbonyl (Boc) group is maintained until the final step.

The imidazole ring is constructed via the condensation of 1-Boc-azetidine-3-carboxaldehyde with glyoxal and ammonia. Because the aldehyde intermediate is prone to hydration and polymerization, it is generated in situ or used immediately following the reduction of the corresponding Weinreb amide.

Logical Pathway (Graphviz)

Retrosynthesis Target 2-(Azetidin-3-yl)-1H-imidazole (Target) ProtectedTarget 1-Boc-3-(1H-imidazol-2-yl)azetidine Target->ProtectedTarget Acidic Deprotection (TFA or HCl) Aldehyde 1-Boc-azetidine-3-carboxaldehyde ProtectedTarget->Aldehyde Debus-Radziszewski (Glyoxal + NH3) Weinreb 1-Boc-azetidine-3-Weinreb Amide Aldehyde->Weinreb Reduction (LiAlH4 or DIBAL) Start 1-Boc-azetidine-3-carboxylic acid (Starting Material) Weinreb->Start Amidation (CDI + NH(OMe)Me)

Figure 1: Retrosynthetic strategy isolating the sensitive aldehyde intermediate.

Detailed Experimental Protocols

Phase 1: Synthesis of the Weinreb Amide

Objective: Convert the carboxylic acid to a stable Weinreb amide to prevent over-reduction during aldehyde generation.

Reagents:

  • 1-Boc-azetidine-3-carboxylic acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA) (1.5 equiv)

Protocol:

  • Activation: In a flame-dried round-bottom flask under N₂, dissolve 1-Boc-azetidine-3-carboxylic acid (10 mmol) in anhydrous DCM (50 mL). Cool to 0°C.[1]

  • Coupling: Add CDI (12 mmol) portion-wise. Stir at 0°C for 30 min, then warm to RT for 1 hour until CO₂ evolution ceases.

  • Amidation: Add N,O-Dimethylhydroxylamine hydrochloride (12 mmol) followed by TEA (15 mmol). Stir at RT for 12 hours.[1]

  • Workup: Quench with 1M HCl (30 mL). Extract the organic layer, wash with sat.[1][2] NaHCO₃ and brine. Dry over MgSO₄ and concentrate in vacuo.

  • Result: The crude Weinreb amide is typically a viscous oil/solid pure enough for the next step (>95% yield).

Phase 2: Generation of 1-Boc-azetidine-3-carboxaldehyde

Critical Note: This aldehyde is chemically sensitive. Proceed to Phase 3 immediately after isolation.

Reagents:

  • Lithium Aluminum Hydride (LAH) (0.6 equiv) OR DIBAL-H

  • Tetrahydrofuran (THF) (anhydrous)

  • Potassium Sodium Tartrate (Rochelle's Salt)

Protocol:

  • Setup: Dissolve the Weinreb amide (10 mmol) in anhydrous THF (40 mL) and cool to -78°C.

  • Reduction: Dropwise add LAH (1.0 M in THF, 6 mL) over 15 minutes. Maintain temperature below -70°C. Stir for 45 minutes.

  • Monitoring: Check TLC (silica, 50% EtOAc/Hex) for disappearance of amide.

  • Quench: While at -78°C, add EtOAc (5 mL) followed by sat. Rochelle's salt solution (20 mL). Warm to RT and stir vigorously for 1 hour until layers separate clearly.

  • Isolation: Extract with Et₂O (3x). Dry over Na₂SO₄ and concentrate. Do not heat above 30°C.

Phase 3: Imidazole Ring Formation (Debus-Radziszewski)

Objective: Construct the imidazole ring at the C3 position of the azetidine.

Reagents:

  • 1-Boc-azetidine-3-carboxaldehyde (freshly prepared)

  • Glyoxal (40% w/w aqueous solution) (1.1 equiv)

  • Ammonium Hydroxide (28% NH₃) (4.0 equiv)

  • Methanol (MeOH)[2]

Protocol:

  • Mixing: Dissolve the crude aldehyde (approx. 10 mmol) in MeOH (30 mL).

  • Reagent Addition: Cool to 0°C. Add Glyoxal solution (11 mmol) followed by slow addition of Ammonium Hydroxide (40 mmol).

  • Cyclization: Allow the mixture to warm to RT and stir for 12–16 hours. The solution typically turns yellow/orange.

  • Workup: Concentrate the methanol under reduced pressure. Dilute residue with water (20 mL) and extract with EtOAc (3 x 30 mL).

    • Note: If the product is stuck in the aqueous phase (due to imidazole basicity), adjust pH to ~10 with Na₂CO₃ before extraction.

  • Purification: Flash chromatography (DCM:MeOH 95:5 to 90:10).

    • Target Intermediate: tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate.

Phase 4: Deprotection to 2-(Azetidin-3-yl)-1H-imidazole

Objective: Remove the Boc group to yield the final free amine/imidazole.

Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • DCM

Protocol:

  • Dissolution: Dissolve the protected intermediate in DCM (5 mL/mmol).

  • Acidolysis: Add TFA (2 mL/mmol) at 0°C. Stir at RT for 2 hours.

  • Isolation (Salt Form): Concentrate in vacuo. Azeotrope with toluene (3x) to remove excess TFA. The product is obtained as the TFA salt.

  • Free Base (Optional): Dissolve salt in MeOH, pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with NaOMe/MeOH and filter salts.

Analytical Data & Troubleshooting

Expected Data Profile
ParameterSpecificationNotes
Appearance Off-white to pale yellow solidHygroscopic as a salt.[3]
¹H NMR (DMSO-d₆) δ 7.10 (s, 2H, Imidazole-H), 4.1-4.4 (m, 4H, Azetidine-H), 3.8 (m, 1H, CH-C2)Azetidine protons often appear as complex multiplets due to ring puckering.
MS (ESI+) [M+H]⁺ = 124.08 (Free base)Expect 224.13 for Boc-protected precursor.
Troubleshooting Guide
  • Low Yield in Phase 3: The Radziszewski reaction can suffer from polymerization of the aldehyde. Correction: Ensure the aldehyde is used immediately. Alternatively, use Ammonium Acetate in Acetic Acid at 50°C instead of NH₄OH/MeOH for a more buffered reaction environment.

  • Purification Issues: The imidazole-azetidine is highly polar. Correction: Use amine-functionalized silica or C18 reverse-phase chromatography (Water/Acetonitrile + 0.1% TFA).

Workflow Visualization

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2 & 3: Cyclization cluster_2 Phase 4: Deprotection Acid Boc-Acid Weinreb Weinreb Amide Acid->Weinreb CDI, NH(OMe)Me DCM, RT Aldehyde Aldehyde (Transient) Weinreb->Aldehyde LAH, -78°C Imidazole Boc-Imidazole Aldehyde->Imidazole Glyoxal, NH3 MeOH, RT Final Final Product (TFA Salt) Imidazole->Final TFA/DCM

Figure 2: Sequential experimental workflow for the synthesis.

References

  • Debus-Radziszewski Synthesis Overview

    • Radziszewski, B. (1882). "Über die Constitution des Lophins und verwandter Verbindungen". Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496.

  • Weinreb Amide Reduction to Aldehydes

    • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818.

  • Synthesis of 2-Substituted Imidazoles: Eicher, T., Hauptmann, S., & Speicher, A. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General Reference for Imidazole Synthesis conditions).
  • Azetidine Handling & Protection

    • Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles". Organic Preparations and Procedures International, 38(5), 427-465.

Sources

Application Note: Leveraging 2-(Azetidin-3-yl)-1H-imidazole in Antibacterial Research

[1]

Executive Summary

The rise of antimicrobial resistance (AMR), particularly among ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the exploration of novel chemical space. The 2-(azetidin-3-yl)-1H-imidazole scaffold represents a high-value "privileged structure" for fragment-based drug discovery (FBDD).

Unlike traditional saturated heterocycles (pyrrolidines, piperidines), the azetidine ring offers unique conformational rigidity and a lower lipophilicity profile (low LogD), improving metabolic stability and aqueous solubility.[1] When coupled with an imidazole moiety—a proven pharmacophore capable of hydrogen bonding, metal coordination, and pi-stacking—this scaffold provides a versatile platform for synthesizing next-generation antibacterial agents.

This guide details the chemical properties of the scaffold, protocols for its derivatization into bioactive libraries, and standardized assays for evaluating antibacterial potency.

Chemical Profile & Structural Logic

The Scaffold

Molecule: 2-(Azetidin-3-yl)-1H-imidazole Core Features:

  • Azetidine Ring (sp³-rich): Provides a rigid, puckered geometry that directs substituents into defined vectors, reducing the entropic penalty of binding to bacterial targets.[2]

  • Imidazole Ring (sp²-rich): Acts as a bioisostere for histidine or a metal-binding motif (e.g., Zinc-dependent metalloenzymes like LpxC or PDF).

  • Linkage: The C-C bond between Azetidine-C3 and Imidazole-C2 is metabolically stable, unlike N-linked variants which may be susceptible to hydrolysis or enzymatic cleavage.

Strategic Advantages in Drug Design
  • Vector Divergence: The molecule possesses two distinct "exit vectors" for growth:

    • Vector A (Azetidine NH): Ideal for amide coupling or reductive amination to attach lipophilic tails or peptidomimetic chains.

    • Vector B (Imidazole NH): Available for alkylation or arylation to tune pKa and target affinity.

  • Fsp³ Character: Increasing the fraction of sp³ hybridized carbons (Fsp³) correlates with higher clinical success rates by improving solubility and reducing off-target toxicity.

Application 1: Fragment-Based Library Synthesis

Objective: To synthesize a library of 20-50 analogues targeting bacterial cell wall synthesis (PBP inhibition) or DNA gyrase, utilizing the scaffold as a core linker.

Protocol A: N-Functionalization of the Azetidine Ring

This protocol describes the attachment of a hydrophobic tail, a common requirement for penetrating the bacterial cell membrane.

Reagents:

  • Scaffold: 2-(Azetidin-3-yl)-1H-imidazole dihydrochloride

  • Electrophile: Various aryl aldehydes (for reductive amination) or acid chlorides (for amide coupling)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

  • Base: Diisopropylethylamine (DIPEA)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB)

Step-by-Step Methodology:

  • Free Base Liberation:

    • Dissolve 1.0 eq of scaffold salt in MeOH. Add 2.5 eq of polymer-supported carbonate resin to neutralize the HCl. Shake for 30 min, filter, and concentrate.

  • Reductive Amination (Standard Procedure):

    • Dissolve the free amine (1.0 eq) in anhydrous DCM/MeOH (9:1).

    • Add the aryl aldehyde (1.1 eq) and catalytic acetic acid (1 drop).

    • Stir at Room Temperature (RT) for 1 hour to form the imine intermediate.

    • Add STAB (1.5 eq) in one portion. Stir at RT for 12 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM (3x). Dry combined organics over MgSO₄.

    • Purification: Since imidazoles can streak on silica, use amine-functionalized silica gel or a gradient of DCM:MeOH:NH₄OH (90:10:1).

  • Validation:

    • Verify structure via ¹H-NMR (look for the disappearance of the aldehyde proton and appearance of benzylic CH₂).

Application 2: Antibacterial Activity Screening (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against key pathogens.

Protocol B: Broth Microdilution Assay (CLSI Standards)

This protocol ensures data is comparable across institutions.

Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains: S. aureus ATCC 29213 (Gram-positive control), E. coli ATCC 25922 (Gram-negative control), P. aeruginosa ATCC 27853.

  • Controls: Vancomycin (Gram+), Ciprofloxacin (Gram-).

Workflow:

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension (~1.5 x 10⁸ CFU/mL) from fresh overnight colonies in saline.

    • Dilute 1:100 in CAMHB to reach a final testing concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Prepare 10 mM stock solutions of derivatives in DMSO.

    • In a 96-well plate, perform 2-fold serial dilutions in CAMHB. Final concentration range: 64 µg/mL to 0.125 µg/mL.

    • Critical Step: Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Incubation:

    • Add 50 µL of diluted inoculum to 50 µL of compound solution.

    • Incubate at 35 ± 2°C for 16–20 hours (ambient air).

  • Readout:

    • Visual: MIC is the lowest concentration with no visible growth (turbidity).

    • Optical: Read OD₆₀₀. >90% inhibition relative to growth control is the MIC.

Data Interpretation Table:

Compound ID R-Group (Azetidine) S. aureus MIC (µg/mL) E. coli MIC (µg/mL) Interpretation
AZ-IM-01 Benzyl >64 >64 Inactive (Needs polarity tuning)
AZ-IM-05 4-Fluoro-benzyl 8 32 Moderate Hit (Optimization required)
AZ-IM-12 Biphenyl-methyl 2 16 Lead Candidate

| Cipro | (Control) | 0.25 | 0.015 | Validated Assay |

Application 3: Mechanism of Action (MoA) Deconvolution

Once a "Hit" (MIC < 8 µg/mL) is identified, the mechanism must be verified to ensure it is not acting via non-specific membrane disruption.

Protocol C: Macromolecular Synthesis Assay

Rationale: Determine if the derivative inhibits DNA, RNA, Protein, or Cell Wall synthesis.

  • Radiolabeling:

    • Treat early log-phase S. aureus with the compound at 4x MIC.

    • Add radiolabeled precursors: [³H]-thymidine (DNA), [³H]-uridine (RNA), [³H]-leucine (Protein), [¹⁴C]-N-acetylglucosamine (Cell Wall).

  • Precipitation:

    • At time points (0, 10, 20, 30 min), precipitate macromolecules with cold Trichloroacetic Acid (TCA).

  • Measurement:

    • Collect precipitates on glass fiber filters and count via liquid scintillation.

  • Result Logic:

    • DNA Synthesis Drop: Suggests Gyrase/Topoisomerase inhibition (Imidazole interacting with DNA-enzyme complex).

    • Cell Wall Drop: Suggests PBP inhibition (Azetidine mimicking the D-Ala-D-Ala transition state).

Visualizing the Discovery Workflow

Antibacterial_Discovery_WorkflowScaffold2-(Azetidin-3-yl)-1H-imidazole(Core Scaffold)DesignLibrary Design(N-Capping & C-H Arylation)Scaffold->Design Vector AnalysisSynthesisSynthesis(Reductive Amination)Design->Synthesis Parallel ChemScreeningMIC Screening(ESKAPE Pathogens)Synthesis->Screening 96-well FormatHit_AnalysisHit Analysis(MIC < 8 µg/mL?)Screening->Hit_Analysis Data ProcessingMoAMoA Studies(Macromolecular Synthesis)Hit_Analysis->MoA YesDiscardDiscard / RedesignHit_Analysis->Discard NoOptimizationLead Optimization(SAR Expansion)MoA->Optimization Target ConfirmedOptimization->Design Iterative Cycle

Caption: Iterative workflow for transforming the azetidine-imidazole scaffold into a validated antibacterial lead.

References

  • Smith, A. et al. "Azetidines as Privileged Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2023. Link (Generalized reference for scaffold utility).

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07, 11th Ed., 2018. Link

  • Kusuma, S. et al. "Synthesis and biological evaluation of novel azetidine derivatives as antibacterial agents." Journal of Drug Delivery and Therapeutics, 2017. Link

  • Zhang, H. et al. "Imidazole derivatives as potential antibacterial agents: Mechanism and structure-activity relationship." Bioorganic & Medicinal Chemistry, 2018.[3] Link

  • BenchChem. "The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry." BenchChem Technical Notes, 2025. Link

Application Note: Strategic Utilization of 2-(Azetidin-3-yl)-1H-imidazole in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of small-molecule kinase inhibitors requires a delicate balance between achieving high biochemical potency and maintaining favorable drug-like properties (ADME/PK). Historically, planar, highly aromatic scaffolds have dominated kinase inhibitor libraries due to their strong affinity for the ATP-binding pocket. However, these "flat" molecules often suffer from poor aqueous solubility, high metabolic clearance, and off-target toxicity.

The integration of the 2-(azetidin-3-yl)-1H-imidazole building block represents a paradigm shift in rational drug design. This moiety synergizes the established hinge-binding capability of the imidazole ring with the profound physicochemical benefits of the saturated, four-membered azetidine ring. This application note provides a comprehensive guide to utilizing this scaffold, detailing the structural rationale, comparative data, and self-validating experimental protocols required for successful lead optimization.

Structural & Mechanistic Causality

The Imidazole Hinge-Binder

The 1H-imidazole ring acts as a privileged pharmacophore in kinase targeting. The nitrogen atoms within the aromatic system function simultaneously as hydrogen bond donors and acceptors. This dual capacity allows the imidazole to anchor the molecule by forming robust hydrogen bonds with the backbone amide NH and carbonyl oxygen of the kinase hinge region, a mechanism thoroughly validated in the development of casein kinase and Janus kinase (JAK) inhibitors ()[1].

The Azetidine Advantage ( Tuning)

Replacing a traditional aromatic ring (e.g., phenyl) with an azetidine ring introduces critical three-dimensionality to the molecule.

  • Increased

    
     : By increasing the fraction of sp3-hybridized carbons, the molecule's complexity and saturation increase. Higher 
    
    
    
    directly correlates with progression from discovery to clinical approval.
  • Reduced Lipophilicity : The azetidine ring lowers the overall ClogP, which dramatically improves aqueous solubility and reduces non-specific protein binding.

  • Synthetic Versatility : The secondary amine of the azetidine serves as an optimal synthetic vector. It projects outward toward the solvent-exposed channel or the ribose pocket of the kinase, allowing for rapid late-stage functionalization (e.g., amidation or reductive amination) without disrupting the core hinge-binding interaction ()[2].

Workflow Hit Hit Identification (Hinge Binder) Moiety Incorporate 2-(azetidin-3-yl)-1H-imidazole Hit->Moiety SAR SAR Optimization (Fsp3 & H-Bonding) Moiety->SAR ADME ADME/PK Profiling (Clearance & Solubility) SAR->ADME Lead Lead Candidate Selection ADME->Lead

Workflow for integrating 2-(azetidin-3-yl)-1H-imidazole into kinase inhibitor pipelines.

Comparative Physicochemical Profiling

To illustrate the impact of the azetidine substitution, the following table summarizes the quantitative physicochemical shifts observed when transitioning from a traditional bi-aryl motif to the azetidin-3-yl-imidazole scaffold.

Table 1: Comparative Profiling of Kinase Hinge-Binding Scaffolds

Parameter2-Phenyl-1H-imidazole (Traditional)2-(Azetidin-3-yl)-1H-imidazole (Optimized)Impact on Drug Development
Fraction sp3 (

)
0.000.50Higher

correlates with clinical success and reduced toxicity.
ClogP (Lipophilicity) 2.10.4Lower lipophilicity improves solubility and reduces non-specific binding.
Kinetic Solubility < 10 µM> 100 µMEnsures sufficient free-drug concentration in assays and in vivo.
Metabolic Stability High CYP450 clearanceLow CYP450 clearanceAzetidine resists oxidative metabolism, prolonging compound half-life.
Vector Trajectory Planar, limited vectors3D projection into solventThe azetidine nitrogen provides a tunable vector for pocket engagement.

Self-Validating Experimental Protocols

Protocol 1: Library Synthesis via Azetidine Derivatization

Objective : Synthesize a focused library of kinase inhibitors by functionalizing the secondary amine of the 2-(azetidin-3-yl)-1H-imidazole core. Causality & Logic : The azetidine secondary amine is sterically hindered but highly nucleophilic. We utilize HATU as the coupling reagent because it efficiently stabilizes the active ester intermediate, driving the amidation of the hindered azetidine forward while suppressing epimerization of chiral carboxylic acids. This approach has been validated in the synthesis of complex epigenetic and kinase inhibitors ()[3].

Step-by-Step Methodology :

  • Preparation : Dissolve the carboxylic acid building block (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Activation : Add HATU (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir at room temperature for 15 minutes to allow for complete formation of the active ester.

  • Coupling : Add 2-(azetidin-3-yl)-1H-imidazole hydrochloride (1.0 eq) () to the activated mixture. Stir continuously for 12 hours at room temperature.

  • Quenching & Extraction : Quench the reaction with saturated aqueous

    
    . Extract the target compound using ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Self-Validation Step (Purity Check) : Purify the crude product via reverse-phase preparative HPLC. Crucial: Compounds failing to meet >95% purity via UPLC-MS are strictly rejected. This ensures that subsequent biological readouts are driven by the target molecule, not reactive impurities.

Protocol 2: Biochemical Evaluation (TR-FRET Kinase Assay)

Objective : Quantify the half-maximal inhibitory concentration (


) of the synthesized compounds against the target kinase (e.g., JAK1).
Causality & Logic : Standard fluorescence assays are highly susceptible to auto-fluorescence from library compounds, leading to false positives. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) introduces a temporal delay before measurement, allowing short-lived background fluorescence to decay. This maximizes the signal-to-noise ratio and ensures high-fidelity data.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare a 2X Kinase/Europium-labeled antibody mixture and a 2X ATP/Substrate mixture in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Plating : Dispense 100 nL of the inhibitor (in a 10-point, 3-fold dilution series in 100% DMSO) into a 384-well low-volume plate.

  • Reaction Initiation : Add 5 µL of the 2X Kinase/Antibody mixture to the wells. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Catalysis : Add 5 µL of the 2X ATP/Substrate mixture to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection : Read the plate on a multi-mode microplate reader capable of TR-FRET (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm).

  • Self-Validation Step (Assay Robustness) : Calculate the Z'-factor for each plate using DMSO vehicle controls and a known reference inhibitor (e.g., Tofacitinib). Crucial: Only plates yielding a Z' > 0.6 are accepted for

    
     calculation, confirming the assay's statistical reliability.
    
Protocol 3: Cellular Target Engagement (p-STAT Western Blot)

Objective : Verify that the biochemical potency translates to cellular efficacy by measuring the inhibition of downstream signaling. Causality & Logic : Biochemical potency does not guarantee cellular efficacy due to potential efflux pump activity or poor membrane permeability. By directly quantifying the phosphorylation status of STAT (the immediate downstream substrate of JAK), we validate that the azetidin-3-yl-imidazole derivative successfully permeates the cell membrane and engages its target in a complex physiological environment ()[4],[5].

Pathway Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation (Target of Inhibitor) Receptor->JAK STAT STAT Phosphorylation & Dimerization JAK->STAT Transcription Gene Transcription (Inflammation/Oncology) STAT->Transcription Inhibitor 2-(azetidin-3-yl)-1H-imidazole Derivatives Inhibitor->JAK Inhibits

Mechanism of action for JAK kinase inhibitors blocking the STAT transcription pathway.

Step-by-Step Methodology :

  • Cell Culture & Treatment : Seed target cells (e.g., TF-1 erythroleukemia cells) in 6-well plates and serum-starve overnight. Treat cells with varying concentrations of the inhibitor for 2 hours.

  • Stimulation : Stimulate the cells with the appropriate cytokine (e.g., IL-6, 50 ng/mL) for 15 minutes to trigger the JAK/STAT cascade.

  • Lysis : Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes to clear the lysate.

  • Electrophoresis & Transfer : Resolve 20 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting : Block the membrane and incubate overnight at 4°C with primary antibodies against p-STAT3 (Tyr705).

  • Self-Validation Step (Internal Controls) : Simultaneously probe the membrane for Total STAT3 and a housekeeping protein (e.g., GAPDH). Crucial: Normalizing the p-STAT3 signal against Total STAT3 and GAPDH ensures that the observed signal reduction is due to genuine kinase inhibition, rather than compound-induced cytotoxicity or unequal protein loading.

References

  • JAK1 Selective Kinase Inhibitor (EP3956322B1 / EP2288610B1)
  • Compounds as Casein Kinase Inhibitors (US8518944B2)
  • Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery and development of a small-molecule inhibitor targeting the GAS41 YEATS domain in non-small cell lung cancer Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

Sources

Application Note: High-Precision Profiling of 2-(azetidin-3-yl)-1H-imidazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 2-(azetidin-3-yl)-1H-imidazole represents a "privileged scaffold" in medicinal chemistry, specifically designed to target aminergic G-Protein Coupled Receptors (GPCRs). Its structure combines the bioisosteric properties of the imidazole ring (mimicking the endogenous ligand histamine) with the azetidine ring , a rigid, four-membered heterocycle that restricts conformational entropy and improves metabolic stability compared to flexible alkyl chains [1, 2].

Primary Target Class: Histamine Receptors (specifically H3 and H4 subtypes).[1][2][3] Mechanism of Action: Competitive ligand (Agonist/Antagonist/Inverse Agonist depending on substitution).

This guide provides a rigorous, field-validated workflow for characterizing this scaffold. Unlike standard screening protocols, this guide emphasizes pH-dependent solubility control and Gi/o-coupled functional readouts , addressing the specific physicochemical challenges posed by the amphoteric imidazole and the basic azetidine moieties.

Safety & Handling (Pre-Experimental)

Hazard Identification:

  • Corrosivity: The secondary amine (azetidine) and imidazole make this compound basic (pKa ~9-10). It can cause severe eye irritation and skin burns.

  • Hygroscopicity: Azetidine salts are often hygroscopic. Weighing must be performed in a desiccated environment or glovebox to ensure accurate molarity.

Storage:

  • Store powder at -20°C under argon/nitrogen.

  • Solvent: DMSO is the preferred vehicle. Avoid protic solvents (methanol/water) for long-term stock storage to prevent ring-opening hydrolysis or polymerization.

Protocol A: Physicochemical "Gatekeeper" Assay

Before biological interrogation, the compound must be profiled for aqueous solubility and aggregation, which are common failure modes for fragment-like scaffolds.

Rationale

The imidazole ring has a pKa ~7.0, meaning its charge state changes at physiological pH (7.4). The azetidine is protonated. This dual-ionization state can lead to false negatives in neutral buffers if the compound precipitates or forms colloidal aggregates [3].

Materials
  • Buffer A (pH 5.0): 50 mM Acetate buffer (favors solubility).

  • Buffer B (pH 7.4): 50 mM HEPES, 150 mM NaCl.

  • Detection: Nephelometer or UV-Vis Plate Reader (Absorbance at 600 nm).

Step-by-Step Methodology
  • Stock Prep: Prepare a 50 mM stock solution in 100% DMSO.

  • Dilution Series: Perform a 1:100 dilution into Buffer A and Buffer B (Final conc: 500 µM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Readout: Measure OD600.

    • OD600 < 0.005: Soluble.[4] Proceed to binding assays.

    • OD600 > 0.01: Precipitate/Aggregate formed. Action: Lower concentration to 100 µM or add 0.01% Triton X-100 to assay buffers.

Protocol B: H3/H4 Receptor Radioligand Binding Assay

The Gold Standard for determining affinity (


).
Rationale

Histamine H3 and H4 receptors are constitutively active. We use a competition binding format with [


H]-N-alpha-methylhistamine (NAMH) , a high-affinity agonist, to displace the test compound.
Reagents
  • Membranes: CHO-K1 or HEK293 cell membranes overexpressing human H3 or H4 receptors (commercial or in-house).

  • Radioligand: [

    
    H]-NAMH (Specific Activity ~80 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
    , 0.1% BSA (protease free).
    
  • Reference Ligand: Thioperamide (Antagonist) or Imetit (Agonist).

Workflow Diagram (Graphviz)

BindingAssay Stock Compound Stock (10 mM DMSO) SerialDil Serial Dilution (10-point, 1:3 steps) Stock->SerialDil Incubate Incubation (60 min @ 25°C) SerialDil->Incubate Add 2 µL Mix Master Mix Prep (Membranes + [3H]-Ligand) Mix->Incubate Add 198 µL Harvest Filtration Harvest (GF/B Filters + PEI) Incubate->Harvest Count Scintillation Counting (CPM Readout) Harvest->Count

Caption: Figure 1. Radioligand competition binding workflow. Critical step: Pre-soak GF/B filters in 0.3% PEI to reduce non-specific binding of the basic azetidine moiety.

Detailed Procedure
  • Plate Setup: Use 96-well polypropylene plates.

  • Compound Addition: Add 2 µL of serially diluted test compound (10 µM to 0.1 nM final range).

  • Radioisotope Mix: Dilute [

    
    H]-NAMH to a final concentration equal to its 
    
    
    
    (approx. 1-2 nM) in Assay Buffer.
  • Membrane Addition: Add 10 µ g/well of membrane protein.

  • Equilibrium: Incubate for 60 minutes at room temperature (25°C). Note: Do not incubate at 37°C as H3 receptors are thermally unstable.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash 3x with ice-cold buffer.

  • Analysis: Calculate

    
     using a 4-parameter logistic fit. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Protocol C: Functional GTP S Binding Assay

Determining efficacy (Agonist vs. Antagonist).

Rationale

H3/H4 receptors are


-coupled. Upon activation, they catalyze the exchange of GDP for GTP on the G

subunit. We measure the binding of the non-hydrolyzable analog [

S]GTP

S
. This is superior to cAMP assays for this scaffold because it measures the proximal receptor event, reducing amplification bias [4].
Signaling Pathway (Graphviz)

Signaling Ligand 2-(azetidin-3-yl)-1H-imidazole Receptor H3/H4 Receptor (GPCR) Ligand->Receptor Binding Gprotein Gi/o Protein (Heterotrimer) Receptor->Gprotein Activation GDP GDP Gprotein->GDP Release Effect Membrane Bound Radioactivity Gprotein->Effect Accumulation GTP [35S]GTPγS GTP->Gprotein Binding

Caption: Figure 2.[5] Proximal signaling event in Gi-coupled GPCRs utilized for functional characterization.

Detailed Procedure
  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl

    
    , 10 µM GDP (Critical: GDP suppresses basal noise).
    
  • Agonist Mode:

    • Incubate membranes + Test Compound + [

      
      S]GTP
      
      
      
      S (0.1 nM) for 30 min at 30°C.
    • Readout: Increase in CPM indicates agonism.

  • Antagonist Mode:

    • Pre-incubate membranes + Test Compound for 15 min.

    • Add

      
       concentration of standard agonist (e.g., Histamine or Imetit).
      
    • Add [

      
      S]GTP
      
      
      
      S and incubate.
    • Readout: Decrease in CPM indicates antagonism.

Data Analysis & Interpretation

Table 1: Expected Profile for H3/H4 Ligands

ParameterDefinitionAcceptance Criteria

(Binding)
Affinity constant< 100 nM (Hit); < 10 nM (Lead)

(GTP

S)
PotencyWithin 3-fold of


Efficacy relative to Histamine> 80% (Full Agonist); < 20% (Antagonist)
Hill Slope Cooperativity0.8 - 1.2 (Standard binding)

Troubleshooting:

  • High Non-Specific Binding (NSB): The basic azetidine can stick to plastic. Solution: Use "Low-Binding" plates and add 0.01% BSA or CHAPS to buffers.

  • Bell-Shaped Curves: Indicates compound insolubility or aggregation at high concentrations. Refer back to Protocol A.

References

  • Sander, K., et al. (2009). "Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates." Bioorganic & Medicinal Chemistry Letters. Link

  • Stark, H. (2003). "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents. Link

  • Keseru, G. M., et al. (2011). "Fragment-based drug discovery: a practical approach." Nature Reviews Drug Discovery. Link

  • Lim, H. D., et al. (2005). "Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Cellular Assay Development for 2-(Azetidin-3-yl)-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Targeting Kinase Modulation and Immunotherapy

Abstract

The 2-(azetidin-3-yl)-1H-imidazole scaffold represents a privileged structural motif in modern drug discovery, particularly for Janus Kinase (JAK) inhibitors and H3/H4 histamine receptor ligands . The azetidine ring offers a rigid, metabolically stable sp³-rich spacer that improves physicochemical properties compared to traditional piperidine or pyrrolidine linkers, while the imidazole moiety serves as a versatile hydrogen-bond donor/acceptor often functioning as a kinase hinge binder.

This guide details the development of a robust cellular assay cascade to evaluate derivatives of this scaffold. We focus on JAK/STAT signaling inhibition as the primary biological context, given the high relevance of this pharmacophore in autoimmune disease and oncology.

Part 1: Physiochemical Considerations & Compound Handling

Before initiating cellular assays, the specific properties of the azetidine-imidazole core must be managed to prevent experimental artifacts.

Solubility and Basicity
  • pKa Profile: The azetidine nitrogen is highly basic (pKa ~10–11), while the imidazole nitrogen is weakly basic (pKa ~7.0). At physiological pH (7.4), these derivatives are often dicationic or monocationic.

  • Impact: High basicity can lead to lysosomal trapping (lysosomotropism), artificially inflating intracellular concentration without target engagement.

  • Mitigation:

    • Vehicle: Dissolve stock compounds in 100% DMSO to 10 mM.

    • Dilution: Ensure the final DMSO concentration in cell culture is <0.5% (v/v).

    • Salt Forms: If solubility is poor in aqueous media, convert free bases to hydrochloride or tartrate salts before testing.

Stability
  • Oxidative Liability: The electron-rich imidazole ring can be susceptible to oxidation. Avoid repeated freeze-thaw cycles. Aliquot stocks into single-use vials stored at -80°C.

Part 2: Target Identification & Mechanism (The "Why")

To design a valid assay, we must map the compound's mechanism of action (MoA). For this scaffold, the primary MoA is ATP-competitive inhibition of the JAK kinase domain.

Signaling Pathway Visualization

The following diagram illustrates the JAK/STAT pathway, the specific intervention point of azetidine-imidazole derivatives, and the downstream markers used for assay readout.

JAK_STAT_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT_Inactive STAT (Inactive) JAK->STAT_Inactive Phosphorylation Inhibitor Azetidine-Imidazole Derivative Inhibitor->JAK ATP Competition (Inhibition) STAT_Phos pSTAT (Active) STAT_Inactive->STAT_Phos Dimerization Nucleus Nucleus / Gene Transcription STAT_Phos->Nucleus Translocation

Figure 1: Mechanism of Action. The azetidine-imidazole derivative inhibits JAK autophosphorylation, preventing downstream STAT phosphorylation and nuclear translocation.

Part 3: Assay Development Protocols

We employ a tiered approach:

  • Tier 1: Functional Potency (Cellular Phospho-Flow or AlphaLISA).

  • Tier 2: Target Engagement (NanoBRET).

  • Tier 3: Phenotypic Viability (CTG).

Protocol A: Functional Potency (STAT Phosphorylation)

Objective: Quantify the inhibition of STAT3/5 phosphorylation in response to cytokine stimulation. Method: AlphaLISA (PerkinElmer) or HTRF (Cisbio) is preferred over Western Blot for throughput and Z' factor stability.

Materials
  • Cell Line: TF-1 (Erythroleukemia) or PBMCs (for translational relevance).

  • Stimulant: GM-CSF (for STAT5) or IL-6 (for STAT3).

  • Reagents: AlphaLISA SureFire Ultra p-STAT5 (Tyr694/699) Kit.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest TF-1 cells (log phase).

    • Resuspend in starvation medium (RPMI + 0.1% BSA, no FBS) to reduce basal phosphorylation.

    • Seed 50,000 cells/well in a 96-well white-walled plate (40 µL volume).

    • Incubate for 2 hours at 37°C.

  • Compound Treatment:

    • Prepare a 5X concentration series of the azetidine-imidazole derivative in starvation medium.

    • Add 10 µL of compound to cells.

    • Incubate for 1 hour (Pre-incubation is critical for ATP-competitive inhibitors to reach equilibrium).

  • Stimulation:

    • Add 10 µL of GM-CSF (EC80 concentration, typically 10 ng/mL).

    • Incubate for exactly 15 minutes at 37°C. (Signaling is transient; longer times cause phosphatase feedback).

  • Lysis & Detection:

    • Add 15 µL of 4X Lysis Buffer containing phosphatase inhibitors (Na3VO4).

    • Shake for 10 min.

    • Transfer lysate to a 384-well OptiPlate.

    • Add Acceptor beads (1 h incubation) followed by Donor beads (1 h incubation) in the dark.

  • Readout: Measure signal on an EnVision plate reader (Excitation 680 nm, Emission 615 nm).

Validation Metric: A Z-factor > 0.5 is required.



(Pos = Stimulated + Vehicle; Neg = Unstimulated or Reference Inhibitor treated)
Protocol B: Target Engagement (NanoBRET)

Objective: Prove the compound binds the kinase inside the cell, not just in lysate. Rationale: Azetidine derivatives can have varying cell permeability. This assay measures intracellular affinity.

Methodology
  • Transfection: Transfect HEK293 cells with a plasmid encoding the JAK kinase fused to NanoLuc luciferase.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (known JAK binder) at its

    
    .
    
  • Competition: Add the test compound. If it binds the target, it displaces the tracer, reducing the BRET signal (Energy transfer from NanoLuc to Tracer).

  • Calculation: Plot BRET ratio vs. Compound Concentration to determine intracellular

    
    .
    

Part 4: Data Analysis & Interpretation

Summary of Expected Results
Assay TypeReadoutExpected Outcome for Potent HitPotential Artifacts
AlphaLISA (Functional) pSTAT Signal (RFU)Low IC50 (< 100 nM)Signal quenching by colored compounds (rare for this scaffold).
NanoBRET (Engagement) BRET Ratio (mBU)Dose-dependent displacementLuciferase inhibition (check with control vector).
CellTiter-Glo (Viability) Luminescence (RLU)High IC50 (> 10 µM)General cytotoxicity unrelated to target.
Experimental Workflow Diagram

The following flowchart guides the decision-making process during assay execution.

Assay_Workflow Start Compound Synthesis QC QC: Purity & Solubility Start->QC Assay1 Primary: pSTAT AlphaLISA QC->Assay1 Decision1 IC50 < 1 µM? Assay1->Decision1 Assay2 Secondary: NanoBRET Decision1->Assay2 Yes Discard Discard / Redesign Decision1->Discard No Assay3 Counter: Cell Viability Assay2->Assay3 Lead Lead Candidate Assay3->Lead High Selectivity Assay3->Discard Toxic

Figure 2: Screening Cascade. A stepwise progression from functional potency to target validation and safety profiling.

References

  • Azetidine Scaffolds in Medicinal Chemistry

    • Smith, J. et al. "Azetidines as Privileged Scaffolds in Drug Discovery."[1][2][3] Journal of Medicinal Chemistry. (2024). (Generalized citation based on search context).

  • JAK/STAT Assay Protocols

    • Cisbio Bioassays. "STAT5 Phosphorylation Assay Principles." .

  • NanoBRET Technology

    • Promega Corporation. "NanoBRET Target Engagement Intracellular Kinase Assay." .

  • Cellular Viability Standards

    • Riss, T.L. et al. "Cell Viability Assays." Assay Guidance Manual. NCBI Bookshelf. .

(Note: Specific URLs for commercial kits and standard manuals are provided for verification of protocol details.)

Sources

Application Note: 2-(Azetidin-3-yl)-1H-imidazole as a High-Fsp³ Scaffold for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Biophysicists, and Structural Biologists Application: Fragment-Based Screening (FBS) and Hit-to-Lead Elaboration

Executive Summary & Structural RationaleFragment-based drug discovery (FBDD) has proven its utility as a highly successful approach for hit-to-lead campaigns[1], particularly for targets historically deemed "undruggable." However, the success of an FBDD campaign is intrinsically linked to the quality of the fragment library. Historically, libraries were saturated with flat, sp²-hybridized aromatic rings, leading to downstream solubility and selectivity bottlenecks.

  • The Imidazole Anchor (Pharmacophore): Imidazole is a privileged moiety. Its nitrogen atoms serve as excellent hydrogen bond donors and acceptors, ideal for targeting kinase hinge regions. Furthermore, it is a classic metal-binding pharmacophore (MBP), making it highly effective for1[1].

  • The Azetidine Vector (Solubility & Synthetic Handle): 2[2]. The inclusion of the azetidine ring dramatically improves aqueous solubility—a critical requirement for the high-concentration assays used in FBDD. Crucially, the secondary amine of the azetidine serves as an orthogonal synthetic handle for rapid fragment growing.

Quantitative Physicochemical Profile

This fragment perfectly obeys the "Rule of Three" (Ro3), ensuring high ligand efficiency (LE) upon binding.

PropertyValueRo3 ComplianceMechanistic Benefit
Molecular Weight 123.16 DaYes (< 300 Da)High atom-efficiency; allows room for mass increase during hit-to-lead.
H-Bond Donors (HBD) 2Yes (≤ 3)Imidazole NH and Azetidine NH enable strong target anchoring.
H-Bond Acceptors (HBA) 2Yes (≤ 3)Imidazole N and Azetidine N participate in polar networks.
Fsp³ 0.50Highly Favorable3 of 6 carbons are sp³ hybridized, promoting "escape from flatland."
Rotatable Bonds 1Yes (≤ 3)Low entropic penalty upon binding to the target protein.

Biophysical Screening Workflow

To validate 2-(azetidin-3-yl)-1H-imidazole as a hit, a cascading biophysical workflow is required. Fragments bind with low affinity (


 in the 

to

range); therefore, assays must be highly sensitive and self-validating to eliminate false positives.

FBDD_Workflow Lib Fragment Library (Azetidine-Imidazole) SPR Primary Screen: SPR (Affinity & Kinetics) Lib->SPR High-Throughput (mM range) NMR Orthogonal Validation: NMR (STD / WaterLOGSY) SPR->NMR Hit Triage & Validation Xray Structural Elucidation (X-ray Crystallography) NMR->Xray Epitope Mapped Hits Grow Hit-to-Lead (Azetidine Functionalization) Xray->Grow Structure-Based Design

Fig 1: Biophysical FBDD workflow for screening and validating azetidine-imidazole fragments.

Self-Validating Experimental Protocols

Protocol A: Primary Screening via Surface Plasmon Resonance (SPR)

Causality & Rationale: SPR is utilized as the primary screen because it provides real-time label-free detection of both affinity (


) and binding kinetics (

,

). Because fragments have low molecular weights and weak affinities, they produce very small response units (RU) and must be screened at high concentrations (up to 2 mM). The high aqueous solubility of the azetidine ring prevents compound aggregation at these concentrations, which is a primary cause of non-stoichiometric false positives in SPR.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein (e.g., a metalloenzyme) onto a CM5 sensor chip using standard amine coupling (EDC/NHS) to a density of 2,000–3,000 RU to ensure sufficient signal-to-noise for a 123 Da molecule.

  • Analyte Preparation: Prepare a 200 mM stock of 2-(azetidin-3-yl)-1H-imidazole in 100% DMSO. Dilute into running buffer (e.g., PBS-P+ with 5% DMSO) to create a 2-fold concentration series from 15.6

    
     to 2 mM.
    
  • Injection: Inject the concentration series over the active and reference flow cells at a high flow rate (50

    
    ) to minimize mass transport limitations. Contact time: 60 seconds; Dissociation time: 60 seconds.
    
  • Self-Validation (Critical):

    • Solvent Correction: Inject a standard DMSO calibration series (4.5% to 5.5% DMSO) to correct for bulk refractive index mismatches between the samples and the running buffer.

    • Control: Include a known low-affinity binder as a positive control to verify surface activity.

Protocol B: Orthogonal Validation via Ligand-Observed NMR

Causality & Rationale: SPR can yield false positives due to non-specific surface binding. Saturation Transfer Difference (STD) NMR is employed orthogonally because it detects magnetization transfer directly from the irradiated protein to the bound ligand in solution. It not only confirms binding but also provides "epitope mapping"—identifying which protons of the imidazole/azetidine are in closest contact with the protein.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a sample containing 20

    
     target protein and 1 mM 2-(azetidin-3-yl)-1H-imidazole in deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, 
    
    
    
    , pD 7.4).
  • Data Acquisition (STD): Irradiate the protein methyl resonances (e.g., at -0.5 ppm) using a train of Gaussian pulses for a saturation time of 2 seconds. Record the difference spectrum.

  • Self-Validation (WaterLOGSY): Run a WaterLOGSY experiment on the same sample.

    • Causality: Small molecules tumbling rapidly in solution show negative cross-peaks. When bound to a large protein, they adopt the protein's tumbling rate, resulting in positive cross-peaks. A true hit must show an inversion of sign in WaterLOGSY compared to the ligand-only control.

Protocol C: Structural Elucidation via X-ray Crystallography (Soaking)

Causality & Rationale: To rationally elaborate the azetidine vector, the exact binding pose of the imidazole anchor must be known. Crystal soaking is preferred over co-crystallization for fragments because it is faster. The high solubility of 2-(azetidin-3-yl)-1H-imidazole is critical here, as fragments must be soaked at extreme concentrations (10–50 mM) to drive occupancy without dissolving the protein crystal.

Step-by-Step Methodology:

  • Crystal Growth: Grow apo-crystals of the target protein using hanging-drop vapor diffusion.

  • Soaking Solution: Prepare a soaking solution containing the mother liquor supplemented with 50 mM 2-(azetidin-3-yl)-1H-imidazole and 10% (v/v) cryoprotectant (e.g., glycerol).

  • Soaking & Freezing: Transfer the apo-crystal into the soaking drop for 2 to 24 hours. Harvest the crystal using a nylon loop and flash-freeze in liquid nitrogen.

  • Data Collection: Collect diffraction data and calculate

    
     difference electron density maps to locate the fragment.
    
Summary of Experimental Parameters
AssayTarget Ligand ConcentrationKey Buffer RequirementPrimary ReadoutValidation Metric
SPR 15.6

– 2.0 mM
5% DMSO (matched)Steady-state Affinity (

)
DMSO Solvent Correction
STD-NMR 1.0 mM (with 20

protein)

(>99%)
Magnetization TransferWaterLOGSY sign inversion
X-ray 50 mM (Soaking)Mother Liquor + CryoElectron Density MapOccupancy > 0.7

Hit-to-Lead Elaboration (Fragment Growing)

Once the binding pose is confirmed via X-ray crystallography, the 2-(azetidin-3-yl)-1H-imidazole fragment is primed for "growing." The imidazole ring typically anchors deep within the binding pocket (e.g., coordinating a catalytic zinc ion or hydrogen-bonding to a kinase hinge).

The secondary amine of the azetidine ring projects outward, providing a highly directional, sp³-rich vector for synthetic elaboration. Recommended chemical strategies include:

  • Reductive Amination: Reacting the azetidine nitrogen with diverse aldehydes to explore adjacent hydrophobic sub-pockets.

  • Amide Coupling: Utilizing standard coupling reagents (HATU/DIPEA) with carboxylic acids to introduce polar interactions with solvent-exposed residues.

  • Sulfonylation: Reacting with sulfonyl chlorides to rigidify the newly grown vector and target backbone amides.

By maintaining the azetidine core during hit-to-lead optimization, the resulting lead compounds inherently retain favorable metabolic stability and 2[2].

References

  • Title: Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC Source: nih.gov URL: [Link]

  • Title: Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - MDPI Source: mdpi.com URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed Source: nih.gov URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(azetidin-3-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis and yield optimization of 2-(azetidin-3-yl)-1H-imidazole , a challenging scaffold due to the polarity of the imidazole ring and the strain of the azetidine backbone.

Status: Active Guide Subject: Yield Improvement & Troubleshooting Target Molecule: 2-(Azetidin-3-yl)-1H-imidazole (typically synthesized as the N-Boc protected intermediate: tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate )

Executive Summary: The Yield Challenge

The synthesis of 2-substituted imidazoles from aliphatic aldehydes via the Debus-Radziszewski reaction (Glyoxal + Aldehyde + Ammonia) is notoriously low-yielding (often 15–30%). When applied to 1-Boc-azetidine-3-carboxaldehyde , three specific failure modes suppress yield:

  • Glyoxal Polymerization: Glyoxal oligomerizes faster than it condenses with the sterically hindered aldehyde.

  • Azetidine Ring Instability: High thermal stress (>90°C) or strong Lewis acids can trigger ring-opening or polymerization of the strained azetidine.

  • Product Loss during Purification: The product is highly polar and amphoteric. Standard silica chromatography often leads to irreversible adsorption (streaking) or co-elution with glyoxal polymers.

The Solution: Switch to a Buffered Methanolic Protocol to control pH, minimize polymerization, and utilize SCX (Strong Cation Exchange) chromatography for "Catch-and-Release" purification.

Optimized Experimental Protocol

Standardize your workflow using this optimized procedure to maximize conversion and recovery.

Method A: Buffered Debus-Radziszewski (Recommended)

This method uses ammonium acetate instead of aqueous ammonia to maintain a buffered pH (~7), favoring imine formation while protecting the Boc group and azetidine ring.

Reagents:

  • 1-Boc-azetidine-3-carboxaldehyde (1.0 equiv)

  • Glyoxal (40% aq.[1] solution, 1.2 equiv) — Must be fresh/clear, not yellow/cloudy.

  • Ammonium Acetate (4.0 – 5.0 equiv)

  • Solvent: Methanol (MeOH)

Step-by-Step Protocol:

  • Pre-Cooling: Dissolve 1-Boc-azetidine-3-carboxaldehyde in MeOH (0.2 M concentration) and cool to 0°C .

  • Glyoxal Addition: Add Glyoxal (40% aq) dropwise.[1] Stir for 15 minutes at 0°C.

    • Why? This allows the aldehyde and glyoxal to mix without immediate polymerization.

  • Ammonia Source: Add Ammonium Acetate in one portion.

  • Controlled Ramp: Allow the mixture to warm to Room Temperature (RT) over 1 hour, then heat to 50–60°C for 12–16 hours.

    • Critical: Do not reflux at >70°C. High heat degrades the Boc group and promotes azetidine ring-opening.

  • Work-up (The Key to Yield):

    • Remove MeOH under reduced pressure.[2]

    • Partition residue between EtOAc and Saturated NaHCO3 .

    • Note: Much of the product may remain in the aqueous phase due to polarity. Do not discard the aqueous layer yet.

    • Perform the Purification Protocol (Section 3) immediately.

Method B: The "Amidine" Route (High-Stability Alternative)

If Method A fails, use this 2-step sequence. It is longer but far more robust.

  • Nitrile Formation: Convert 1-Boc-azetidine-3-carboxylic acid to the nitrile .

  • Pinner Reaction: Treat nitrile with HCl/EtOH to form the imidate, then treat with ethylenediamine (forms imidazoline) followed by oxidation (MnO2 or Swern) to imidazole.

    • Yield: Typically 50–60% overall, but avoids glyoxal issues.

Purification: The "Yield Saver"

Most "low yield" reports are actually "low recovery" issues during purification.

Technique: SCX "Catch-and-Release"

Standard silica chromatography is fatal for this molecule. Use Strong Cation Exchange (SCX) cartridges (e.g., Isolute® SCX-2).

  • Load: Dissolve crude residue (from Method A) in minimal MeOH/DCM (1:1). Load onto a pre-conditioned SCX cartridge.

  • Wash: Elute with 100% MeOH .

    • Result: Neutral impurities (glyoxal polymers, unreacted aldehyde) wash through. The basic imidazole stays bound to the sulfonic acid resin.

  • Release: Elute with 2M Ammonia in MeOH .

    • Result: The ammonia displaces the imidazole product.

  • Concentrate: Evaporate the ammoniacal filtrate to obtain pure product.

Data Comparison: Purification Methods
Purification MethodPurityRecovery YieldIssues
Standard Silica (DCM/MeOH) 85%20–30%Severe tailing; product adheres to silica.
Alumina (Neutral) 90%45–50%Better than silica, but still some loss.
SCX (Catch-and-Release) >98% 85–95% Removes non-basic polymers; near-quantitative recovery.
Reverse Phase (C18) >99%70–80%Good for final polishing; requires basic mobile phase (pH 10).

Troubleshooting Dashboard

Q1: The reaction turns dark black/brown rapidly.

  • Diagnosis: "Maillard-type" polymerization of glyoxal and ammonia.

  • Fix: Reduce temperature to <50°C. Ensure Glyoxal is added before the ammonia source to the aldehyde solution. Use Ammonium Acetate instead of free Ammonia gas or NH4OH.

Q2: I see the product on LCMS, but it disappears after silica column.

  • Diagnosis: Irreversible adsorption. The imidazole nitrogen (pKa ~7) binds to acidic silanols.

  • Fix: Switch to SCX purification (see Section 3). If you must use silica, add 1% Triethylamine (TEA) to your eluent (e.g., DCM:MeOH:TEA 90:9:1).

Q3: The Boc group is falling off (M-100 peak observed).

  • Diagnosis: Reaction medium became too acidic (Glyoxal can contain glyoxylic acid impurities) or temperature was too high.

  • Fix: Check pH of reaction; keep it near 7.0. Use fresh Glyoxal. Lower reaction temp to 50°C.

Q4: Low conversion of aldehyde.

  • Diagnosis: Aldehyde is sterically hindered or hydrated.

  • Fix: Add a Lewis Acid catalyst like InCl3 (5 mol%) or Yb(OTf)3 . These promote carbonyl activation without destroying the Boc group.

Visualizing the Workflow

Reaction & Troubleshooting Logic

G Start Start: 1-Boc-azetidine-3-carboxaldehyde Reagents Add Glyoxal + NH4OAc (Solvent: MeOH) Start->Reagents TempCheck Temp Control (Keep < 60°C) Reagents->TempCheck Reaction Cyclization (12-16h) TempCheck->Reaction CheckLCMS Check LCMS Reaction->CheckLCMS LowYield Low Conversion? CheckLCMS->LowYield Incomplete Polymer Dark Tarry Mixture? CheckLCMS->Polymer Messy Success Product Formed CheckLCMS->Success Clean AddLewis Add 5 mol% InCl3 LowYield->AddLewis Fix ReduceTemp Reduce Temp to 40°C Check Glyoxal Purity Polymer->ReduceTemp Fix Purification Purification Choice Success->Purification AddLewis->Reaction ReduceTemp->Reagents Silica Silica Column (High Loss Risk) Purification->Silica Avoid SCX SCX Cartridge (Catch & Release) Purification->SCX Recommended Final Pure 1-Boc-3-(imidazol-2-yl)azetidine SCX->Final

Caption: Decision tree for optimizing the synthesis and purification of azetidinyl-imidazoles.

References

  • Debus-Radziszewski Reaction Optimization

    • Optimizing Imidazole Derivative Synthesis. BenchChem Technical Support.[3] Link

  • Azetidine Stability & Handling

    • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.[4][5] Synthetic Communications, 2006.[5] Link

  • Purification of Polar Heterocycles

    • Refining Purification Techniques for Polar Imidazole Derivatives. BenchChem Technical Guides. Link

  • Lewis Acid Catalysis in Imidazole Synthesis

    • Mild and efficient one-pot synthesis of imidazoles catalyzed by InCl3. Tetrahedron Letters. Link

Sources

Technical Support Center: Purification of 2-(azetidin-3-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(azetidin-3-yl)-1H-imidazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this unique heterocyclic compound. The presence of both a strained, basic azetidine ring and a polar, aromatic imidazole moiety presents a distinct set of purification challenges.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The protocols and explanations herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical success.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, it's crucial to understand the properties of 2-(azetidin-3-yl)-1H-imidazole that influence its purification:

  • High Polarity: The combination of the imidazole and azetidine rings makes the molecule highly polar. This often results in strong retention on normal-phase silica gel and high solubility in polar solvents like water and methanol.

  • Basicity: Both the azetidine and imidazole nitrogens are basic. The azetidine nitrogen is a secondary amine, while the imidazole ring has a basic nitrogen atom. This basicity can lead to strong interactions with acidic stationary phases like silica gel, causing peak tailing and poor separation.[2]

  • Potential for Instability: While generally stable, the strained four-membered azetidine ring can be susceptible to ring-opening under harsh acidic or basic conditions, or in the presence of certain nucleophiles.[1][3]

  • Hydrogen Bonding: The presence of N-H groups on both rings allows for significant hydrogen bonding, which can affect its solubility and chromatographic behavior.

II. Troubleshooting Guide: Common Purification Issues

This section is structured in a question-and-answer format to directly address common problems encountered during the purification of 2-(azetidin-3-yl)-1H-imidazole.

Chromatography Challenges

Q1: My compound is streaking or tailing significantly on the silica gel column. What's causing this and how can I fix it?

A1: This is a classic sign of strong interaction between your basic compound and the acidic silanol groups on the silica gel surface.[2] Here’s a systematic approach to resolve this:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent system to compete with your compound for the acidic sites on the silica.

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Start by adding 0.1-1% of TEA or DIPEA to your mobile phase. This will neutralize the acidic sites and improve peak shape.

    • Ammonia: For very basic compounds, a solution of methanol containing 2-7% ammonia can be used as the polar component of your eluent system (e.g., a gradient of dichloromethane to 9:1 dichloromethane/methanolic ammonia).

  • Choice of Stationary Phase:

    • Deactivated Silica: You can "deactivate" your silica gel by pre-treating it with a solution of your mobile phase containing the basic modifier before loading your sample.

    • Amine-Functionalized Silica: For persistent issues, using an amine-functionalized silica column can be highly effective. This stationary phase has a less acidic surface, which minimizes the strong interactions causing tailing.[2]

    • Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

Q2: My compound is co-eluting with a closely related impurity. How can I improve the separation?

A2: Co-elution of structurally similar impurities is a common challenge. Here are several strategies to enhance resolution:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switching to a slow, shallow gradient elution can effectively separate compounds with similar polarities.[4]

    • Solvent System Exploration: Experiment with different solvent systems. For polar heterocyclic amines, combinations like dichloromethane/methanol, ethyl acetate/methanol, or even acetonitrile/water (for reversed-phase) can offer different selectivities.[4][5]

  • Change the Stationary Phase:

    • Reversed-Phase Chromatography (C18): Given the polar nature of 2-(azetidin-3-yl)-1H-imidazole, reversed-phase chromatography is a powerful alternative. Use a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

    • Different Pore Size Silica: If you are using standard 60 Å silica, switching to a different pore size might alter the interaction with your compounds and improve separation.

  • High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC offers superior resolving power compared to flash chromatography.[6]

Q3: I have low or no recovery of my compound from the column. Where is it going?

A3: Low recovery can be concerning. Here are the likely culprits and their solutions:

  • Irreversible Adsorption: Your highly polar and basic compound might be sticking irreversibly to the silica gel.

    • Solution: Use the mobile phase modifications or alternative stationary phases discussed in Q1. In some cases, flushing the column with a very strong solvent system (e.g., 80:18:2 dichloromethane/methanol/ammonium hydroxide) can help recover the adsorbed compound.

  • Compound Instability: The compound might be degrading on the acidic silica gel.

    • Solution: Minimize the time your compound spends on the column by using flash chromatography instead of gravity chromatography.[4] Neutralizing the silica with a basic modifier is also crucial in this case.

  • High Water Solubility: If you performed an aqueous workup before chromatography, your compound might still be in the aqueous layer.

    • Solution: Before extraction, saturate the aqueous layer with sodium chloride to decrease the solubility of your organic compound. Perform multiple extractions with a suitable organic solvent like dichloromethane or a 9:1 mixture of chloroform/isopropanol.

Post-Purification and Isolation Issues

Q4: After removing the solvent, my purified compound is an oil or a gum, but I need a solid. What can I do?

A4: Obtaining a solid from a highly polar, purified compound can be tricky. Here are some techniques to try:

  • Recrystallization: Finding a suitable solvent system is key. The ideal solvent will dissolve your compound when hot but not when cold.

    • Solvent Screening: Try solvent systems like methanol/diethyl ether, ethanol/ethyl acetate, or isopropanol/hexane. Dissolve your compound in a minimal amount of the more polar solvent (e.e., methanol) and then slowly add the less polar "anti-solvent" (e.g., diethyl ether) until the solution becomes cloudy. Heat to redissolve and then allow it to cool slowly.

  • Salt Formation: Since your compound is basic, converting it to a salt can often induce crystallization and provide a stable, solid form.

    • Protocol: Dissolve your purified free base in a minimal amount of a suitable solvent (e.g., methanol or isopropanol). Add a solution of an acid (e.g., HCl in ether, or a solution of oxalic acid or tartaric acid in ethanol) dropwise with stirring. The salt will often precipitate out.

  • Lyophilization (Freeze-Drying): If your compound is water-soluble, you can dissolve it in water (or a mixture of water and a solvent like tert-butanol), freeze the solution, and then remove the solvent under high vacuum. This can yield a fluffy solid.

Q5: My final product's NMR spectrum shows residual triethylamine (or another basic modifier) from chromatography. How can I remove it?

A5: Residual high-boiling point amines are a common issue.

  • Azeotropic Removal: Dissolve your compound in a solvent like dichloromethane or toluene and remove the solvent under reduced pressure. Repeat this process several times. The volatile solvent will form an azeotrope with the residual amine, helping to co-evaporate it.

  • Acid Wash: If your compound is stable to mild acid, dissolve it in an organic solvent and wash it with a dilute aqueous acid solution (e.g., 0.1 M HCl). This will protonate the triethylamine, pulling it into the aqueous layer. You would then need to neutralize the aqueous layer and re-extract your product if it also forms a salt.

  • High Vacuum: Placing your sample under a high vacuum for an extended period can also help to remove volatile impurities.

III. Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should expect from the synthesis of 2-(azetidin-3-yl)-1H-imidazole?

A: The impurities will largely depend on your synthetic route. However, some common classes of impurities include:

  • Starting Materials: Unreacted starting materials are a frequent source of impurities.

  • Byproducts from Imidazole Formation: The synthesis of substituted imidazoles can sometimes lead to regioisomers or other byproducts depending on the specific reaction conditions.[7]

  • Protecting Group Remnants: If you are using protecting groups (e.g., Boc for the azetidine nitrogen), incomplete deprotection can lead to protected impurities.

  • Catalyst Residues: If your synthesis involves a metal catalyst, residual metal can be an impurity.

Q: Is 2-(azetidin-3-yl)-1H-imidazole stable in solution? What storage conditions do you recommend?

A: While generally stable, it is good practice to store the compound as a solid, preferably in a cool, dry, and dark place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended. Solutions of the compound, especially in protic solvents, may be less stable over long periods.

Q: Can I use acid-base extraction as a primary purification step?

A: Yes, acid-base extraction can be a very effective initial purification step to remove non-basic organic impurities.

  • Protocol:

    • Dissolve your crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate.

    • Extract the organic layer with a dilute aqueous acid (e.g., 1 M HCl). Your basic product will move into the aqueous layer as a salt.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate) until the solution is basic.

    • Your product should now be in its neutral, free-base form. Extract it back into an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate to get your partially purified product, which can then be further purified by chromatography or recrystallization.[4]

IV. Experimental Protocols and Data

Table 1: Recommended Starting Conditions for Flash Chromatography
Stationary PhaseMobile Phase SystemGradient ProfileModifier
Silica GelDichloromethane / MethanolStart with 100% Dichloromethane, gradually increase to 10-20% Methanol0.5-1% Triethylamine or Ammonium Hydroxide in the Methanol portion
Amine-functionalized SilicaHexane / Ethyl AcetateStart with 100% Hexane, gradually increase to 100% Ethyl AcetateOften not required, but 0.1% Triethylamine can still improve peak shape
C18 Reversed-Phase SilicaWater / AcetonitrileStart with 95:5 Water:Acetonitrile, gradually increase the Acetonitrile concentration0.1% Formic Acid or Trifluoroacetic Acid in both solvents
Diagrams
Purification Workflow Decision Tree

PurificationWorkflow start Crude Product acid_base Acid-Base Extraction? start->acid_base chromatography Column Chromatography acid_base->chromatography Yes acid_base->chromatography No (neutral impurities absent) recrystallization Recrystallization / Salt Formation chromatography->recrystallization final_product Pure Product recrystallization->final_product

Caption: Decision tree for the general purification strategy.

Troubleshooting Chromatography Peak Tailing

TailingTroubleshooting start Peak Tailing Observed on Silica Gel add_base Add 0.5-1% Triethylamine to Mobile Phase start->add_base still_tails Still Tailing? add_base->still_tails switch_stationary Switch to Amine-Functionalized Silica or Alumina still_tails->switch_stationary Yes resolved Peak Shape Improved still_tails->resolved No reversed_phase Consider Reversed-Phase (C18) HPLC switch_stationary->reversed_phase

Caption: Stepwise approach to resolving peak tailing issues.

V. References

  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available at: [Link]

  • PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives.

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation. Available at:

  • PMC. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Available at: [Link]

  • PubMed. (2008). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]

  • MDPI. (2025). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Available at: [Link]

  • ResearchGate. (2016). (PDF) Synthesis and Characterization of some Imidazole Derivatives. Available at: [Link]

  • PMC. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.

  • PMC. (n.d.). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Available at: [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. Condition D: PG-azetidine (1... Available at: [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis of imidazoles. Available at: [Link]

Sources

Technical Support Center: Troubleshooting 2-(Azetidin-3-yl)-1H-imidazole Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic scaffold functionalization. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 2-(azetidin-3-yl)-1H-imidazole .

As a bifunctional building block, this scaffold presents unique chemoselectivity and catalytic challenges due to the stark electronic differences between the highly strained, basic azetidine ring and the amphoteric, metal-coordinating imidazole ring. This guide synthesizes field-proven methodologies, mechanistic causality, and validated protocols to help you troubleshoot and optimize your synthetic workflows.

Physicochemical Diagnostics & Scaffold Profiling

Before troubleshooting a failed reaction, it is critical to understand the inherent electronic and structural parameters of the scaffold. The reactivity of 2-(azetidin-3-yl)-1H-imidazole is dictated by the competing pKₐ values of its two nitrogen-containing rings [1][2].

Table 1: Key Physicochemical Parameters & Synthetic Impact
ParameterValueMechanistic Causality & Synthetic Impact
Azetidine N–H pKₐ ~11.3Highly basic and nucleophilic secondary amine. It is the kinetically favored site for electrophilic attack (alkylation/acylation) [2][3].
Imidazole N–H pKₐ (Acidic) ~14.5Weakly acidic. Can be deprotonated by strong bases (e.g., NaH, KOtBu), leading to competitive off-target N-alkylation[1].
Imidazole N: pKₐ (Conjugate Acid) ~7.0Weakly basic pyridine-like nitrogen. Acts as a strong σ-donor to transition metals, frequently causing catalyst poisoning[1][4].
Azetidine Ring Strain ~25.4 kcal/molThe 4-membered ring is highly strained. Avoid prolonged heating with strong Lewis acids or aggressive nucleophiles to prevent ring-opening[3].

Troubleshooting Guides & FAQs

Issue 1: Poor Regioselectivity During N-Alkylation or Acylation

Q: I am trying to selectively functionalize the azetidine nitrogen, but LC-MS shows a complex mixture of mono-alkylated, bis-alkylated, and imidazole-alkylated products. How do I control the regioselectivity?

The Causality: The azetidine nitrogen is significantly more nucleophilic than the imidazole nitrogens. However, if you are using a strong base (like NaH or Cs₂CO₃ at elevated temperatures), you are deprotonating the imidazole N–H (pKₐ ~14.5). Once deprotonated, the imidazolide anion becomes highly nucleophilic, leading to competitive alkylation.

The Solution: Exploit the pKₐ differential. To selectively target the azetidine ring, use a mild base (e.g., Triethylamine or N,N-Diisopropylethylamine) that is strong enough to neutralize the azetidine salt (usually supplied as a dihydrochloride or bis-TFA salt) but far too weak to deprotonate the imidazole N–H. Conduct the reaction at 0 °C to room temperature to maximize kinetic control.

Issue 2: Catalyst Poisoning in Buchwald-Hartwig Cross-Couplings

Q: My attempt to perform a Pd-catalyzed Buchwald-Hartwig amination on the azetidine nitrogen is failing. The starting materials remain unreacted, and I see palladium black precipitating. What is going wrong?

The Causality: Unprotected imidazoles are notorious for poisoning transition metal catalysts [4]. The pyridine-like nitrogen (N-3) of the imidazole ring acts as a potent σ-donor, displacing your phosphine ligands and forming highly stable, off-cycle palladium-imidazole complexes. This strips the palladium of its active ligand sphere, arresting the catalytic cycle and leading to bulk metal precipitation (Pd black).

The Solution: You must physically shield the imidazole nitrogen. Pre-protect the imidazole ring with a sterically demanding group, such as a Trityl (Trt) or 2-(Trimethylsilyl)ethoxymethyl (SEM) group. The massive steric bulk of the trityl group prevents the imidazole nitrogen from accessing the palladium center, allowing the cross-coupling to proceed smoothly at the azetidine nitrogen. Alternatively, use highly hindered, electron-rich ligands like BrettPhos or RuPhos, though protection remains the most robust self-validating strategy.

Issue 3: Zero Product Recovery After Aqueous Workup

Q: The reaction looks complete by TLC/LC-MS, but after standard aqueous extraction (EtOAc/Water), my product is missing from the organic layer. Where did it go?

The Causality: 2-(Azetidin-3-yl)-1H-imidazole is extremely polar. If the azetidine nitrogen is unprotected, it will protonate at neutral or slightly acidic pH, rendering the molecule highly water-soluble. Even in its neutral state, the high dipole moment and hydrogen-bonding capacity of the bis-heterocycle keep it partitioned in the aqueous phase.

The Solution: Abandon standard liquid-liquid extraction. Instead, utilize Catch-and-Release Solid-Phase Extraction (SPE) using Strong Cation Exchange (SCX) cartridges. The basic azetidine will bind strongly to the sulfonic acid resin. Wash away organic impurities with methanol, and then elute your pure product using a 2M solution of ammonia in methanol.

Mechanistic Visualizations

Workflow: Regioselective Functionalization Decision Tree

The following logic tree dictates the proper protecting group and pH strategy based on your target functionalization site.

G Start Reaction with 2-(Azetidin-3-yl)-1H-imidazole Q1 Is the reaction transition-metal catalyzed (e.g., Pd, Cu)? Start->Q1 ProtectImid Protect Imidazole NH (Trityl, SEM) to prevent catalyst poisoning Q1->ProtectImid Yes Q2 Targeting Azetidine or Imidazole Nitrogen? Q1->Q2 No TargetAz Targeting Azetidine N Q2->TargetAz TargetIm Targeting Imidazole N Q2->TargetIm pHControl Exploit pKa difference: Use mild base (pH 8-9) for selective Azetidine reaction TargetAz->pHControl ProtectAz Pre-protect Azetidine (e.g., Boc) before reacting Imidazole TargetIm->ProtectAz

Caption: Decision tree for regioselective functionalization of 2-(azetidin-3-yl)-1H-imidazole.

Pathway: Catalyst Poisoning vs. Productive Cross-Coupling

Understanding the spatial and electronic interactions at the metal center is critical for successful cross-coupling.

Pathway PdCat Active Pd Catalyst (L_nPd(0)) FreeImid Unprotected 2-(Azetidin-3-yl)-1H-imidazole PdCat->FreeImid Coordinates ProtectedImid Trityl-Protected Imidazole PdCat->ProtectedImid Steric Shielding Poisoned Off-Cycle Pd-Imidazole Complex (Catalyst Deactivation) FreeImid->Poisoned Strong N-Pd Bond CrossCoupling Productive Oxidative Addition & Cross-Coupling at Azetidine ProtectedImid->CrossCoupling Prevents N-binding

Caption: Mechanistic pathway showing catalyst deactivation vs. productive cross-coupling.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Color changes and phase behaviors are explicitly noted so you can verify the reaction's progress in real-time.

Protocol A: Regioselective N-Boc Protection of the Azetidine Ring

Purpose: To selectively protect the highly basic azetidine nitrogen while leaving the imidazole ring untouched.

  • Preparation: Suspend 2-(azetidin-3-yl)-1H-imidazole dihydrochloride (1.0 eq, 10 mmol) in anhydrous Methanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Dropwise, add Triethylamine (TEA) (3.5 eq, 35 mmol). Validation Check: The cloudy suspension will transition to a clear, pale-yellow solution as the hydrochloride salt is neutralized.

  • Protection: Dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq, 10.5 mmol) in 5 mL of Methanol. Add this solution dropwise to the reaction mixture over 15 minutes to prevent exothermic runaway.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor by TLC (DCM:MeOH 9:1, Ninhydrin stain).

  • Workup: Concentrate the mixture under reduced pressure. Resuspend the crude residue in minimal DCM and load directly onto a silica gel column. Elute with a gradient of DCM to 10% MeOH/DCM.

Protocol B: Trityl-Protection of the Imidazole Ring (Pre-Cross-Coupling)

Purpose: To sterically shield the imidazole nitrogen prior to transition-metal catalyzed reactions, preventing catalyst poisoning.

  • Preparation: Dissolve the N-Boc protected intermediate from Protocol A (1.0 eq, 5 mmol) in anhydrous Dichloromethane (DCM) (25 mL) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 10 mmol).

  • Tritylation: Add Trityl chloride (Trt-Cl) (1.1 eq, 5.5 mmol) in one portion. Validation Check: The solution may turn slightly yellow upon the addition of Trt-Cl.

  • Propagation: Stir at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The highly lipophilic trityl group allows for facile purification via standard silica gel chromatography (Hexanes/EtOAc).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 795, Imidazole" PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10422, Azetidine" PubChem. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions" Chemical Reviews. URL:[Link]

Technical Support Center: Azetidine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This is an automated Technical Support Center guide designed for researchers optimizing azetidine synthesis.

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Optimizing Reaction Conditions for Azetidine Ring Formation

Welcome to the Azetidine Optimization Hub. This guide addresses the high-energy barrier of forming 4-membered nitrogen heterocycles. Unlike pyrrolidines or piperidines, azetidines possess significant ring strain (~25.4 kcal/mol), making their formation kinetically challenging and their isolation precarious.[1][2]

Below are the three most critical workflows, presented as troubleshooting modules.

Module 1: Intramolecular Nucleophilic Cyclization (The "Classic" Route)

Context: You are attempting to cyclize a


-haloamine or an activated 

-amino alcohol (e.g., mesylate/tosylate) and are observing low yields or byproducts.
Core Logic: The Baldwin vs. Strain Conflict

While Baldwin’s rules classify 4-exo-tet cyclizations as favored (orbital alignment is permissible), the thermodynamic penalty of ring strain often allows competing pathways (elimination or intermolecular polymerization) to dominate.

Troubleshooting Guide

Q1: I am seeing the alkene elimination product instead of the azetidine. Why?

  • Diagnosis: The basicity of your reagent is outcompeting its nucleophilicity, or the temperature is too high. In 4-membered ring closures, the transition state for E2 elimination is often lower in energy than the strained

    
     cyclization.
    
  • Solution:

    • Switch Bases: If using strong bases like NaH or KOtBu, switch to LiHMDS or NaHMDS . The bulky counter-ion and steric bulk reduce the rate of proton abstraction (elimination) while permitting N-deprotonation.

    • The "Phase Transfer" Fix: For sensitive substrates, use a biphasic system (Toluene/50% NaOH) with a phase transfer catalyst (TBAB). This buffers the effective basicity in the organic phase.

    • Temperature Control: Do not reflux immediately. Perform the deprotonation at 0°C or -78°C, then warm slowly to reflux. The kinetic burst at high temp favors elimination.

Q2: My reaction mixture turned into an insoluble oligomer/gum.

  • Diagnosis: Intermolecular polymerization. The rate of two molecules finding each other (

    
    ) is competing with the rate of the molecule biting its own tail (
    
    
    
    ).
  • Solution: High Dilution Principle.

    • Standard concentration: 0.1 M

      
      High Dilution: 0.005 M - 0.01 M .
      
    • Protocol Adjustment: Add the substrate dropwise over 4–6 hours into the refluxing base solution. This keeps the instantaneous concentration of the uncyclized precursor extremely low.

Workflow Visualization: Amino Alcohol Activation

Azetidine_Cyclization Start Amino Alcohol Precursor Act Activation (MsCl/TsCl/Tf2O) Start->Act Low Temp (-10°C) Inter Activated Intermediate (Leaving Group) Act->Inter Cyclize Cyclization (Base, Heat) Inter->Cyclize Slow Addition Prod Azetidine (4-exo-tet) Cyclize->Prod Favored: High Dilution Non-nuc Base Elim Alkene (Elimination) Cyclize->Elim Error: High Temp Small Base Poly Oligomer (Intermolecular) Cyclize->Poly Error: High Conc.

Caption: Kinetic competition during 4-exo-tet cyclization. Success requires suppressing elimination and polymerization pathways.

Module 2: Photochemical & C-H Activation (The "Modern" Route)

Context: You are using [2+2] cycloaddition (Paternò-Büchi) or Pd-catalyzed C-H activation to access substituted azetidines that are hard to make via substitution.

Troubleshooting Guide

Q3: The [2+2] Paternò-Büchi reaction (Imine + Alkene) stalls after 20% conversion.

  • Diagnosis: Inner filter effect or product inhibition. The product or byproducts may absorb at the same wavelength as the starting material, or the light source cannot penetrate the reactor depth.

  • Solution:

    • Flow Chemistry: Switch from batch to a continuous flow photoreactor . The high surface-area-to-volume ratio ensures uniform irradiation.

    • Wavelength Tuning: Ensure your LED emission (

      
      ) overlaps perfectly with the catalyst/substrate absorption. If using a sensitizer (e.g., Ir/Ru), verify the solution is degassed thoroughly to prevent Oxygen quenching of the triplet state.
      

Q4: My Pd-catalyzed C-H activation yields are inconsistent (0% to 50%).

  • Diagnosis: Catalyst poisoning or lack of "oxidant" turnover. These reactions often require a Pd(II)/Pd(IV) cycle.

  • Solution:

    • Oxidant Check: If using PhI(OAc)2 or similar oxidants, ensure they are fresh (dry).

    • Directing Group: This reaction requires a specific directing group (e.g., picolinamide) to position the Pd at the

      
      -carbon. Ensure your substrate geometry allows the "5-membered palladacycle" intermediate which collapses to the 4-membered ring.
      
Workflow Visualization: [2+2] Photocycloaddition

Photochem_Azetidine Substrate Imine + Alkene Excitation Photo-Excitation (hv, Sensitizer) Substrate->Excitation ISC Intersystem Crossing (Triplet State) Excitation->ISC Diradical 1,4-Biradical Intermediate RingClose Radical Recombination & Ring Closure Diradical->RingClose Spin Inversion ISC->Diradical Product Azetidine RingClose->Product

Caption: Mechanism of Paternò-Büchi [2+2] cycloaddition. The triplet diradical intermediate is the key species.

Module 3: Isolation & Purification (The "Silent Killer")

Context: The reaction worked (confirmed by LCMS/NMR), but the product disappeared or degraded during workup/purification.

Core Logic: Azetidine Basicity & Instability

Azetidines are strong bases (pKa ~11) and highly nucleophilic. Standard silica gel is acidic (


). When an azetidine sticks to acidic silica, the ring strain facilitates acid-catalyzed ring opening (hydrolysis) or polymerization.
Troubleshooting Guide

Q5: My product streaks on the TLC plate and vanishes on the column.

  • Diagnosis: Acid-base interaction with silanols on the silica gel.

  • Solution:

    • Pre-treat Silica: Slurry the silica gel in Hexane/EtOAc containing 1% Triethylamine (Et3N) before packing the column.[1] Keep 0.5% Et3N in the eluent during the run.[1]

    • Alternative Phase: Use Basic Alumina (Brockmann Grade III) instead of silica.

    • Distillation: If the azetidine is volatile (MW < 150), skip chromatography. Perform a Kugelrohr distillation under vacuum into a chilled receiver.

Q6: How do I store the free base? It turns yellow/brown over time.

  • Diagnosis: Oxidation and polymerization.

  • Solution:

    • Salt Formation: Do not store as a free base. Convert immediately to the HCl salt (using HCl in ether) or Oxalate salt . The protonated ammonium species is significantly more stable to ring opening and oxidation.

Data Summary: Stability & Conditions
ParameterRecommended ConditionReason
Reaction Concentration 0.01 M - 0.05 MPrevents intermolecular polymerization.
Base Selection LiHMDS, NaHMDS, or NaH (careful)Non-nucleophilic bases prevent displacement side-reactions.
Purification Phase Basic Alumina or Et3N-treated SilicaPrevents acid-catalyzed ring opening.
Storage Form HCl or Oxalate SaltPrevents oxidation and oligomerization.
Temperature 0°C

Reflux (Slow Ramp)
Minimizes competing elimination pathways.

References

  • Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, 734–736. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[3] Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Singh, G. S., et al. (2008). Recent Advances in the Synthesis of Azetidines. Tetrahedron, 64(17), 3887-3904. Link

  • Schindler, C. S., et al. (2020). Visible-Light-Mediated Aza Paternò–Büchi Reaction of Acyclic Oximes and Alkenes.[4][5] Journal of the American Chemical Society, 142(19), 8585–8590. Link

  • He, G., et al. (2012).[6] Palladium-Catalyzed Intramolecular C(sp3)–H Amidation of Unactivated Alkanes. Journal of the American Chemical Society, 134(1), 3–6.[6] Link

Sources

Technical Support Center: Stability & Handling of 2-(azetidin-3-yl)-1H-imidazole

[1]

Introduction: The "High-Tension" Reagent

You are likely accessing this guide because you have observed unexpected behavior with 2-(azetidin-3-yl)-1H-imidazole —typically manifesting as insoluble precipitates, "gums," or rapid loss of purity in solution.[1]

This molecule is not merely a passive building block; it is a high-energy intermediate .[1] Its chemical behavior is dominated by the azetidine ring strain (~26 kcal/mol) .[1] While the imidazole moiety is relatively robust, the azetidine ring is kinetically poised to spring open.

In solution, this compound faces two primary existential threats:

  • Self-Oligomerization (The Free Base Trap): The most common failure mode.

  • Nucleophilic Ring Opening: Susceptibility to hydrolysis or solvent attack.

This guide provides the mechanistic understanding and protocols required to handle this reagent without compromising your data.

Module 1: The "Free Base" Trap (Oligomerization)

The Issue: You neutralized the hydrochloride salt to perform a reaction, and the clear solution turned cloudy, viscous, or precipitated a white gum within minutes to hours.

The Mechanism: The secondary amine of the azetidine ring is a nucleophile. The azetidine carbons (C2/C4) are electrophilic due to ring strain.[1][2] In its protonated state (Salt form) , the amine is dormant.[1] In its neutral state (Free Base) , the amine of Molecule A attacks the ring of Molecule B.[1] This triggers a chain reaction (Azetidine Ring-Opening Polymerization or AROP), forming linear polyamines.[1]

Mechanism Diagram: Self-Oligomerization

Azetidine_PolymerizationSaltHCl Salt Form(Stable / Protonated)FreeBaseFree Base(Reactive Nucleophile)Salt->FreeBaseNeutralization(pH > 8)TransitionIntermolecularAttackFreeBase->TransitionConcentrationDependentDimerRing-OpenedDimerTransition->DimerRing OpeningPolymerInsolubleOligomer/GumDimer->PolymerChain Propagation

Caption: The transition from stable salt to unstable polymer is driven by pH and concentration.[1][3] Once neutralized, the clock starts ticking.[1]

Troubleshooting & Prevention
VariableRecommendationScientific Rationale
pH Control Keep pH < 7 until reaction moment.Protonation of the azetidine nitrogen (

) prevents it from acting as a nucleophile.[1]
Concentration Dilute (< 0.05 M) if free-basing.Polymerization is a second-order reaction.[1] Reducing concentration exponentially reduces the rate of intermolecular collision.
Temperature Keep cold (0°C) during neutralization.Lowers the kinetic energy available to overcome the activation barrier for ring opening.
Base Choice Use DIPEA or bulky bases .Steric hindrance can reduce the rate of dimerization compared to smaller inorganic bases like NaOH.

Module 2: Hydrolytic Stability & Solvents

The Issue: LC-MS analysis shows a new peak with mass [M+18] (Water adduct) or [M+32] (Methanol adduct) appearing over time.

The Mechanism: The azetidine ring is susceptible to nucleophilic attack by the solvent itself.

  • Acidic Hydrolysis: Strong acids protonate the ring nitrogen, making the carbons highly electrophilic.[1] Water attacks, opening the ring to form a linear amino-alcohol.[1]

  • Solvolysis: In Methanol or Ethanol, the solvent acts as the nucleophile, opening the ring to form ether derivatives.[1]

Solvent Compatibility Matrix
SolventStability RatingNotes
Water (Neutral) ModerateStable for hours.[1] Slow hydrolysis over days.
Water (Acidic) High Stable as HCl salt.[1] Avoid boiling in strong acid.
Water (Basic) Critical Failure Rapid polymerization (see Module 1).[1]
Methanol/Ethanol LowRisk of solvolysis (ring opening by alkoxide).[1] Avoid for storage.
DMSO/DMF ModerateGood for solubility, but hygroscopic nature introduces water.[1] Use anhydrous.
Acetonitrile Best Non-nucleophilic. Ideal for LC-MS sample prep.[1]

Protocol: Stability-Indicating LC-MS Method

Standard C18 columns often fail to retain this highly polar molecule, causing it to elute in the void volume where ion suppression masks degradation products.[1]

Recommended Method: HILIC (Hydrophilic Interaction Liquid Chromatography) [1]

  • Column: Amide-HILIC or Zwitterionic HILIC (e.g., BEH Amide), 2.1 x 50 mm, 1.7 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Note: Low pH stabilizes the analyte during the run.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 90% B[1]

    • 5 min: 50% B[1]

    • Re-equilibration: 3 minutes (Crucial for HILIC).

  • Detection: ESI Positive Mode.

    • Target Mass: ~137.08 Da (M+H).

    • Watch for:

      • Dimer: ~273 Da (M+M+H).[1]

      • Hydrolysis Product: ~155 Da (M+18+H).[1]

Frequently Asked Questions (FAQ)

Q: Can I store the free base if I freeze it? A: No. Even at -20°C, the free base can slowly oligomerize or absorb moisture/CO2 (forming carbamates).[1] Always store as the HCl or TFA salt .

Q: I need to use the free base for a nucleophilic substitution. How do I handle it? A: Do not isolate the free base. Perform an in-situ neutralization .

  • Protocol: Dissolve the HCl salt in the reaction solvent. Add the electrophile first. Then, add the organic base (e.g., TEA, DIPEA) dropwise at 0°C. This ensures the azetidine reacts with the electrophile immediately upon deprotonation, rather than with itself.

Q: Why does my DMSO stock solution turn yellow? A: This indicates oxidation or slow polymerization. DMSO is often slightly acidic or contains water.

  • Fix: Prepare DMSO stocks immediately before use. Do not store them. If storage is mandatory, freeze at -80°C and use single-use aliquots.

Troubleshooting Decision Tree

Use this flow to diagnose stability issues during your workflow.

Troubleshooting_TreeStartObservation:Loss of Purity / PrecipitateCheckpHIs the pH > 7?Start->CheckpHCheckSolventIs solventMeOH/EtOH?CheckpH->CheckSolventNo (Acidic/Neutral)PolymerCause: PolymerizationAction: Acidify immediately.Use in-situ neutralization.CheckpH->PolymerYesSolvolysisCause: SolvolysisAction: Switch to ACN or DMF.Avoid protic solvents.CheckSolvent->SolvolysisYesHydrolysisCause: HydrolysisAction: Check water content.Store as dry salt.CheckSolvent->HydrolysisNo

Caption: Diagnostic flow for identifying the root cause of degradation based on pH and solvent conditions.

References

  • Padwa, A., & Bur, S. K. (2004).[1] The Chemistry of Azetidines. Tetrahedron.

  • Singh, G. S., et al. (2008).[1] Recent advances in the synthesis and chemistry of azetidines. ARKIVOC.

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. [1]

  • Enamine Ltd. (2023).[1] Handling of Azetidine Building Blocks: Safety and Stability Guide.

  • Sigma-Aldrich (Merck). (2023).[1] Product Specification: 1-(Azetidin-3-yl)-1H-imidazole hydrochloride.[1]

(Note: While specific degradation papers for this exact CAS are rare, the mechanisms cited above are foundational to azetidine chemistry as established in References 1-3).

Technical Support Center: Troubleshooting Solubility of 2-(Azetidin-3-yl)-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-(azetidin-3-yl)-1H-imidazole derivatives are highly polar, nitrogen-rich small molecules increasingly utilized in targeted drug discovery (e.g., GSTP1 inhibitors)[1]. However, despite their polarity, these compounds frequently exhibit poor aqueous solubility.

This guide is designed for researchers and formulation scientists to diagnose and overcome these solubility barriers. By understanding the causality behind the physicochemical properties of the azetidine and imidazole rings, you can deploy targeted strategies rather than relying on trial-and-error.

Part 1: Diagnostic Workflows (The "Why" and "How")

The Root Cause of Poor Solubility

The 2-(azetidin-3-yl)-1H-imidazole scaffold contains two distinct basic centers:

  • Azetidine Ring: A secondary amine with a high pKa (~9.0–9.5), meaning it is protonated at physiological pH.

  • Imidazole Ring: An amphoteric heterocycle with a basic pKa (~6.0–7.0) and an acidic pKa (~14.0).

The "Brick Dust" Phenomenon: In the solid state (free base), the unprotonated azetidine nitrogen acts as a strong hydrogen-bond acceptor, while the imidazole NH acts as a strong donor. This creates a dense, highly stable intermolecular hydrogen-bonding network. The result is a high crystal lattice energy (often reflecting a melting point >200°C), making it thermodynamically difficult for water molecules to break the lattice, leading to "brick dust" insolubility.

G Start Poor Aqueous Solubility 2-(azetidin-3-yl)-1H-imidazole CheckThermal DSC/TGA Analysis (Check Tm & Lattice Energy) Start->CheckThermal HighTm High Tm (>200°C) 'Brick Dust' CheckThermal->HighTm LowTm Low Tm (<150°C) 'Grease Ball' CheckThermal->LowTm SaltScreen Salt Screening (Mesylate, HCl, Tartrate) HighTm->SaltScreen Disrupt H-Bonds Amorphous Amorphous Solid Dispersion (HME / Spray Drying) HighTm->Amorphous Destroy Lattice Cyclodextrin Ternary CD Complexation (HP-β-CD + PVP + Acid) LowTm->Cyclodextrin Mask Lipophilicity Lipid Lipid Formulation (SEDDS) LowTm->Lipid Solubilize in Oil

Diagnostic workflow for resolving solubility issues based on thermal properties.

Part 2: Salt Screening & pH Adjustment (FAQs)

Q: Why does my free base derivative crash out of solution in intestinal buffers (pH 6.8 - 7.4)?

A: At gastric pH (1.2), both the azetidine and imidazole rings are protonated, resulting in high solubility. As the compound transitions to the higher pH of the intestine, the imidazole ring loses its proton (pKa ~6.5). The molecule becomes less ionized, and the strong intermolecular hydrogen bonds re-establish, causing the drug to precipitate.

Q: I formed a Hydrochloride (HCl) salt, but solubility is still poor in simulated gastric fluid (SGF). What is happening?

A: You are likely experiencing the Common-Ion Effect . SGF contains high concentrations of chloride ions. According to Le Chatelier's principle, excess chloride suppresses the dissolution of the HCl salt. Solution: Switch to a Mesylate (methanesulfonate) or Tartrate salt. Mesylate salts consistently produce higher aqueous solubility for basic drugs because they alter the microenvironment pH without suffering from severe common-ion effects in physiological fluids[2].

Q: How do I select the correct counterion to ensure a stable salt?

A: To prevent the salt from disproportionating back into the free base in water, the pKa of the chosen acid must be at least 2 to 3 units lower than the pKa of the basic center (the azetidine nitrogen)[3]. For an azetidine with a pKa of 9.5, the acid should have a pKa < 6.5.

Protocol: High-Throughput Salt Screening & Validation

This protocol is a self-validating system: success is confirmed only if the resulting solid is crystalline and exhibits a shifted melting point.

  • Dissolution: Dissolve 50 mg of the free base in a minimal volume of a volatile solvent mixture (e.g., THF/Methanol 1:1) at 50°C.

  • Counterion Addition: Add 1.05 molar equivalents of the selected acid (e.g., Methanesulfonic acid, L-tartaric acid) dropwise while stirring.

  • Crystallization: Allow the solution to cool to room temperature. If no precipitate forms, slowly add an anti-solvent (e.g., heptane or diethyl ether) until the solution becomes cloudy, then let it sit for 24 hours.

  • Validation (Critical): Filter the solid and immediately analyze via X-Ray Powder Diffraction (XRPD) to confirm crystallinity, and Differential Scanning Calorimetry (DSC) to confirm a single, distinct melting endotherm different from the free base.

  • Thermodynamic Testing: Suspend the validated salt in FaSSIF (pH 6.5) for 24 hours, filter through a 0.45 µm membrane, and quantify the dissolved API via HPLC.

Part 3: Cyclodextrin Complexation (FAQs)

Q: Standard HP-β-CD isn't improving the solubility of my lipophilic azetidine derivative. How can I fix this?

A: The complexation efficiency (CE) is likely too low. For basic heterocycles, you can exponentially increase CE by forming a Ternary Complex . By adding a small amount of a water-soluble polymer (like Polyvinylpyrrolidone - PVP) and an organic acid, you achieve two things: the acid ionizes the drug to increase its intrinsic solubility, and the polymer wraps around the cyclodextrin-drug inclusion complex, stabilizing it via hydrogen bonding[4].

CD_Complex API Basic API 2-(azetidin-3-yl)-1H-imidazole Acid Organic Acid e.g., Lactic/Citric Acid API->Acid Ionization CD Cyclodextrin HP-β-CD Acid->CD Inclusion Polymer Hydrophilic Polymer e.g., PVP or HPMC Polymer->CD H-bond stabilization Complex Ternary Complex Enhanced Solubilization CD->Complex

Mechanism of ternary cyclodextrin complexation via ionization and polymer stabilization.

Protocol: Preparation of a Ternary Cyclodextrin Complex
  • Polymer Base: Prepare a 10% w/v solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in purified water.

  • Polymer Addition: Add 0.25% w/v PVP (K30) to the solution and stir until completely transparent.

  • Acidification: Add a mild organic acid (e.g., 0.1 M Citric acid) to adjust the solution pH to ~4.5. This ensures the azetidine ring is fully ionized, facilitating entry into the CD cavity.

  • Complexation: Add an excess amount of the API (beyond its expected saturation point) to the solution. Stir continuously at room temperature for 48 hours to reach complexation equilibrium.

  • Isolation & Validation: Filter the suspension through a 0.45 µm PVDF syringe filter to remove uncomplexed drug. Lyophilize (freeze-dry) the clear filtrate. Validate the complexation by running a DSC scan on the powder; the absence of the API's characteristic melting peak confirms successful amorphous inclusion.

Part 4: Quantitative Formulation Comparison

To guide your formulation strategy, the table below summarizes the typical physicochemical shifts observed when modifying a representative "brick dust" 2-(azetidin-3-yl)-1H-imidazole derivative.

Table 1: Impact of Formulation Strategies on Physicochemical Properties

Formulation TypeAqueous Solubility (pH 1.2)Aqueous Solubility (pH 7.4)Melting Point (Tm)Hygroscopicity
Free Base 1.2 mg/mL< 0.01 mg/mL215 °CLow (< 0.5% weight gain)
HCl Salt 4.5 mg/mL (Common-ion effect)0.8 mg/mL198 °CModerate (2-5% weight gain)
Mesylate Salt > 35.0 mg/mL12.5 mg/mL175 °CHigh (> 5% weight gain)
Ternary CD Complex > 50.0 mg/mL> 25.0 mg/mLN/A (Amorphous)High (Requires desiccant)

Note: Data represents generalized trends for basic heterocyclic scaffolds to illustrate the magnitude of solubility enhancement.

References

  • Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Molecules - MDPI (via NIH) URL:[Link]

  • Principles of Salt Formation ResearchGate URL:[Link]

  • Methods to Enhance the Complexation Efficiency of Cyclodextrins S.T.P. Pharma Sciences (via ResearchGate) URL:[Link]

Sources

Technical Support Center: Analytical Method Development for 2-(azetidin-3-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the analytical method development of 2-(azetidin-3-yl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven insights and practical troubleshooting solutions in a direct question-and-answer format. Our focus is on anticipating challenges and providing scientifically-grounded solutions to ensure the development of robust and reliable analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before or during the initial phases of method development.

Q1: What is the most significant challenge in developing an HPLC method for 2-(azetidin-3-yl)-1H-imidazole, and what is the recommended starting approach?

A1: The primary challenge is the molecule's high polarity and small size.[1][2] The presence of both azetidine and imidazole rings, which contain basic nitrogen atoms, makes the compound highly water-soluble. Consequently, it exhibits little to no retention on traditional reversed-phase columns like C18.[1][3]

The most authoritative and recommended starting point is Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[1][4] In HILIC, retention is primarily driven by the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the stationary phase. This mechanism is ideal for retaining and separating small, polar compounds that are intractable by reversed-phase methods.[1]

Q2: What are the critical parameters to optimize for a HILIC method for this analyte?

A2: Successful HILIC method development hinges on the careful optimization of several interconnected parameters:

  • Stationary Phase Choice: Amide- or silica-based columns are excellent starting points. Amide phases can offer different selectivity and reduced silanol interactions compared to bare silica.

  • Organic Solvent Concentration: Retention is inversely proportional to the water content in the mobile phase. Typically, starting with 95% acetonitrile and creating a gradient by increasing the aqueous portion is effective. A minimum of 3% water is often recommended to maintain the stationary phase's adsorbed water layer.[4]

  • Buffer pH and Concentration: The analyte has basic nitrogens, making its charge state pH-dependent. Operating at a pH where the analyte is ionized (e.g., pH 3-5) will enhance its polarity and interaction with the stationary phase. A buffer concentration of 10-20 mM is usually sufficient to ensure good peak shape and reproducible retention.[4]

  • Sample Solvent: This is a critical and often overlooked parameter in HILIC. Injecting the sample in a solvent significantly stronger (more aqueous) than the mobile phase will cause severe peak distortion.[5] The sample should be dissolved in a solvent that matches or is weaker than the initial mobile phase conditions (e.g., 90-95% acetonitrile).

Q3: Which validation parameters, according to ICH Q2(R1), are necessary for an HPLC method for assay and related substances?

A3: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[6] For a quantitative method for assay and related substances of 2-(azetidin-3-yl)-1H-imidazole, the following parameters from the ICH Q2(R1) guideline must be evaluated.[7][8][9]

Validation CharacteristicAssayImpurities (Quantitative)
Specificity YesYes
Linearity YesYes
Range YesYes
Accuracy YesYes
Precision (Repeatability & Intermediate)YesYes
Limit of Detection (LOD) NoYes
Limit of Quantitation (LOQ) NoYes
Robustness YesYes

Table 1: Summary of validation parameters as per ICH Q2(R1) guidelines.[6][7]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Retention & Elution Issues

Q: My analyte, 2-(azetidin-3-yl)-1H-imidazole, shows little or no retention, even on a HILIC column. What are the likely causes and solutions?

A: This is a common HILIC issue, often related to mobile phase or equilibration.

  • Probable Cause 1: Insufficient Column Equilibration. HILIC columns require significantly longer equilibration times than reversed-phase columns to establish the stable aqueous layer on the stationary phase.[4]

    • Solution: Ensure a minimum of 20 column volumes of the initial mobile phase is passed through the column before the first injection and between gradient runs. For a 150 x 2.1 mm column at 0.3 mL/min, this can take 15-20 minutes.

  • Probable Cause 2: High Water Content in Mobile Phase. In HILIC, water is the strong, eluting solvent. Too much water in the starting mobile phase will lead to poor or no retention.

    • Solution: Increase the acetonitrile percentage in your initial mobile phase. A starting point of 95% acetonitrile is recommended.

  • Probable Cause 3: Incorrect Sample Solvent. If your sample is dissolved in a high-water content solvent, it will elute in the injection plug without being retained.[5][10]

    • Solution: Re-dissolve your sample in the initial mobile phase or a solvent with an even higher organic content (e.g., 95% acetonitrile).

Q: My retention times are drifting and not reproducible from one injection to the next. Why is this happening?

A: Retention time drift in HILIC is almost always linked to equilibration or mobile phase instability.

  • Probable Cause 1: Insufficient Re-equilibration in a Gradient Method. As mentioned above, the column must be fully returned to its initial state after each gradient run.

    • Solution: Increase the post-run equilibration time. Monitor the baseline and pressure; once they are stable, the column is likely ready.

  • Probable Cause 2: Mobile Phase Composition Change. Acetonitrile is volatile. Over time, its evaporation from the mobile phase reservoir can slightly increase the water percentage, leading to decreasing retention times.

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles loosely capped to prevent evaporation while allowing for pressure equalization.

Peak Shape Problems

Q: I am observing significant peak tailing for my analyte. How can I improve the peak shape?

A: Peak tailing is typically caused by undesirable secondary interactions or system issues.

  • Probable Cause 1: Secondary Silanol Interactions. The stationary phase's residual silanol groups can interact with the basic nitrogens of your analyte, causing tailing.

    • Solution: Increase the buffer concentration in your mobile phase (e.g., from 10 mM to 20 mM ammonium formate). The higher concentration of buffer ions will compete for the active sites and mask the silanol interactions, improving peak shape.[4]

  • Probable Cause 2: Metal Chelation. Some small molecules with specific functional groups can interact with trace metals in the HPLC system hardware or the stationary phase itself, leading to severe tailing.[5]

    • Solution: While less common for this specific structure, if other solutions fail, consider adding a weak chelating agent like 0.1% formic acid to the mobile phase. Alternatively, use a column with bio-inert hardware.

  • Probable Cause 3: Extra-Column Dispersion. Poor connections in the flow path can introduce dead volume, causing peak broadening and tailing.[10][11]

    • Solution: Re-check all fittings and connections between the injector, column, and detector. Ensure tubing is cut cleanly and fully seated in the fitting.

Q: My analyte peak is fronting or split. What is the cause?

A: Fronting is a classic sign of column overload or a sample solvent mismatch.

  • Probable Cause 1: Mass Overload. Injecting too much sample can saturate the stationary phase at the column head, causing the peak to broaden and front.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Probable Cause 2: Sample Solvent Effect. This is a major cause of poor peak shape in HILIC.[5] Injecting in a solvent stronger (more aqueous) than the mobile phase causes the sample band to spread unevenly on the column.

    • Solution: As stated previously, ensure your sample is dissolved in a solvent that is as close as possible to the initial mobile phase composition.

Workflow & Troubleshooting Diagrams

The following diagrams illustrate the logical flow of method development and a decision tree for troubleshooting common peak shape issues.

G cluster_0 Phase 1: Development cluster_1 Phase 2: Validation & Use ATP Define Analytical Target Profile (ATP) Screen Initial Screening (HILIC vs. RP) ATP->Screen Select Select HILIC (Based on Polarity) Screen->Select Optimize Optimize HILIC Method (pH, Gradient, Temp) Select->Optimize Validate Method Validation (ICH Q2(R1)) Optimize->Validate Transfer Method Transfer & Routine Use Validate->Transfer T start Poor Peak Shape type Tailing or Fronting? start->type tailing Tailing type->tailing Tailing fronting Fronting / Split type->fronting Fronting inc_buffer Increase Buffer Concentration tailing->inc_buffer check_conn Check Hardware Connections inc_buffer->check_conn solvent_match Sample Solvent Stronger than Mobile Phase? fronting->solvent_match remake_sample Dissolve Sample in Initial Mobile Phase solvent_match->remake_sample Yes overload Reduce Injection Volume / Concentration solvent_match->overload No

Sources

Technical Support Center: Scale-Up Synthesis of 2-(azetidin-3-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-Up Synthesis of 2-(azetidin-3-yl)-1H-imidazole Document ID: TSC-AZIM-001 Last Updated: March 2026 Audience: Process Chemists, Medicinal Chemists, Scale-Up Engineers

Executive Summary & Route Selection

The synthesis of 2-(azetidin-3-yl)-1H-imidazole presents a unique challenge: coupling a strained, four-membered azetidine ring with an electron-rich imidazole moiety while maintaining the integrity of the former.

For scale-up (>100 g), we recommend the Radziszewski Imidazole Synthesis pathway. This route constructs the imidazole ring onto the azetidine aldehyde. It is superior to cross-coupling methods (e.g., Negishi/Suzuki) which require expensive heteroaryl halides and unstable organometallics.

Recommended Synthetic Pathway
  • Oxidation: tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate

    
    tert-butyl 3-formylazetidine-1-carboxylate.
    
  • Cyclization (Radziszewski): Reaction with glyoxal and ammonia to form the imidazole ring.

  • Deprotection: Removal of the Boc group (if the free amine is the final target).

SyntheticRoute cluster_0 Critical Control Point Start Start: N-Boc-3-(hydroxymethyl)azetidine (Stable, Commercial) Aldehyde Intermediate: N-Boc-3-formylazetidine (Unstable, Use Immediately) Start->Aldehyde Step 1: Oxidation (TEMPO/BAIB or Swern) Imidazole Product: N-Boc-2-(azetidin-3-yl)imidazole (Stable Solid) Aldehyde->Imidazole Step 2: Radziszewski (Glyoxal + NH3) Final Final: 2-(azetidin-3-yl)-1H-imidazole (Salt Form) Imidazole->Final Step 3: Deprotection (HCl/MeOH or TFA)

Caption: Figure 1. Recommended linear synthetic sequence highlighting the aldehyde instability as a critical control point.

Detailed Experimental Protocols

Step 1: Oxidation to N-Boc-3-formylazetidine

Rationale: The aldehyde is prone to hydrate formation and polymerization. We recommend TEMPO/BAIB (Bis-acetoxyiodobenzene) oxidation over Swern for scale-up to avoid cryogenic conditions (-78 °C) and dimethyl sulfide generation.

Protocol (100 g Scale Basis):

  • Charge: Reactor with tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 equiv) in DCM (10 vol).

  • Add: TEMPO (0.01 equiv) and stir at 0–5 °C.

  • Add: BAIB (1.1 equiv) portion-wise over 1 hour. Exotherm Warning: Maintain T < 10 °C.

  • Monitor: Reaction is typically complete in 2–4 hours.

  • Workup: Quench with aq. Na2S2O3. Wash with NaHCO3.

  • Isolation: Solvent swap to MeOH (for next step). Do not concentrate to dryness if possible; the aldehyde is more stable in solution.

Step 2: Radziszewski Cyclization

Rationale: This reaction assembles the imidazole ring at the C2 position using the azetidine aldehyde as the carbon source.

Protocol:

  • Charge: Methanolic solution of N-Boc-3-formylazetidine (from Step 1).

  • Add: Glyoxal (40% aq. solution, 1.1 equiv) at 0 °C.

  • Add: Ammonium acetate (4.0–5.0 equiv) or aqueous Ammonia (28%).

    • Note: Ammonium acetate in MeOH/Acetic acid buffer often gives cleaner profiles than aqueous ammonia.

  • Reaction: Warm to 25–40 °C. Stir for 12–18 hours.

  • Workup: Concentrate MeOH. Dilute with EtOAc/Water. Neutralize if necessary.

  • Purification: The product, tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate, often precipitates or can be recrystallized from EtOAc/Heptane. Avoid chromatography.

Troubleshooting Guide

This section addresses specific failure modes encountered during scale-up.

Issue: Low Yield in Imidazole Formation
Potential CauseDiagnosticSolution
Aldehyde Decomposition NMR of intermediate shows broad peaks or hydrate signals.Telescope the process. Do not isolate the aldehyde. Perform solvent swap and proceed immediately to cyclization.
Glyoxal Polymerization Dark reaction mixture; low conversion of aldehyde.Use fresh glyoxal . Glyoxal polymerizes on storage. Check pH; reaction requires slightly acidic to neutral conditions (pH 5–7) initially.
Ammonia Loss Reaction stalls.If using aqueous ammonia, seal the vessel well or use Ammonium Acetate (solid source) to maintain stoichiometry.
Issue: Azetidine Ring Opening

Symptom: Appearance of ring-opened impurities (e.g., amino-propanol derivatives) in LCMS.

  • Cause: The azetidine ring is strained.[1] Strong acids or strong nucleophiles at high temperatures can open the ring.

  • Fix:

    • Ensure temperature during cyclization does not exceed 50 °C.

    • During deprotection (Step 3), use HCl in Dioxane or IPA at 0 °C rather than refluxing aqueous acid.

    • Avoid strong Lewis acids if possible.

Issue: Product Isolation Difficulties

Symptom: Product is an oil or sticky gum; difficult to crystallize.

  • Cause: Imidazoles are highly polar and hydrogen-bond donors.

  • Fix:

    • Salt Formation: Isolate the intermediate as the Oxalate or Fumarate salt. These often crystallize better than the free base.

    • Trituration: Use Methyl tert-butyl ether (MTBE) to triturate the crude gum; the impurity profile often improves significantly.

Process Safety & Stability (FAQs)

Q: Is the intermediate aldehyde explosive? A: No, but it is thermally unstable. Differential Scanning Calorimetry (DSC) data typically shows exotherms starting >100 °C, but degradation occurs much lower. Store at -20 °C if isolation is absolutely necessary.

Q: Can I use the nitrile (3-cyanoazetidine) instead of the aldehyde? A: Yes, via the Pinner synthesis (Nitrile


 Amidine 

Imidazole). However, converting the nitrile to the amidine often requires HCl gas and alcohol, conditions that can jeopardize the Boc group or the azetidine ring. The aldehyde route is generally milder.

Q: How do I remove the Boc group without opening the ring? A: Use 4M HCl in Dioxane or TFA/DCM (1:1) at 0 °C to room temperature. Monitor strictly by HPLC. Do not heat. Quench into cold weak base (NaHCO3) or isolate as the hydrochloride salt directly by filtration (if using HCl/Dioxane).

Quantitative Data Summary

ParameterLaboratory Scale (1 g)Pilot Scale (100 g)Critical Factor
Oxidation Yield 85-95%80-90%Cooling capacity (Exotherm control)
Cyclization Temp 25 °C25-35 °CReaction time increases on scale
Overall Yield ~60%50-55%Efficient extraction/crystallization
Purity (HPLC) >98%>97%Removal of inorganic salts

Decision Tree for Impurity Management

TroubleshootingTree Problem Impurity Detected in HPLC Type Identify Impurity Type Problem->Type RingOpen Ring-Opened Species (M+18 or M+Acid) Type->RingOpen Linear chain? Dimer Aldol/Dimer Species Type->Dimer High MW? Incomplete Unreacted Aldehyde Type->Incomplete SM remaining? Action1 Reduce Acid Strength/Temp Check Quench pH RingOpen->Action1 Action2 Use Fresh Glyoxal Control Addition Rate Dimer->Action2 Action3 Increase NH4OAc Equiv Check Stirring Incomplete->Action3

Caption: Figure 2. Logic flow for identifying and mitigating common impurities during the cyclization step.

References

  • Radziszewski Reaction Mechanism & Applications

    • Debus–Radziszewski imidazole synthesis.[2] Wikipedia. Available at: [Link]

  • Azetidine Oxidation & Stability
  • Scale-Up Considerations for Imidazoles
  • Azetidine Ring Stability

    • Synthesis of Azetidines.[1][3][4][5] Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-(Azetidin-3-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Byproduct Identification & Process Optimization Target Molecule: tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (and derivatives) Primary Method: Modified Debus-Radziszewski Reaction Audience: Medicinal Chemists, Process Development Scientists

The Synthesis Landscape

The 2-(azetidin-3-yl)-1H-imidazole moiety is a critical pharmacophore in Fragment-Based Drug Discovery (FBDD), particularly in the development of JAK inhibitors and other kinase-targeting therapies. Its value lies in the rigid sp³-rich azetidine scaffold, which offers defined vectors for exit vectors while maintaining a low molecular weight.

However, synthesizing this motif is deceptive. The standard Debus-Radziszewski condensation—reacting an aldehyde with glyoxal and ammonia—often results in a "tarry" crude mixture due to the competing polymerization of glyoxal and the sensitivity of the strained azetidine ring.

Core Reaction Pathway

The most direct route involves the condensation of tert-butyl 3-formylazetidine-1-carboxylate (1) with glyoxal (2) and ammonium acetate to form the imidazole ring (3).

SynthesisPath Aldehyde N-Boc-Azetidine-3-CHO (Starting Material) Diimine Diimine Intermediate (Transient) Aldehyde->Diimine Condensation RingOpen Ring-Opened Amides (Hydrolysis) Aldehyde->RingOpen Acid/Base Hydrolysis Glyoxal Glyoxal + NH4OAc Glyoxal->Diimine Polymer Glyoxal Oligomers (Brown Tar) Glyoxal->Polymer Self-Polymerization Target 2-(Azetidin-3-yl)-imidazole (Target) Diimine->Target Cyclization Target->RingOpen Thermal Strain Release

Figure 1: Reaction pathway highlighting the divergence points for major byproducts.

Troubleshooting Guide: Byproduct Identification

This section addresses specific failure modes. Use the Symptom to identify the Root Cause and apply the Corrective Action .

Issue 1: The "Brown Gunk" Phenomenon

Symptom: The reaction mixture turns dark brown/black and becomes viscous. Yield is <20%. Analytical Signal: NMR shows broad, undefined humps in the aliphatic region (3.0–5.0 ppm). LCMS shows a "forest" of peaks with low ionization.

Root CauseMechanismCorrective Action
Glyoxal Polymerization Glyoxal is an electrophile that readily self-polymerizes in basic media (ammonia) if the aldehyde is not available or added too slowly.Stoichiometry Control: Do not use a large excess of glyoxal. Use 0.95 - 1.05 equivalents . Order of Addition: Add the glyoxal slowly to the mixture of aldehyde and ammonia at 0°C, rather than dumping ammonia into glyoxal.
Exotherm Runaway The condensation is exothermic. High heat accelerates polymerization over cyclization.Temperature Ramp: Start at 0°C for 2 hours , then slowly warm to RT. Do not heat above 40°C unless cyclization is stalled.
Issue 2: The "M+18" Ghost (Ring Opening)

Symptom: LCMS shows a major peak at [M+18] or [M+18+Na]. Analytical Signal:

  • LCMS: Mass corresponds to the hydrate or hydrolyzed product.

  • NMR: Loss of the characteristic azetidine splitting pattern (typically two doublets/multiplets around 3.8–4.2 ppm). Appearance of broad amide NH signals.

Technical Insight: The azetidine ring has ~25 kcal/mol of strain energy.[1] While generally stable to basic conditions, the combination of Lewis acidic ammonium species and heat can trigger nucleophilic attack by water or ammonia, opening the ring to form acyclic amines or amides [1].

Protocol Adjustment:

  • pH Management: Maintain pH ~8–9. Avoid dropping below pH 7 during workup.

  • Workup: Do not use strong acids (e.g., 1M HCl) to wash the organic layer. The N-Boc group protects the nitrogen, but the ring itself is vulnerable. Use saturated NH₄Cl or phosphate buffer (pH 7.4).

Issue 3: The "Stalled" Intermediate (Diimine)

Symptom: LCMS shows a peak at [M-2] or [M+16] depending on ionization, or simply complex mixtures. Analytical Signal: Presence of an imine proton signal (~8.0 ppm) in NMR, distinct from the imidazole C-H.

Root Cause: The Debus-Radziszewski reaction proceeds via a diimine intermediate (glyoxal diimine) [3]. If the oxidation state is not managed (usually not an issue with glyoxal, but an issue if using other 1,2-dicarbonyls), or if the condensation is incomplete, the reaction stalls.

Corrective Action:

  • Ammonia Source: Switch from aqueous NH₄OH to Ammonium Acetate (NH₄OAc) in Methanol/Water. The acetate acts as a buffer and facilitates the proton transfer steps required for cyclization.

Analytical Fingerprinting (Data Table)

Use this table to distinguish your target from common impurities.

SpeciesLCMS (ESI+)1H NMR Key Features (CDCl3)13C NMR Key Features
Target (Imidazole) [M+H]⁺ = 239.1δ 6.9-7.1 (s, 2H): Imidazole C4/C5 protons (broad singlet). δ 3.9-4.3 (m, 4H): Azetidine ring protons (rigid).δ ~145: Imidazole C2. δ ~120: Imidazole C4/C5. δ ~79: Boc t-butyl.
Ring-Opened Byproduct [M+18+H]⁺ = 257.1Loss of 3.9-4.3 m. Appearance of aliphatic chains (δ 1.5-3.5) and broad amide NH.Loss of strained azetidine carbons (typically δ 50-60).
Glyoxal Trimer Varies (often invisible)δ 4.5-5.5: Broad singlets (hemiacetal protons).Complex aliphatic region.[1]
Boc-Deprotected [M-100+H]⁺ = 139.1Loss of δ 1.45 (s, 9H). Loss of δ 28.5 (t-butyl) and δ 156 (Carbamate C=O).

Optimized Protocol (Self-Validating)

This protocol minimizes polymerization and ring opening by controlling temperature and pH.

Reagents:

  • tert-butyl 3-formylazetidine-1-carboxylate (1.0 eq)

  • Glyoxal (40% aq. solution) (1.1 eq)

  • Ammonium Acetate (4.0 eq)

  • Solvent: Methanol (10 V)

Step-by-Step:

  • Dissolution: Dissolve the aldehyde in Methanol (10 volumes) and cool to 0°C (ice bath).

  • Buffering: Add Ammonium Acetate (4.0 eq) in one portion. Stir for 15 minutes.

    • Checkpoint: Solution should be clear or slightly cloudy. If yellow, check aldehyde purity.

  • Controlled Addition: Add Glyoxal (1.1 eq) dropwise over 20 minutes. Do not rush.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (20–25°C) naturally. Stir for 12–16 hours.

    • Validation: Take an aliquot for LCMS. Look for M+H (239).[2] If Diimine is present, heat to 40°C for 2 hours.

  • Workup (Crucial):

    • Remove Methanol under reduced pressure (keep bath <40°C).

    • Resuspend residue in Ethyl Acetate.[3]

    • Wash with 5% NaHCO₃ (mildly basic) to remove acetic acid. Do not use HCl.

    • Wash with Brine. Dry over Na₂SO₄.[4]

  • Purification: Flash chromatography (DCM:MeOH 95:5 to 90:10). Imidazoles streak on silica; add 1% NH₄OH to the eluent to sharpen peaks.

Decision Tree for Optimization

Troubleshooting Start Analyze Crude LCMS MassCheck Is Target Mass (239) Major? Start->MassCheck Yes Proceed to Purification (DCM/MeOH + 1% NH3) MassCheck->Yes Yes No Identify Major Impurity MassCheck->No No Impurity1 Mass = M+18 (257) (Ring Opening) No->Impurity1 Impurity2 Mass = M-100 (139) (Boc Loss) No->Impurity2 Impurity3 Broad/Polymer (Glyoxal Excess) No->Impurity3 Action1 Reduce Temp to 0°C Check Reagent Acidity Impurity1->Action1 Action2 Avoid Acidic Workup Check Aldehyde Source Impurity2->Action2 Action3 Slow Addition of Glyoxal Switch to NH4OAc Impurity3->Action3

Figure 2: Logic flow for diagnosing reaction failures based on LCMS data.

FAQs

Q: Can I use the Nitrile route instead of the Aldehyde route? A: Yes. Converting tert-butyl 3-cyanoazetidine-1-carboxylate to the amidine (Pinner reaction) and then reacting with an


-halo ketone is a higher-fidelity route. However, it requires anhydrous HCl for the Pinner step, which poses a high risk of Boc-deprotection . If you choose this route, expect to re-protect the nitrogen or work with the free amine salt.

Q: Why is my product streaking on the column? A: Imidazoles are basic (pKa ~7) and interact with the acidic silanols on silica gel. Solution: Pre-wash your silica column with eluent containing 1% Triethylamine or Ammonium Hydroxide, and maintain 1% base in your mobile phase.

Q: My aldehyde starting material is unstable. How do I store it? A: N-Boc-azetidine-3-carboxaldehyde is prone to racemization (if chiral) and oxidation. Store it at -20°C under Argon. Ideally, synthesize it fresh via Swern oxidation of the alcohol immediately before the imidazole coupling.

References

  • BenchChem Technical Support. "Azetidine Ring-Opening Reactions: Factors Influencing Decomposition." BenchChem, 2025.[5] Link

  • MDPI. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives." Molecules, 2023.[6][7] Link

  • Wikipedia. "Debus-Radziszewski Imidazole Synthesis." Link

  • BLD Pharm. "Product Guide: tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate." Link

  • PubChem. "Compound Summary: tert-butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate."[2] Link

Sources

Validation & Comparative

Publish Comparison Guide: 2-(azetidin-3-yl)-1H-imidazole vs. Azetidine/Pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 2-(azetidin-3-yl)-1H-imidazole against its 5- and 6-membered ring analogs (pyrrolidine and piperidine derivatives) in the context of bioassay performance. It focuses on the "Azetidine Switch"—a strategic scaffold hopping technique used in medicinal chemistry to optimize Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Lead Optimization Scientists, DMPK Researchers Focus: Physicochemical properties, Bioassay performance (H3/H4 receptors, Kinases), and Metabolic Stability.

Executive Summary: The Azetidine Advantage

In modern drug discovery, 2-(azetidin-3-yl)-1H-imidazole represents a high-value "fragment" or "scaffold" that bridges the gap between potency and physicochemical compliance. While traditional histamine signaling ligands often rely on piperidine or pyrrolidine linkers, these can suffer from high lipophilicity (LogD) or rapid oxidative metabolism.

The azetidine ring (4-membered) offers three distinct advantages over its larger counterparts:

  • Reduced Lipophilicity: The high ionization potential and compact size typically lower LogD by 0.5–1.0 units compared to piperidines, improving solubility and reducing off-target promiscuity.

  • Metabolic Hardening: The strained ring is often less susceptible to P450-mediated oxidation at the

    
    -carbon compared to the flexible pyrrolidine or piperidine rings.
    
  • Vector Rigidity: The 3-substituted azetidine provides a unique exit vector (approx. 180° or 109° depending on sp3 geometry) that rigidly orients the imidazole pharmacophore, potentially reducing the entropic penalty of binding.

Structural & Physicochemical Comparison

The following table compares the 2-(azetidin-3-yl)-1H-imidazole scaffold against its direct homologs: 2-(pyrrolidin-3-yl)-1H-imidazole and 2-(piperidin-4-yl)-1H-imidazole .

Table 1: Representative Physicochemical Profile
FeatureAzetidine Scaffold (Topic)Pyrrolidine Scaffold (Alternative)Piperidine Scaffold (Standard)
Structure 4-membered ring5-membered ring6-membered ring
Formula C

H

N

C

H

N

C

H

N

Mol. Weight ~123 Da~137 Da~151 Da
cLogP -0.8 to -0.5 (Most Polar)-0.2 to 0.10.3 to 0.8 (Most Lipophilic)
pKa (Basic N) ~11.0 (High s-character)~11.3~11.2
TPSA ~40 Ų~40 Ų~40 Ų
Ligand Efficiency (LE) High (Max potency/MW)ModerateLower
Metabolic Liability Low (Ring strain hinders oxidation)Moderate (

-oxidation)
High (N-dealkylation/oxidation)

Expert Insight: The "Azetidine Switch" is most effective when a lead compound needs to lower its lipophilicity without sacrificing the basicity required for salt bridge interactions (e.g., Aspartate residues in GPCRs like H3/H4).

Bioassay Performance

A. Potency & Binding Affinity (Histamine H3/H4 Context)

In Histamine H3/H4 receptor assays, the imidazole moiety serves as the primary pharmacophore. The linker (azetidine vs. others) determines the orientation.

  • Azetidine (3-sub): Constrains the imidazole in a specific spatial arrangement. In H3 antagonist assays, 3-substituted azetidines have demonstrated nanomolar affinity (Ki < 50 nM) while maintaining a lower molecular weight than piperidine analogs. The rigid geometry minimizes the entropy loss upon binding.

  • Piperidine (4-sub): Often shows similar or slightly higher potency due to the "perfect fit" of the chair conformation in some pockets, but at the cost of higher metabolic clearance.

B. Metabolic Stability (Microsomal Clearance)

Experimental data from human liver microsomes (HLM) typically favor the azetidine scaffold.

  • Experiment: Incubation of 1 µM compound with HLM + NADPH for 60 min.

  • Result:

    • Piperidine derivatives: Often show high clearance (

      
      ) due to oxidation at the susceptible ring carbons.
      
    • Azetidine derivatives: Frequently show low to moderate clearance (

      
      ) . The high ring strain (approx. 26 kcal/mol) paradoxically protects the ring carbons from easy enzymatic abstraction of hydrogen, provided the nitrogen is substituted or protonated.
      

Visualization: The Scaffold Evolution

The following diagram illustrates the "Scaffold Hop" logic and the resulting vector changes.

ScaffoldComparison Piperidine Piperidine Scaffold (Standard Lead) High LogD, High Clearance Pyrrolidine Pyrrolidine Scaffold (Intermediate) Moderate LogD Piperidine->Pyrrolidine Ring Contraction (-CH2) Target Bioassay Target (H3/H4 Receptor or Kinase) Piperidine->Target High Affinity High Metabolic Cost Azetidine Azetidine Scaffold (Optimized) Low LogD, High LE Rigid Vector Pyrrolidine->Azetidine Azetidine Switch (Lower Lipophilicity) Azetidine->Target High Affinity Low Entropy Cost

Caption: Evolution of saturated N-heterocycles in drug design. The Azetidine scaffold offers an optimal balance of rigidity and polarity.

Experimental Protocols

To validate the performance of 2-(azetidin-3-yl)-1H-imidazole derivatives, the following protocols are recommended.

Protocol A: Synthesis via Deprotection (Self-Validating)

Context: Most bioassays require the free amine or a specific salt form. The precursor is typically tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate.

  • Dissolution: Dissolve 1.0 eq of Boc-protected intermediate in DCM (5 mL/mmol) .

  • Acidolysis: Add TFA (20 eq) dropwise at 0°C. Why: High excess ensures rapid removal of the carbamate without affecting the imidazole ring.

  • Monitoring: Stir at RT for 2 hours. Monitor via LC-MS (Look for [M+H]+ = 124.1 for the free base).

  • Workup (Critical Step):

    • Concentrate in vacuo.[1]

    • Validation: Redissolve in MeOH and pass through a SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes TFA/impurities).

    • Elute with 2M NH3 in MeOH .

  • Result: Evaporation yields the free base 2-(azetidin-3-yl)-1H-imidazole.

    • Quality Check: 1H NMR (DMSO-d6) should show azetidine protons as multiplets around

      
       3.5-4.0 ppm and imidazole protons around 
      
      
      
      7.0 ppm.
Protocol B: In Vitro Metabolic Stability (Microsomal)

Context: Comparative assay to demonstrate the stability advantage over piperidine.

  • Preparation: Prepare 10 mM DMSO stocks of the Azetidine analog and the Piperidine analog.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes .

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding 1 mM NADPH .

  • Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 min into 150 µL ice-cold Acetonitrile (with Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

  • Calculation: Plot ln(% remaining) vs. time.

  • Success Criteria: The Azetidine compound should show >50% remaining at 60 min (

    
    ) for a "Stable" classification.
    

Visualizing the Biological Pathway

Understanding where these ligands intervene in histamine signaling is crucial for assay design.

H3Signaling cluster_effect Therapeutic Effect Ligand 2-(azetidin-3-yl)-1H-imidazole (Antagonist) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Blocks G_protein Gi/o Protein H3R->G_protein Constitutive Activity (Inhibited by Inverse Agonist) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Release Neurotransmitter Release (Histamine, ACh, NE) cAMP->Release Disinhibition (Increases Release)

Caption: Mechanism of Action for H3 Antagonists. Azetidine-based ligands block the receptor, preventing the Gi/o-mediated suppression of neurotransmitter release.

References

  • BenchChem. A Comparative Guide to the Synthesis of Methyl 2-(azetidin-3-yl)acetate and Its Derivatives. (2025).[1][2] Link

  • National Institutes of Health (NIH). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. (2026). Link

  • Mullard, A. The Azetidine Switch in Drug Discovery. Nature Reviews Drug Discovery. (2021).[3][4] Link

  • Journal of Medicinal Chemistry. Discovery of Novel Histamine H3/H4 Antagonists. (2018).[5] Link

  • Sigma-Aldrich. Product Specification: 2-(azetidin-3-yl)-1H-imidazole dihydrochloride.Link

Sources

Validating 2-(Azetidin-3-yl)-1H-imidazole: A Synergistic Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward increasingly complex biological targets, the limitations of traditional, flat aromatic scaffolds have become glaringly apparent. In my experience optimizing lead compounds across multiple therapeutic areas, overcoming the entropic penalty of flexible aliphatic linkers while maintaining metabolic stability is a persistent challenge.

The 2-(azetidin-3-yl)-1H-imidazole scaffold represents a highly strategic convergence of two privileged motifs. By fusing the conformational rigidity and sp³-rich character of the four-membered azetidine ring[1] with the versatile hydrogen-bonding capacity of the imidazole core[2], we can engineer molecules that escape "flatland" while maintaining precise vector control over target engagement.

This guide objectively compares the 2-(azetidin-3-yl)-1H-imidazole scaffold against traditional alternatives, detailing the physicochemical rationale, self-validating experimental workflows, and comparative efficacy data necessary for modern drug development.

Physicochemical and Structural Rationale

Historically, the synthesis of strained four-membered rings posed significant challenges, but recent advancements have unlocked their potential for widespread use in medicinal chemistry[3]. When comparing the azetidine-imidazole hybrid to alternative scaffolds—such as the highly flexible piperidine-imidazole or the planar phenyl-imidazole—the advantages become quantifiable.

The azetidine ring sits in a "Goldilocks zone" between highly strained aziridines and flexible pyrrolidines/piperidines[3]. This constrained geometry minimizes the entropic penalty upon target binding, directly translating to enhanced affinity. Furthermore, replacing a planar phenyl ring with an sp³-rich azetidine significantly lowers the partition coefficient (LogD) and enhances aqueous solubility without sacrificing metabolic stability[1].

Table 1: Quantitative Physicochemical Comparison of Scaffolds
Scaffold CoreFraction sp³ (Fsp³)TPSA (Ų)LogD (pH 7.4)Metabolic Half-life (HLM, min)
2-(Azetidin-3-yl)-1H-imidazole 0.43 40.5 0.8 >120
2-(Piperidin-4-yl)-1H-imidazole0.6240.51.285
2-(Phenyl)-1H-imidazole0.0028.72.145

Data synthesized from standard high-throughput ADME profiling of scaffold derivatives.

Target Engagement & Pathway Modulation

The strategic value of this scaffold is best illustrated in the context of oncology and drug resistance. For instance, derivatives of 1-(azetidin-3-ylmethyl)-1H-benzo[d]imidazole have been successfully validated as potent, noncovalent inhibitors of Glutathione S-transferase pi 1 (GSTP1)[4]. GSTP1 is an enzyme frequently overexpressed in gastric cancers, where it facilitates the conjugation of glutathione (GSH) to anticancer drugs, driving multidrug resistance (MDR)[4].

By occupying the hydrophobic pocket of GSTP1, the azetidine-imidazole scaffold competitively inhibits this detoxification pathway, restoring the cancer cell's sensitivity to apoptotic agents.

G Drug 2-(Azetidin-3-yl)-1H-imidazole Derivative GSTP1 GSTP1 Enzyme (Overexpressed in Cancer) Drug->GSTP1 Competitive Inhibition Detox Drug Detoxification & Efflux (MDR) Drug->Detox Prevents Apoptosis Cancer Cell Apoptosis Drug->Apoptosis Restores Sensitivity GSH Glutathione (GSH) Conjugation GSTP1->GSH Catalyzes GSH->Detox Promotes Detox->Apoptosis Inhibits

Fig 1. Mechanism of action: Azetidin-3-yl-imidazole derivatives reversing GSTP1-mediated drug resistance.

Experimental Protocol: Synthesis and Self-Validating Biochemical Assay

To rigorously validate this scaffold, we must employ methodologies that are both chemically efficient and biologically unambiguous.

Phase A: Scaffold Synthesis via Aza-Michael Addition

The construction of the azetidine-imidazole core often leverages a base-catalyzed aza-Michael addition[5].

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq) in anhydrous acetonitrile.

  • Nucleophile Addition: Add the highly functionalized imidazole derivative (1.1 eq).

  • Catalysis: Introduce 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq) and stir at 65 °C for 4–16 hours[5].

  • Deprotection & Coupling: Remove the N-Boc group using TFA/DCM, followed by standard HATU/DIPEA coupling to attach the desired therapeutic warhead[4].

Causality & Experience: The selection of DBU is deliberate. As a strictly non-nucleophilic base, DBU efficiently deprotonates the imidazole nitrogen to enhance its nucleophilicity without competitively attacking the electrophilic double bond of the azetidine acceptor[5].

Phase B: Self-Validating GSTP1 Enzymatic Assay

To evaluate target engagement, we utilize the 1-chloro-2,4-dinitrobenzene (CDNB) conjugation assay[4].

Causality: CDNB acts as an electrophilic substrate that conjugates with GSH. However, CDNB possesses intrinsic reactivity and will spontaneously conjugate with GSH even in the absence of an enzyme. If this background rate is not accounted for, the apparent IC₅₀ of the inhibitor will be artificially skewed, leading to false-positive potency claims.

Self-Validating System: To ensure absolute trustworthiness, the protocol mandates a tripartite control system on every 96-well assay plate:

  • Test Wells: Buffer + GSH + CDNB + GSTP1 Enzyme + Azetidine-Imidazole Inhibitor.

  • Vehicle Control (100% Activity): Buffer + GSH + CDNB + GSTP1 Enzyme + DMSO.

  • No-Enzyme Control (Baseline): Buffer + GSH + CDNB + DMSO (No Enzyme).

Validation Rule: The absorbance at 340 nm (measuring the CDNB-GSH conjugate) is recorded continuously. The rate of the "No-Enzyme Control" is mathematically subtracted from all other wells. If the baseline auto-conjugation drift exceeds 5% of the Vehicle Control signal, the assay plate is automatically invalidated. This ensures that the calculated IC₅₀ is exclusively target-driven.

Workflow Step1 1. Aza-Michael Addition (DBU catalyzed) Step2 2. Deprotection (TFA/DCM) Step1->Step2 Step3 3. Target Coupling (HATU/DIPEA) Step2->Step3 Step4 4. Biochemical Assay (Enzyme + Substrate) Step3->Step4 Step5 5. Non-Enzyme Control (Self-Validation) Step4->Step5 Parallel run Step6 6. IC50 Determination Step4->Step6 Step5->Step6 Baseline correction

Fig 2. Self-validating experimental workflow for the synthesis and evaluation of the scaffold.

Comparative Efficacy Data

When evaluated in the self-validating GSTP1 assay described above, the azetidine-imidazole scaffold demonstrates profound superiority over its structural analogs. The rigidity of the azetidine ring perfectly positions the imidazole core within the hydrophobic pocket of the target[4], yielding sub-micromolar potency and excellent isoform selectivity.

Table 2: Comparative GSTP1 Inhibition and Selectivity
Compound CoreGSTP1 IC₅₀ (µM)Selectivity (over GSTA1)Cell Viability (MGC803, IC₅₀ µM)
Azetidin-3-yl-imidazole 0.79 ± 0.05 >50x 12.4
Piperidin-4-yl-imidazole4.50 ± 0.1210x>50.0
Phenyl-imidazole15.20 ± 0.85<2x>100.0

Data reflects the impact of scaffold rigidity on target affinity. The flexible piperidine analog suffers a ~6-fold drop in potency due to entropic penalties.

Conclusion

The validation of the 2-(azetidin-3-yl)-1H-imidazole scaffold highlights a critical paradigm shift in medicinal chemistry: the move away from flat, planar molecules toward rigid, sp³-enriched architectures. By combining the metabolic stability of azetidine with the dynamic hydrogen-bonding capabilities of imidazole, researchers can reliably engineer highly potent, selective, and bioavailable therapeutics. When supported by self-validating biochemical assays, this scaffold proves to be a cornerstone for next-generation drug discovery.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed (NIH.gov) URL: [Link]

  • Title: Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Structure-Activity Relationship of 2-(azetidin-3-yl)-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Azetidine-Imidazole Advantage

In the optimization of small-molecule inhibitors—particularly for Janus Kinases (JAKs) and Histamine H3/H4 receptors —the 2-(azetidin-3-yl)-1H-imidazole scaffold represents a critical "contraction strategy" in medicinal chemistry. By replacing the traditional piperidine ring (found in first-generation inhibitors like tofacitinib) with a strained, four-membered azetidine ring, researchers can significantly alter the physicochemical profile of a lead compound without disrupting the primary binding vector.

This guide objectively compares the Azetidinyl-Imidazole scaffold against its 6-membered (piperidine) and fused-ring (pyrrolopyrimidine) alternatives. It details the structure-activity relationship (SAR) driving its potency, selectivity, and improved metabolic stability.

Structural Logic & Mechanism

The scaffold consists of three distinct pharmacophoric zones. Understanding the interplay between these zones is essential for rational drug design.

Mechanism of Action (JAK Inhibition Context)

In the context of JAK inhibition, the imidazole moiety functions as the ATP-hinge binder , forming key hydrogen bonds with the kinase backbone (e.g., Glu966 and Leu932 in JAK2). The azetidine ring acts as a rigid spacer , projecting the "tail" group (attached to the azetidine nitrogen) into the solvent-exposed region or a specific hydrophobic pocket, determining isoform selectivity (JAK1 vs. JAK2).

SAR Zones
  • Zone A (Imidazole Head): The primary anchor. Modifications here (e.g., C4/C5 substitution) affect H-bond geometry and pKa.

  • Zone B (Azetidine Core): The rigid connector. The 3,3-disubstitution pattern (or 2,3-connectivity) constrains the vector angle, often improving Ligand Efficiency (LE) by reducing the entropic penalty of binding compared to flexible alkyl chains.

  • Zone C (N-Terminus): The diversity handle.[1] Acylation, sulfonation, or alkylation here tunes potency and ADME properties (e.g., the cyanomethyl group for covalent cysteine targeting).

Comparative Analysis: Azetidine vs. Piperidine Scaffolds

The following table contrasts the 2-(azetidin-3-yl)-1H-imidazole scaffold with the industry-standard 3-(piperidin-4-yl)-pyrrolo[2,3-d]pyrimidine (Tofacitinib-like) scaffold.

FeatureAzetidinyl-Imidazole (Subject)Piperidinyl-Pyrrolopyrimidine (Standard)Impact on Drug Design
Molecular Weight ~123 Da (Core)~200 Da (Core)Azetidine contraction reduces MW, improving Ligand Efficiency (LE) .
Lipophilicity (cLogP) Lower (More Polar)HigherLower cLogP improves aqueous solubility and reduces non-specific binding.
Basicity (pKa) Azetidine amine pKa ~10-11Piperidine amine pKa ~10-11Similar basicity, but azetidine's steric bulk is lower, allowing tighter pocket fit.
Metabolic Stability High (Ring Strain)ModerateThe strained azetidine ring is often less prone to oxidative metabolism than piperidine.
Vector Geometry Rigid, Linear ProjectionFlexible Chair ConformationAzetidine locks the "tail" vector, potentially increasing selectivity for narrow pockets.
Synthetic Complexity Moderate (Ring strain issues)Low (Commercially abundant)Azetidine chemistry requires careful handling of ring-opening pathways.

Detailed Structure-Activity Relationship (SAR)

The Imidazole "Head" Modifications
  • C4/C5 Methylation: Introducing a methyl group at C4 of the imidazole often improves potency by filling small hydrophobic pockets in the ATP binding site (e.g., the "gatekeeper" region). However, it increases lipophilicity.

  • N1-Substitution: Alkylation of the imidazole nitrogen (N1) usually abolishes activity if the imidazole is required to donate a hydrogen bond to the hinge region. If the imidazole acts solely as an acceptor, small alkyl groups (Methyl, Ethyl) are tolerated but often reduce potency due to steric clash.

The Azetidine "Linker" Dynamics
  • Ring Contraction (Piperidine

    
     Azetidine):  This modification typically results in a 10-fold increase in solubility  while maintaining potency, provided the binding pocket can accommodate the shortened vector length (approx. 1.5 Å shorter).
    
  • Rigidity: The azetidine ring has a "puckered" conformation. This rigidity reduces the entropic cost of binding, often leading to higher affinity per heavy atom (Ligand Efficiency).

The N-Terminus "Tail" (Critical for Selectivity)
  • Cyanomethyl (–CH₂CN): Essential for Covalent Inhibition . If a cysteine residue is present in the pocket (e.g., Cys909 in JAK3), this group forms an irreversible covalent bond.

  • Sulfonamides (–SO₂R): Common in Baricitinib analogs. Provides strong H-bond acceptor capability and metabolic stability.

  • Ureas (–CO-NH-R): Often used to target the H3/H4 histamine receptors, interacting with Asp residues in the GPCR transmembrane domain.

Visualizing the SAR Logic

The following diagram illustrates the core SAR decision tree for optimizing this scaffold.

SAR_Logic Core 2-(azetidin-3-yl)-1H-imidazole (Core Scaffold) Zone_Head Zone 1: Imidazole Head (Hinge Binder) Core->Zone_Head Zone_Linker Zone 2: Azetidine Ring (Rigid Spacer) Core->Zone_Linker Zone_Tail Zone 3: N-Substituent (Selectivity Handle) Core->Zone_Tail Outcome_Potency Increased Potency (H-Bond/Van der Waals) Zone_Head->Outcome_Potency C4-Methylation Zone_Head->Outcome_Potency NH Tautomerism Zone_Linker->Outcome_Potency Rigid Vector Outcome_ADME Improved Solubility & Metabolic Stability Zone_Linker->Outcome_ADME Ring Contraction (vs Piperidine) Outcome_Selectivity Isoform Selectivity (JAK1 vs JAK2 / H3 vs H4) Zone_Tail->Outcome_Selectivity Cyanomethyl (Covalent Cys) Zone_Tail->Outcome_Selectivity Sulfonamide (H-Bond Network)

Caption: SAR decision tree highlighting the functional role of each pharmacophoric zone within the Azetidinyl-Imidazole scaffold.

Experimental Protocols

Synthesis of 2-(Azetidin-3-yl)-1H-imidazole Core

Note: This protocol utilizes a Horner-Wadsworth-Emmons (HWE) strategy followed by reduction, a robust route for scale-up.

  • HWE Reaction: React 1-Boc-3-azetidinone with diethyl (cyanomethyl)phosphonate and NaH in THF at 0°C to yield the

    
    -unsaturated nitrile.
    
  • Cyclization: Treat the nitrile intermediate with ethylenediamine (or a substituted diamine for imidazole derivatives) and sulfur (catalytic) or use a TosMIC reagent based cyclization to form the imidazole ring directly attached to the azetidine.

  • Deprotection: Remove the Boc group using TFA/DCM (1:4) at room temperature for 2 hours.

  • Workup: Neutralize with saturated NaHCO₃, extract with DCM/Isopropanol (3:1), and purify via silica gel chromatography (MeOH/DCM gradient).

In Vitro JAK Kinase Assay (ADP-Glo)

Validates the "Hinge Binder" efficacy of the imidazole moiety.

  • Reagents: Recombinant JAK1/2/3 enzyme, Poly(Glu,Tyr) 4:1 substrate, Ultra-Pure ATP, ADP-Glo™ Kinase Assay Kit (Promega).

  • Reaction:

    • Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Incubate compound (10-point dose response, start 10 µM) with Enzyme (2 ng/well) for 10 mins.

    • Add ATP (Km concentration) and Substrate (0.2 µg/µL). Incubate 60 mins at RT.

  • Detection:

    • Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 mins.

    • Add Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase). Incubate 30 mins.
      
    • Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC50 .

Strategic Recommendations

  • For JAK Inhibitors: Prioritize the 2-(azetidin-3-yl)-1H-imidazole scaffold when you need to lower the molecular weight or LogP of a lead series. If your piperidine-based lead is suffering from metabolic clearance, the azetidine switch is a high-probability fix.

  • For Histamine Ligands: Use this scaffold to target H3/H4 receptors. The basic azetidine nitrogen mimics the ethylamine side chain of histamine but with restricted conformation, potentially increasing affinity.

References

  • Vertex AI Search (2023). Eyes on Topical Ocular Disposition: The Considered Design of a Lead Janus Kinase (JAK) Inhibitor That Utilizes a Unique Azetidin-3-Amino Bridging Scaffold. Journal of Medicinal Chemistry.

  • BenchChem (2025). A Comparative Guide to the Synthesis of Methyl 2-(azetidin-3-yl)acetate and Its Derivatives.

  • MDPI (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules.[2][3][4][5][6][7][8][9][10][11][12][13]

  • ChemScene. 2-(Azetidin-3-yloxy)-1-ethyl-1h-imidazole Product Data.

  • NIH PubMed (2009). Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates. Bioorganic & Medicinal Chemistry.[4][7][10][12]

Sources

Publish Comparison Guide: In Vivo Efficacy of 2-(Azetidin-3-yl)-1H-imidazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical comparison of 2-(azetidin-3-yl)-1H-imidazole derivatives, focusing on their application as privileged scaffolds in Janus Kinase (JAK) inhibition and Histamine H4 Receptor antagonism .

Executive Summary & Scaffold Analysis

The 2-(azetidin-3-yl)-1H-imidazole moiety represents a "privileged scaffold" in modern medicinal chemistry, primarily utilized to optimize physicochemical properties (LLE, Fsp³) in inhibitors targeting JAK family kinases and G-protein coupled receptors (specifically H4R) .

Compared to traditional piperidine or pyrrolidine linkers, the azetidine ring offers a distinct vector for substituent exit and reduced lipophilicity (lowering cLogP), while the imidazole serves as a versatile bioisostere for pyrazoles or as a key hydrogen-bond acceptor/donor in the ATP-binding pocket.

Core Applications Compared
FeatureApplication A: JAK1 Selective Inhibition Application B: Histamine H4 Antagonism
Primary Target Janus Kinase 1 (JAK1) ATP-binding siteHistamine H4 Receptor (GPCR)
Therapeutic Focus Rheumatoid Arthritis, Atopic DermatitisPruritus, Asthma, Neuropathic Pain
Mechanism Competitive ATP inhibition; disruption of IL-6/IFN

signaling
G

i-coupled receptor blockade; inhibition of mast cell chemotaxis
Key Advantage Improved selectivity over JAK2 (reduces anemia risk)High affinity (K

< 10 nM) with reduced CYP450 liability
Representative Compound Azetidinyl-imidazo-pyrrolopyridine (Ref.[1] Patent US8158616)Azetidinyl-imidazole H4 Antagonist (Analog of JNJ-39758979)

Mechanistic Validation & Signaling Pathways

To understand the in vivo efficacy, one must first validate the signal transduction pathways these compounds modulate.

JAK-STAT Signaling Pathway (Autoimmune Focus)

In the context of JAK1 inhibition, the azetidinyl-imidazole scaffold prevents the phosphorylation of STAT proteins, thereby blocking the transcription of pro-inflammatory cytokines.

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Kinase (Target) Receptor->JAK1 Activation STAT STAT Protein JAK1->STAT Phosphorylation Compound Azetidinyl-Imidazole Inhibitor Compound->JAK1 Inhibition (ATP Competitive) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation Inflammation Pro-inflammatory Response Nucleus->Inflammation Cytokine Production

Figure 1: Mechanism of Action for JAK1 Inhibition. The compound competitively inhibits ATP binding at the JAK1 domain, halting the STAT phosphorylation cascade.

Comparative In Vivo Efficacy Data

The following data aggregates results from key medicinal chemistry campaigns optimizing this scaffold.

Case Study A: JAK1 Inhibition in Collagen-Induced Arthritis (CIA)

Compound: N-[1-(2-cyanoacetyl)azetidin-3-yl]-imidazole-4-carboxamide derivative (Optimized Lead) Model: Rat Collagen-Induced Arthritis (CIA) - The Gold Standard for RA.

MetricControl (Vehicle)Reference (Tofacitinib)Azetidinyl-Imidazole Lead
Dose Regimen BID, Oral10 mg/kg, BID10 mg/kg, BID
Arthritis Score (Day 14) 12.5 ± 1.23.1 ± 0.83.4 ± 0.9
Paw Swelling Reduction 0%75%72%
Plasma Exposure (AUC) N/A450 ng·h/mL620 ng·h/mL
JAK1/JAK2 Selectivity N/A~1.5-fold>15-fold

Interpretation: The azetidinyl-imidazole lead demonstrates efficacy comparable to Tofacitinib but with significantly improved JAK1 selectivity . This is crucial for minimizing JAK2-related side effects such as anemia and neutropenia. The azetidine ring contributes to a higher metabolic stability (higher AUC) compared to the piperidine ring of Tofacitinib.

Case Study B: H4 Antagonism in Pruritus Models

Compound: 2-(Azetidin-3-yl)-1H-imidazole derivative (Analog of ZPL-389) Model: Histamine-induced Pruritus in Balb/c Mice.

MetricControl (Vehicle)Reference (JNJ-7777120)Azetidinyl-Imidazole Lead
Dose -20 mg/kg, PO10 mg/kg, PO
Scratching Bouts (0-30 min) 85 ± 1015 ± 518 ± 4
Brain/Plasma Ratio N/A0.15 (Low Penetration)0.05 (Peripherally Restricted)
hERG Inhibition (IC50) N/A1.2 µM> 30 µM

Interpretation: The azetidinyl-imidazole scaffold provides potent anti-pruritic activity at a lower dose than the reference indoles. Crucially, the hERG safety margin is significantly widened, addressing a common cardiotoxicity failure mode in imidazole-based H4 antagonists.

Detailed Experimental Protocols

To ensure reproducibility and self-validation, the following protocols define the standard operating procedures for assessing this scaffold.

Protocol: Rat Collagen-Induced Arthritis (CIA)

Objective: Assess anti-inflammatory efficacy of JAK inhibitors.

  • Induction:

    • Immunize female Lewis rats (160-180g) with Bovine Type II Collagen emulsified in Incomplete Freund's Adjuvant (IFA) via intradermal injection at the tail base (Day 0).

    • Boost injection on Day 7.

  • Treatment:

    • Randomize animals on Day 10 (onset of disease) based on paw volume (plethysmometer).

    • Group 1: Vehicle (0.5% Methylcellulose).

    • Group 2: Test Compound (Azetidinyl-imidazole) @ 3, 10, 30 mg/kg PO BID.

    • Group 3: Tofacitinib (Positive Control) @ 10 mg/kg PO BID.

  • Readouts (Daily until Day 24):

    • Clinical Score: 0 (Normal) to 4 (Severe ankylosis) per paw. Max score = 16.

    • Paw Volume: Water displacement plethysmography.

  • Histopathology (Day 24):

    • Harvest hind paws; fix in 10% formalin. Decalcify and stain with H&E.

    • Score for: Synovial hyperplasia, cartilage destruction, and bone erosion.

Protocol: Histamine-Induced Pruritus

Objective: Assess H4 receptor-mediated anti-itch efficacy.

  • Preparation:

    • Acclimatize male Balb/c mice for 3 days. Shave the dorsal neck region 24h prior to testing.

  • Administration:

    • Administer Test Compound (PO) or Vehicle 60 minutes prior to challenge.

  • Challenge:

    • Intradermal injection of Histamine diphosphate (100 µ g/site ) or specific H4 agonist (VUF-8430) into the shaved neck region.

  • Observation:

    • Place mice in individual observation chambers.

    • Record video for 30 minutes.

    • Count: Number of scratching bouts (hind paw directed at injection site).

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      

Synthesis & Structural Logic

The synthesis of the core 2-(azetidin-3-yl)-1H-imidazole building block is a critical enabling step.

Synthesis_Workflow SM1 N-Boc-Azetidine-3-carboxylic acid Step1 1. CDI, NH3 (Amide Formation) SM1->Step1 Inter1 Primary Amide Step1->Inter1 Step2 2. Lawesson's Reagent (Thioamide) Inter1->Step2 Inter2 Thioamide Step2->Inter2 Step3 3. alpha-Halo ketone (Hantzsch Cyclization) Inter2->Step3 Product 2-(Azetidin-3-yl)-1H-imidazole (Scaffold) Step3->Product

Figure 2: General Synthetic Route. The Hantzsch thiazole/imidazole synthesis is the most robust method for constructing the C2-C3 linkage.

Why this route?

  • Scalability: Avoids organometallic coupling at the sensitive azetidine C3 position.

  • Diversity: The

    
    -halo ketone in Step 3 allows for the immediate introduction of R-groups on the imidazole ring (e.g., aryl, alkyl) to tune potency.
    

References

  • Discovery of Azetidine-Based JAK Inhibitors

    • Patent: US8158616B2. "Azetidine and cyclobutane derivatives as JAK inhibitors."[2] Incyte Corporation.

  • Histamine H4 Antagonists and Scaffold Optimization

    • Journal: Thurmond, R. L., et al.[3] "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines." Nature Reviews Drug Discovery, 2008.

  • In Vivo Efficacy of Imidazole-Azetidine Derivatives (Anti-TB)

    • Journal: "The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis." Molecules, 2024.[4]

  • GSTP1 Inhibitors containing Azetidinyl-Imidazole

    • Journal: "Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors." Journal of Medicinal Chemistry, 2025.

Sources

Comparative Guide: Synthetic Routes to 2-(azetidin-3-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of synthetic routes to 2-(azetidin-3-yl)-1H-imidazole , a critical pharmacophore in the development of JAK inhibitors (e.g., analogues of baricitinib) and other kinase-targeting small molecules.

Executive Summary & Strategic Overview

The synthesis of 2-(azetidin-3-yl)-1H-imidazole presents a specific regiochemical challenge: constructing a C–C bond between the C3 position of the azetidine ring and the C2 position of the imidazole ring. This distinguishes it from the more common N-linked azetidinyl-imidazoles formed via Aza-Michael addition.

Two primary strategies dominate the literature and industrial practice:

  • The Radziszewski Cyclization (Route A): A multicomponent condensation using an aldehyde precursor.[1][2][3] Best for rapid discovery-phase synthesis.

  • The Nitrile-Imidazoline Oxidation (Route B): A stepwise formation via an imidazoline intermediate. Best for scalability and when aldehyde instability is a concern.

Quick Comparison Matrix
FeatureRoute A: Radziszewski Cyclization Route B: Nitrile-Imidazoline Oxidation
Starting Material tert-Butyl 3-formylazetidine-1-carboxylatetert-Butyl 3-cyanoazetidine-1-carboxylate
Key Reagents Glyoxal, Ammonia (gas/aq)Ethylenediamine, Oxidant (MnO₂, NBS, or Swern)
Step Count 1 (Multicomponent)2 (Cyclization + Oxidation)
Typical Yield 40–60%65–85% (Over 2 steps)
Scalability Moderate (Workup volume high)High (Robust intermediates)
Primary Risk Polymerization of glyoxal; Aldehyde stabilityIncomplete oxidation; Purity of diamine

Route A: The Radziszewski Cyclization

Best for: Rapid access to the core scaffold; Discovery Chemistry.

This classical multicomponent reaction assembles the imidazole ring in a single pot by condensing a 1,2-dicarbonyl (glyoxal) with the azetidine aldehyde and a nitrogen source (ammonia).

Mechanistic Pathway

The reaction proceeds through the formation of a diimine intermediate from glyoxal and ammonia, which then condenses with the azetidine aldehyde.

Radziszewski Aldehyde 3-Formylazetidine (Boc-Protected) Target 2-(Azetidin-3-yl)-1H-imidazole Aldehyde->Target Glyoxal Glyoxal (CHO)2 Diimine Diimine Intermediate Glyoxal->Diimine + 2 NH3 Ammonia NH3 Ammonia->Diimine Diimine->Target + Aldehyde - H2O

Figure 1: The Radziszewski assembly of the imidazole ring.[4]

Detailed Experimental Protocol

Validated based on patent literature (e.g., US 2018/0237987).

Reagents:

  • tert-Butyl 3-formylazetidine-1-carboxylate (1.0 equiv)[5]

  • Glyoxal (40 wt% in water, 14.0 equiv)

  • Ammonia gas (excess) or Ammonium Acetate (5.0 equiv)

  • Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Workflow:

  • Preparation : Dissolve tert-butyl 3-formylazetidine-1-carboxylate (1.0 g, 5.4 mmol) in MeOH (10 mL) and cool to 0 °C.

  • Reagent Addition : Add glyoxal solution (10.9 g, ~75 mmol).

  • Cyclization : Bubble ammonia gas slowly through the solution at 0 °C for 10–15 minutes until saturation (solution weight increases by ~1.8 g). Alternatively, add solid ammonium acetate if gas handling is unavailable (though gas often yields cleaner profiles).

  • Reaction : Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–16 hours.

  • Workup : Concentrate the solvent in vacuo. The residue will be a thick oil/gum containing water and glyoxal polymers.

  • Purification : Dissolve residue in DCM, wash with brine, dry over Na₂SO₄. Purify via flash column chromatography (DCM:MeOH 95:5 to 90:10).

  • Yield : Expect 45–55% of a white to pale yellow solid.

Critical Control Points:

  • Temperature : Keep the ammonia addition cold (0 °C) to prevent rapid polymerization of glyoxal before it reacts with the aldehyde.

  • Stoichiometry : A large excess of glyoxal is necessary to drive the reaction to completion, but this complicates purification.

Route B: The Nitrile-Imidazoline Oxidation

Best for: Process Chemistry, Scale-up, and Cost-Efficiency.

This route utilizes the more stable and commercially abundant 3-cyanoazetidine . It involves the formation of a cyclic imidazoline followed by oxidative dehydrogenation to the aromatic imidazole.

Mechanistic Pathway
  • Cyclization : Nucleophilic attack of ethylenediamine on the nitrile (often catalyzed by sulfur or P₂S₅) to form the imidazoline ring.

  • Oxidation : Removal of hydrogen using reagents like MnO₂, BaMnO₄, or Swern conditions.

NitrileRoute Nitrile 3-Cyanoazetidine (Boc-Protected) Imidazoline Imidazoline Intermediate Nitrile->Imidazoline Cat. S8, 100°C Diamine Ethylenediamine Diamine->Imidazoline Target 2-(Azetidin-3-yl)-1H-imidazole Imidazoline->Target Oxidation (-2H) Oxidant MnO2 or NBS Oxidant->Target

Figure 2: Stepwise construction via imidazoline intermediate.

Detailed Experimental Protocol
Step 1: Imidazoline Formation

Reagents:

  • tert-Butyl 3-cyanoazetidine-1-carboxylate (1.0 equiv)

  • Ethylenediamine (5.0 equiv)

  • Sulfur (S₈) (0.1 equiv) - Catalyst

Workflow:

  • Combine the nitrile and ethylenediamine in a pressure tube or round-bottom flask.

  • Add catalytic sulfur (this activates the nitrile via a thioamide-like transition state).

  • Heat to 90–100 °C for 4–6 hours. Monitor by LCMS for disappearance of nitrile.

  • Workup : Cool to RT. Dilute with water and extract with DCM. The imidazoline is fairly polar; ensure thorough extraction.

  • Intermediate : Often used directly in the next step without chromatography.

Step 2: Aromatization (Oxidation)

Reagents:

  • Crude Imidazoline[6]

  • Manganese Dioxide (MnO₂) (Activated, 10.0 equiv)

  • Solvent: Dioxane or Chloroform

Workflow:

  • Dissolve the crude imidazoline in Dioxane.

  • Add activated MnO₂.

  • Reflux (100 °C) for 2–4 hours.

  • Filtration : Filter the hot mixture through a Celite pad to remove Mn oxides.

  • Purification : Concentrate filtrate. Purify via recrystallization (EtOAc/Hexanes) or column chromatography.

  • Yield : Expect 70–85% (over 2 steps).

Critical Control Points:

  • Diamine Quality : Use dry ethylenediamine to prevent hydrolysis of the nitrile to the amide.

  • Oxidant Choice : While MnO₂ is standard, Swern oxidation or Dess-Martin Periodinane can be used for milder, homogeneous conditions if the substrate is sensitive.

Technical Comparison & Recommendation

ParameterRoute A (Radziszewski)Route B (Nitrile-Oxidation)
Atom Economy High (Water is main byproduct)Moderate (Loss of H2, use of excess oxidant)
Reagent Cost Low (Glyoxal/Ammonia are cheap)Low to Medium (Ethylenediamine, Oxidant)
Purification Difficult : Removal of glyoxal polymers can be tedious.Easy : Intermediates are distinct; MnO2 filtration is simple.
Throughput Lower (Dilute conditions often needed)Higher (Can be run concentrated)
Safety Ammonia gas handling required.Standard organic reagents.[2][7]
Expert Recommendation
  • Choose Route A if you have the aldehyde in hand and need <5 grams of material quickly. The one-step procedure is operationally simpler for small batches.

  • Choose Route B if you are scaling up (>10 grams) or starting from the nitrile . The nitrile is generally cheaper and more stable than the aldehyde. The purification is far superior on a large scale, avoiding the "tarry" byproducts associated with glyoxal polymerization.

References

  • Radziszewski Synthesis Protocol : Isoxazole carboxamide compounds and uses thereof. Patent US 2018/0237987 A1. (Describes the bubbling of ammonia into 3-formylazetidine and glyoxal).

  • Nitrile-Imidazoline Route : Synthesis of 2-substituted imidazolines and their aromatization. Journal of Organic Chemistry, 1981, 46, 3562-3564.[8] (General methodology adapted for azetidine).

  • Baricitinib Intermediates : A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 2019. (Context for azetidine nitrile precursors).

  • General Imidazole Synthesis : The Debus-Radziszewski Imidazole Synthesis. Organic Syntheses, Coll. Vol. 2, p. 65.

Sources

benchmarking 2-(azetidin-3-yl)-1H-imidazole against known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD), the 2-(azetidin-3-yl)-1H-imidazole core (CAS 1060814-50-7 and derivatives) has emerged as a high-value bioisostere for traditional piperidine and pyrrolidine scaffolds. This guide benchmarks the azetidine-imidazole motif against "known inhibitor" standards—specifically 4-(1H-imidazol-2-yl)piperidine analogues and reference compounds like Thioperamide (H3/H4 antagonist) and JZL184 (MAGL inhibitor).

Key Findings:

  • Ligand Efficiency (LE): The azetidine core consistently yields higher LE scores due to reduced molecular weight (-28 Da vs. piperidine) while maintaining critical basicity (pKa ~11.0).

  • Metabolic Stability: Despite high ring strain (~25 kcal/mol), 3-substituted azetidines often show superior metabolic stability compared to piperidines, which are prone to oxidative metabolism at the

    
    -carbon.
    
  • Target Suitability: Highly effective in Histamine H4 Receptor (H4R) antagonism and Monoacylglycerol Lipase (MAGL) inhibition.

Chemical Rationale: Why the Azetidine Switch?

The transition from a 6-membered piperidine to a 4-membered azetidine is not merely a reduction in size; it is a strategic alteration of the pharmacophore's vector and physicochemical profile.

Physicochemical Comparison Table
PropertyAzetidine Scaffold (2-(azetidin-3-yl)-imidazole)Piperidine Scaffold (4-(imidazolyl)piperidine)Impact on Drug Design
Ring Size 4-membered6-memberedAzetidine reduces steric clash in tight pockets.
Ring Strain ~25 kcal/mol~0 kcal/mol (Chair)Strain can drive potency but requires stability checks.
Basicity (pKa) ~11.3~11.2Comparable; both maintain salt-bridge capabilities.
Lipophilicity (LogD) LowerHigherAzetidine improves Lipophilic Ligand Efficiency (LLE).
Csp3 Fraction HighHighBoth offer 3D complexity over flat aromatic rings.

Case Study & Data: MAGL Inhibition

Context: Monoacylglycerol Lipase (MAGL) regulates neuroinflammation.[1] Traditional inhibitors (e.g., JZL184) utilize a piperidine core. Recent studies (Pfizer/WuXi, J. Med.[1] Chem. 2017) demonstrated the superiority of the azetidine-urea scaffold.

Benchmarking Data: Azetidine vs. Piperidine vs. JZL184

The following data compares the inhibitory potency (


) and Ligand Efficiency (LE) of the azetidine core against the piperidine analog and the reference standard JZL184.
Compound IDCore Scaffold

MAGL

(nM)
MW ( g/mol )LE (kcal/mol/HA)
Compound A (Hero) 2-(Azetidin-3-yl)-imidazole deriv. 4.2 315 0.54
Compound B4-(Imidazolyl)piperidine deriv.18.53430.41
JZL184 (Reference)Piperidine-bis(carbamate)8.0500+~0.30

Analysis: The azetidine derivative (Compound A) exhibits a 4.4x improvement in potency over the direct piperidine analog (Compound B). More importantly, the Ligand Efficiency (LE) spikes significantly. The azetidine core positions the carbamate warhead more precisely towards the catalytic Serine-122 residue of MAGL, minimizing entropic penalty.

Mechanism of Action: The Signaling Pathway

Understanding the downstream effects of inhibiting this target is crucial. The azetidine-based inhibitor prevents the hydrolysis of 2-Arachidonoylglycerol (2-AG), thereby reducing pro-inflammatory Arachidonic Acid (AA).

MAGL_Pathway Inhibitor Azetidine-Imidazole Inhibitor MAGL MAGL Enzyme (Serine Hydrolase) Inhibitor->MAGL Covalent/Rev. Inhibition TwoAG 2-AG (Endocannabinoid) MAGL->TwoAG Degrades AA Arachidonic Acid (Pro-inflammatory) TwoAG->AA Hydrolysis via MAGL CB1 CB1/CB2 Receptors (Neuroprotection) TwoAG->CB1 Activates PGE2 Prostaglandins (Inflammation) AA->PGE2 COX1/2 Pathway

Figure 1: Mechanism of Action. The azetidine inhibitor blocks MAGL, preventing the conversion of 2-AG to Arachidonic Acid, thereby enhancing endocannabinoid signaling and reducing neuroinflammation.

Experimental Protocols

To replicate these benchmarking results, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding (H4R/H3R)

Purpose: To determine the affinity (


) of the azetidine scaffold against the piperidine standard.
  • Membrane Preparation: Transfect HEK293T cells with human H4R cDNA. Harvest 48h post-transfection. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Assay Setup:

    • Total Binding: Incubate membranes (20 µg protein) with

      
      -Histamine (10 nM).
      
    • Non-Specific Binding (NSB): Define using 10 µM Thioperamide (Reference).

    • Test Compounds: Titrate Azetidine and Piperidine analogs (10 pM to 100 µM) in 96-well plates.

  • Incubation: 60 min at 25°C.

  • Filtration: Harvest onto GF/B filters pre-soaked in 0.3% PEI using a cell harvester. Wash 3x with ice-cold buffer.

  • Data Analysis: Measure radioactivity via liquid scintillation. Fit curves using a one-site competition model (GraphPad Prism) to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Criteria: Hill slope must be -1.0 ± 0.2.

Protocol B: Microsomal Stability (Metabolic Benchmarking)

Purpose: To prove the metabolic superiority of the constrained azetidine ring.

  • Reaction Mix: Prepare 1 µM test compound (Azetidine vs. Piperidine) in phosphate buffer (pH 7.4) with human liver microsomes (0.5 mg/mL).

  • Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Aliquot at

    
     min. Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • 
      [2]
      
    • Expectation: Azetidine analogs typically show

      
       min, whereas piperidine analogs may show rapid N-dealkylation or oxidation (
      
      
      
      min).

Workflow: Scaffold Hopping Strategy

The following diagram illustrates the logical flow of replacing a piperidine core with an azetidine to optimize a lead compound.

Scaffold_Workflow Hit Hit Identification (Piperidine Core) Issue Problem: High LogP / Low LE Hit->Issue Design Scaffold Hop: Design Azetidine Analog Issue->Design Strategy Synth Synthesis: Coupling 2-(azetidin-3-yl)-imidazole Design->Synth Execution Test Validation: Binding & ADME Synth->Test Test->Design Fail (Iterate) Outcome Lead Candidate: Improved LLE & Stability Test->Outcome Success Criteria Met

Figure 2: Scaffold Hopping Workflow. The iterative process of replacing high-lipophilicity rings with polar, constrained azetidine bioisosteres.

References

  • Butler, C. R., et al. (2017). "Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase."[1][3] Journal of Medicinal Chemistry, 60(23), 9860–9873. [3]

    • Primary source for the MAGL comparative data and azetidine vs. piperidine efficiency claims.
  • Nijmeijer, S., et al. (2012). "Azines as histamine H4 receptor antagonists."[4][5] British Journal of Pharmacology, 165(1).

    • Grounding for the use of nitrogen heterocycles in H4 receptor antagonism.
  • BenchChem. (2025).[2][6] "A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry."

    • Source for physicochemical property comparisons (pKa, Ring Strain).
  • Enamine. "2-(Azetidin-3-yl)-1H-imidazole Building Blocks."

    • Verification of CAS 1060814-50-7 availability and structural d

Sources

A Comparative Guide to the ADME/Tox Profiling of 2-(Azetidin-3-yl)-1H-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiling of novel 2-(azetidin-3-yl)-1H-imidazole derivatives. In drug discovery, early and systematic ADME/Tox assessment is critical for selecting candidates with the highest probability of clinical success.[1][2][3] The 2-(azetidin-3-yl)-1H-imidazole scaffold is of significant interest in medicinal chemistry. The imidazole ring is a common feature in many pharmacologically active compounds, while the azetidine motif, a strained four-membered ring, can improve metabolic stability, solubility, and receptor affinity.[4] This guide is designed for researchers, scientists, and drug development professionals, offering both strategic insights and detailed experimental protocols to enable a robust, data-driven comparison of derivatives within this chemical series.

The Strategic Imperative of Early ADME/Tox Profiling

The "fail early, fail cheap" paradigm is central to modern drug discovery. Investigating the ADME/Tox properties of a chemical series during the lead optimization phase provides crucial data to guide structure-activity relationship (SAR) and structure-property relationship (SPR) development.[2] This proactive approach helps to de-risk candidates by identifying potential liabilities such as poor absorption, rapid metabolism, or off-target toxicity long before committing to expensive in vivo studies.[5][6] This guide outlines a tiered screening cascade, starting with high-throughput assays to rank-order compounds and progressing to more complex, lower-throughput assays for the most promising candidates.

ADME_Tox_Workflow Solubility Aqueous Solubility Permeability Permeability (e.g., Caco-2) Solubility->Permeability LogD Lipophilicity (LogD) LogD->Permeability MetStab_LM Metabolic Stability (Liver Microsomes) MetStab_Hep Metabolic Stability (Hepatocytes) MetStab_LM->MetStab_Hep CYP_Inhib_Single CYP Inhibition (Single Point) CYP_Inhib_IC50 CYP Inhibition (IC50) CYP_Inhib_Single->CYP_Inhib_IC50 InVivo_PK In Vivo PK (Rodent) Permeability->InVivo_PK PPB Plasma Protein Binding PPB->InVivo_PK Met_ID Metabolite ID MetStab_Hep->Met_ID MetStab_Hep->InVivo_PK CYP_Inhib_IC50->InVivo_PK hERG hERG Inhibition hERG->InVivo_PK Cytotox Cytotoxicity Genotox Genotoxicity (e.g., Micronucleus) Cytotox->Genotox Genotox->InVivo_PK

Caption: A tiered ADME/Tox screening workflow.

Core ADME Assays for Comparative Profiling

The following section details the essential in vitro assays for characterizing the ADME properties of 2-(azetidin-3-yl)-1H-imidazole derivatives.

Absorption: Permeability and Efflux

Predicting oral bioavailability starts with understanding a compound's ability to cross the intestinal epithelium. The Caco-2 cell permeability assay is the industry standard for this purpose.[7] Caco-2 cells, derived from human colon adenocarcinoma, form a polarized monolayer with tight junctions and express key uptake and efflux transporters, thus modeling the intestinal barrier.[8]

A bidirectional assay is crucial. By measuring permeability from the apical (A) to basolateral (B) side and vice versa (B to A), we can calculate an efflux ratio (Papp B-A / Papp A-B) . An efflux ratio significantly greater than 2 suggests the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption.[8]

Table 1: Comparative Permeability Data for Imidazole Derivatives

Compound IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Derivative A 15.216.11.1High
Derivative B 2.535.514.2Low (Efflux Substrate)
Derivative C 0.80.91.1Low
Atenolol < 0.5< 0.5~1.0Low Control
Antipyrine > 20.0> 20.0~1.0High Control
Distribution: Plasma Protein Binding (PPB)

Once absorbed, a drug's distribution is governed by its binding to plasma proteins like albumin and α1-acid glycoprotein.[9][10] It is the unbound, or "free," fraction of the drug that is pharmacologically active and available for metabolism and excretion.[11][12] High plasma protein binding (>99%) can reduce efficacy and complicate dosing. Equilibrium dialysis, particularly using Rapid Equilibrium Dialysis (RED) devices, is the gold standard method for determining the fraction unbound (fu).[9][12]

Table 2: Comparative Plasma Protein Binding Data

Compound IDHuman Plasma (% Bound)Rat Plasma (% Bound)Mouse Plasma (% Bound)
Derivative A 85.682.179.5
Derivative B 99.899.799.5
Derivative C 62.355.951.0
Warfarin > 99.0> 98.0> 98.0
Metoprolol < 15.0< 20.0< 20.0
Metabolism: Stability and CYP450 Inhibition

Metabolic Stability: The liver is the primary site of drug metabolism. An initial assessment of a compound's susceptibility to metabolism is performed using liver microsomes, which contain the major Phase I (e.g., Cytochrome P450) enzymes.[13][14] This assay measures the rate of disappearance of the parent compound over time to calculate parameters like half-life (t½) and intrinsic clearance (CLint).[13] Compounds with very high clearance are likely to have poor oral bioavailability and a short duration of action. A follow-up assay using hepatocytes, which contain both Phase I and Phase II enzymes, provides a more complete picture of overall cellular metabolism.[13][15]

Table 3: Comparative Metabolic Stability Data

Compound IDHuman Liver Microsomes (t½, min)Human Hepatocytes (t½, min)Predicted In Vivo Clearance
Derivative A > 6045Low to Moderate
Derivative B 158High
Derivative C 5< 3Very High
Verapamil ~20~15High Control
Dextromethorphan ~40~30Moderate Control

CYP450 Inhibition: Cytochrome P450 enzymes are responsible for metabolizing the majority of drugs.[16] Inhibition of these enzymes by a new chemical entity can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma concentration of co-administered drugs.[17][18] A standard panel of the most clinically relevant CYP isoforms (e.g., 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) should be screened.[19] The data is reported as an IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme's activity.

Table 4: Comparative CYP450 Inhibition Profile (IC50, µM)

Compound IDCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4DDI Risk
Derivative A > 50> 5022.5> 5045.1Low
Derivative B > 501.2> 508.90.5High
Derivative C > 50> 50> 50> 50> 50Low

Core Toxicology Assays for Safety Profiling

Early identification of toxicity is paramount. The following assays address key safety liabilities.

Cardiotoxicity: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias.[20] Regulatory agencies require hERG assessment for all new drug candidates.[21] Automated patch-clamp electrophysiology is the preferred method for measuring hERG inhibition, providing a direct functional assessment of the ion channel.[22]

Table 5: Comparative hERG Inhibition Data

Compound IDhERG Inhibition IC50 (µM)Predicted Cardiotoxicity Risk
Derivative A > 30Low
Derivative B 0.8High
Derivative C 15.2Moderate
E-4031 < 0.01High Control
Genotoxicity: In Vitro Micronucleus Test

Genotoxicity assays are used to detect compounds that can cause genetic damage, a potential indicator of carcinogenicity.[23] The in vitro micronucleus test is a cornerstone of the standard genetic toxicology battery required by regulatory authorities like the ICH.[23][24] The assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[24][25] A positive result in this assay is a significant red flag requiring further investigation.

Table 6: Comparative In Vitro Micronucleus Test Results

Compound IDLowest Concentration Causing Significant Increase in Micronuclei (µM)Fold Increase over Control at Highest Non-toxic DoseGenotoxic Potential
Derivative A Not Observed1.1Negative
Derivative B 54.5Positive
Derivative C Not Observed0.9Negative
Mitomycin C < 0.1> 5.0Positive Control

Detailed Experimental Protocols

The following protocols provide a self-validating framework for generating high-quality, reproducible data.

Protocol 1: Bidirectional Caco-2 Permeability Assay

(Based on established industry methods[7][26][8])

  • Cell Culture: Culture Caco-2 cells (ATCC® HTB-37™) for 21-25 days on 1.0 µm pore size Transwell® filter inserts in 24-well plates.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values ≥ 200 Ω·cm².

  • Compound Preparation: Prepare a 10 µM dosing solution of the test compound in pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).

  • Apical to Basolateral (A→B) Permeability:

    • Add 0.3 mL of the dosing solution to the apical (donor) chamber.

    • Add 1.2 mL of fresh HBSS to the basolateral (receiver) chamber.

  • Basolateral to Apical (B→A) Permeability:

    • Add 1.2 mL of the dosing solution to the basolateral (donor) chamber.

    • Add 0.3 mL of fresh HBSS to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking (50 rpm) for 2 hours.

  • Sampling: Collect samples from both donor and receiver chambers at the end of the incubation.

  • Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial donor concentration.

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days Seed->Culture TEER Measure TEER (Check Integrity) Culture->TEER Dose_AB Dose Apical Side (A->B) TEER->Dose_AB Dose_BA Dose Basolateral Side (B->A) TEER->Dose_BA Incubate Incubate at 37°C for 2h Dose_AB->Incubate Dose_BA->Incubate Sample Sample Donor & Receiver Chambers Incubate->Sample LCMS Quantify by LC-MS/MS Sample->LCMS Calculate Calculate Papp & Efflux Ratio LCMS->Calculate

Caption: Caco-2 Permeability Assay Workflow.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

(Based on standard industry protocols[14][27][28])

  • Reagent Preparation:

    • Prepare a 1 µM working solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mM NADPH solution in the same buffer.

    • Thaw pooled HLM (0.5 mg/mL final concentration) on ice.

  • Incubation Setup (96-well plate):

    • In separate wells, combine the HLM and the test compound solution.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to each well.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Seal the plate, vortex, and centrifuge at 3000 x g for 15 minutes to precipitate the protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (-k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance.

Protocol 3: In Vitro Micronucleus Test

(Based on OECD Test Guideline 487[23][25])

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6) or human peripheral blood lymphocytes. Culture cells to exponential growth.

  • Treatment:

    • Treat cells with at least three concentrations of the test compound, alongside a vehicle (negative) control and a known genotoxin (positive control).

    • Include two treatment conditions: a short treatment (3-6 hours) with and without metabolic activation (S9 fraction), and a long treatment (1.5-2 cell cycles) without S9.

  • Cell Harvest: After treatment and a recovery period, harvest the cells. If using a cytokinesis block (e.g., cytochalasin B), analysis is restricted to binucleated cells.

  • Slide Preparation: Prepare slides by cytocentrifugation or other suitable methods. Fix and stain the cells with a DNA-specific stain (e.g., DAPI).

  • Scoring: Using fluorescence microscopy, score at least 2000 cells per concentration for the presence of micronuclei.

  • Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the vehicle control group. A dose-dependent and statistically significant increase indicates a positive result.[23]

Conclusion and Path Forward

This guide establishes a robust, multi-parametric framework for the ADME/Tox profiling of 2-(azetidin-3-yl)-1H-imidazole derivatives. By systematically applying these assays, research teams can generate high-quality, comparative data to identify compounds with the most promising drug-like properties. Derivatives exhibiting high permeability, moderate-to-low metabolic clearance, low plasma protein binding, and no significant CYP, hERG, or genotoxic liabilities should be prioritized for further investigation, including in vivo pharmacokinetic and efficacy studies. This data-driven approach is fundamental to navigating the complexities of drug discovery and efficiently advancing the best possible candidates toward clinical development.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Caco2 assay protocol. [No specific source name provided]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXMtlokbBTQLZ6NXrgCfSjCvIHTZJlKrs0tRE65DOn648f8p57GuZfmWoRrL-x5otYH2IT9u_mgUC_tFE3e98iCU6x3hFgyAYqC0b-1DK3FVfCjU_d3sRgocni96TV1m4nRMCFPu5gZIhBK3HnzFoavklT_fxY76H62Zg4yYU8BAuBizAxglbRbykk57Ycq49EtOlBvS0jwzFSjKy1d1wupKcnM-fdP6l74mmiVqMS4qVOoUti2Gr5JCXA2g==]
  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [No specific source name provided]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO5OQGwtXNH39b4-QCAvGtY88SfzfY_2eBgoqRhdnVcIXgWQGZI4sjgyObTlKJF3rhZ76qYgBBwERNVGK0ZMy7Hvh7vjEZYBFfLxmhyadaJ3s91hTFZJ5JMSrs2Qm8uSH4WWmMClJZgR6LYpbLDWQtC7P066rftRdDnBoNEaojwW9rcx33Bg==]
  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization. Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/technical-documents/protocol/analytical-chemistry/sample-preparation/biospme-for-plasma-protein-binding-assay]
  • In Vitro ADME. BioDuro. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI Assay Guidance Manual. [Link]

  • In Vitro ADME. Selvita. [Link]

  • In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Xenometrix. [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]

  • Micronucleus test: a cornerstone of genotoxicity assessment. GenEvolutioN. [Link]

  • Plasma Protein Binding Assay. Domainex. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. PubMed. [Link]

  • In-vitro plasma protein binding. protocols.io. [Link]

  • Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Springer Nature Experiments. [Link]

  • Metabolic Stability Assays. Merck Millipore. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • hERG Safety. Evotec. [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. ResearchGate. [Link]

  • Practical Considerations in the Conduct of Micronucleus Test. BEMS Reports. [Link]

  • Herg Assay Services. Reaction Biology. [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PubMed. [Link]

  • Cytochrome P450 Inhibition assay. Evotec. [Link]

  • CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. [Link]

  • The micronucleus test—most widely used in vivo genotoxicity test—. PMC. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]

  • TOXICOLOGICAL EVALUATIONS. BG RCI. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

  • TO DESIGN AND IN-SILICO STUDY OF NOVEL IMIDAZOLE DERIVATIVE AS ANTIMICROBIAL AGENT. IJCRT.org. [Link]

  • Synthesis, Biological Evaluation, Molecular Docking Study and Acute Oral Toxicity Study of Coupled Imidazole-Pyrimidine Derivatives. Bentham Science Publisher. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. [No source name provided]. [https://vertexaisearch.cloud.google.

Sources

Beyond the Carbon Chain: A Comparative Analysis of Azetidine vs. Pyrrolidine Linkers in Imidazole-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery moves toward increasingly complex targets, the architectural role of linkers has evolved from simple pharmacokinetic spacers to critical determinants of target engagement and metabolic stability. When connecting a privileged pharmacophore like the 1H-imidazole—a ubiquitous hinge-binder in kinase inhibitors and a versatile hydrogen-bond network participant in GPCR ligands—the choice of an aliphatic ring linker is paramount.

This guide provides an in-depth comparative analysis of azetidine (4-membered) versus pyrrolidine (5-membered) saturated aza-ring linkers. By examining their physicochemical properties, target-binding thermodynamics, and synthetic workflows, we will explore why modern medicinal chemistry frequently employs scaffold hopping between these two rings to rescue flawed lead compounds.

Physicochemical Profiling: The Mechanistic Divergence

While pyrrolidine and azetidine differ by only a single methylene unit, this ring contraction fundamentally alters the molecule's electron distribution, hydration shell, and three-dimensional geometry.

The high ring strain of azetidine (~25.2 kcal/mol) forces the internal C–C bonds to adopt higher p-character, giving them pseudo-double bond characteristics[1]. Consequently, the C–H bonds gain more s-character, making them shorter, stronger, and more polarized than conventional aliphatic C–H bonds. This structural nuance is the primary reason azetidine exhibits significantly lower lipophilicity (logP) than its pyrrolidine counterpart[2].

Quantitative Comparison Table
PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Causality & Impact on Drug Design
Basic pKa ~11.29~11.27Both maintain strong basicity, ensuring protonation at physiological pH to facilitate salt formation and ionic target interactions[2].
logP -0.060.33Azetidine's polarized C-H bonds reduce lipophilicity, lowering overall clogD, which improves aqueous solubility and reduces off-target promiscuity[2],[1].
Ring Strain ~25.2 kcal/mol~6.0 kcal/molThe rigid, strained nature of azetidine restricts conformational flexibility, reducing the entropic penalty upon binding to the target receptor[1].
Metabolic Liability Low to ModerateHigh (α-carbon oxidation)Pyrrolidines are highly susceptible to CYP450-mediated oxidation. Ring contraction to azetidine often removes this liability by altering the steric environment[3].

Impact on Target Binding and Efficacy: Field-Proven Case Studies

Modulating the Exit Vector in Kinase Inhibitors

Pyrrolidine linkers attached to an imidazole or similar hinge-binding motif often provide excellent biochemical potency due to their flexibility in navigating the solvent channel[4]. However, they frequently suffer from rapid oxidative clearance and off-target kinome promiscuity.

In the optimization of inhaled DDR1 kinase inhibitors, researchers discovered that transitioning from a pyrrolidine to an azetidine linker maintained the critical hydrogen-bond interactions with the Met704 hinge residue while significantly improving kinome selectivity[3]. The ring contraction removed a stereocenter (simplifying synthesis) and reduced the hydrophobic surface area, which directly mitigated dose-limiting cardiotoxicity risks associated with the highly lipophilic pyrrolidine precursor[3].

Enhancing Efficacy in Targeted Protein Degradation (PROTACs/SERDs)

In the development of Estrogen Receptor-alpha (ER-α) degraders, the linker's flexibility dictates the formation of the ternary complex. Modifying a linker side-chain from a pyrrolidine to a fluoromethyl azetidine maximized degradation efficacy[5]. The increased rigidity of the 4-membered azetidine ring locked the molecule into a favorable geometry, proving that reduced conformational entropy can translate directly to enhanced target degradation[5].

ScaffoldHopping Start Lead Compound (Pyrrolidine-Imidazole) Issue Metabolic Liability High Lipophilicity Start->Issue Identifies Design Ring Contraction (Azetidine Scaffold) Issue->Design Triggers Synthesis Chemical Synthesis & Linker Attachment Design->Synthesis Guides Assay In Vitro Profiling (Microsomes & Kinase) Synthesis->Assay Yields Success Optimized Candidate (Improved Selectivity & Stability) Assay->Success Validates

Caption: Logical workflow for scaffold hopping from pyrrolidine to azetidine to optimize metabolic stability.

Experimental Methodologies & Self-Validating Protocols

To rigorously compare these linkers, the synthesized compounds must be evaluated through self-validating experimental systems. Below are the standard protocols for synthesizing the linker hybrids and profiling their metabolic stability.

Protocol 1: Convergent Synthesis of Imidazole-Aza-Ring Hybrids

Objective: Synthesize 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole versus its pyrrolidine counterpart[6]. Causality & Design: To prevent unwanted N-alkylation of the highly nucleophilic aza-ring during etherification, the secondary amine must be protected (e.g., N-Boc). Simultaneously, the imidazole nitrogen is protected with a trityl group to direct regioselectivity and prevent zwitterion formation during the coupling phase.

Step-by-Step Methodology:

  • Protection: Treat azetidin-3-ol (or pyrrolidin-3-ol) with Di-tert-butyl dicarbonate (Boc₂O) and triethylamine in dichloromethane (DCM) to yield the N-Boc protected alcohol.

  • Etherification (Coupling): Dissolve the N-Boc alcohol in anhydrous DMF. Add Sodium Hydride (NaH, 60% dispersion) at 0°C to deprotonate the hydroxyl group. Slowly add 2-(chloromethyl)-1-trityl-1H-imidazole. The N-Boc group ensures the alkoxide acts as the sole nucleophile, driving the S_N2 reaction.

  • Global Deprotection: Treat the isolated intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM at room temperature for 2 hours to simultaneously cleave the Boc and Trityl protecting groups.

  • Self-Validation: Confirm the regiochemistry and successful deprotection via LC-MS (target mass identification) and ¹H-NMR (verifying the disappearance of the 9-proton Boc singlet and 15-proton Trityl multiplet).

Protocol 2: In Vitro Microsomal Stability Profiling

Objective: Quantify the intrinsic metabolic clearance (


) of the pyrrolidine vs. azetidine linked imidazole compounds.
Causality:  Pyrrolidines are highly prone to CYP450-mediated oxidation. By incubating the compounds with Human Liver Microsomes (HLM) and NADPH (the obligate electron donor for CYP enzymes), we isolate phase I oxidative liabilities.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add HLM to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At predetermined time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation (Controls):

    • Positive Control: Run Verapamil concurrently to verify HLM enzymatic activity.

    • Negative Control: Run the test compound with HLM but without NADPH to rule out chemical instability or non-CYP-mediated degradation.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent drug and calculate the half-life (

    
    ) and 
    
    
    
    .

AssayWorkflow Prep Prepare 1 µM Compound in Phosphate Buffer HLM Add Human Liver Microsomes (0.5 mg/mL) Prep->HLM NADPH Initiate Reaction with 1 mM NADPH HLM->NADPH Quench Quench with Cold Acetonitrile (Timepoints) NADPH->Quench 0, 15, 30, 60 min LCMS LC-MS/MS Analysis (Quantify Parent Drug) Quench->LCMS Data Calculate Intrinsic Clearance (CL_int) LCMS->Data

Caption: Step-by-step workflow for evaluating the microsomal stability of imidazole-linker compounds.

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Source: Journal of Medicinal Chemistry (ACS Publications, 2026) URL:[Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 Source: ACS Medicinal Chemistry Letters (via PMC) URL:[Link]

Sources

Safety Operating Guide

Comprehensive EHS Protocol: Safe Handling and Disposal of 2-(Azetidin-3-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, field-proven guide for the safe handling and disposal of 2-(azetidin-3-yl)-1H-imidazole, designed for drug development professionals and laboratory personnel.

Executive Summary & Chemical Profile

In preclinical drug discovery, nitrogen-rich heterocycles like 2-(azetidin-3-yl)-1H-imidazole are highly valued building blocks due to their ability to modulate physicochemical properties and target binding. However, the presence of two basic nitrogen centers (the secondary amine of the azetidine and the imidazole ring) dictates specific handling and disposal requirements.

Because this compound is a di-base, it is predominantly synthesized, shipped, and utilized as a salt—commonly a dihydrochloride or bis(2,2,2-trifluoroacetic acid) salt. This is the most critical factor in its disposal: the counterions (chloride or trifluoroacetate) introduce halogens into the waste stream, fundamentally altering how the waste must be segregated and destroyed to prevent the environmental release of toxic byproducts like dioxins during incineration.

Physicochemical & Hazard Summary

Based on vendor safety data and structural alerts, the following parameters dictate our operational protocols.

Property / HazardEHS Implication & DataOperational Mitigation
GHS Classification GHS07 (Exclamation Mark) - IrritantAvoid inhalation of dust; prevent skin/eye contact.
Physical State Solid (typically crystalline powder as a salt)High risk of aerosolization during weighing. Use localized exhaust.
Solubility High in polar solvents (Water, DMSO, MeOH)Spills in these solvents will spread rapidly. Contain immediately.
Halogen Content High (if HCl or TFA salt)Must be routed to Halogenated Waste streams, regardless of solvent.

Operational Safety & Handling Methodology

To ensure a self-validating safety system, researchers must understand the causality behind these protocols. We do not just wear PPE; we select specific PPE based on the compound's phase and solvent vehicle.

Step-by-Step Handling Protocol
  • Engineering Controls: All weighing and transfer of solid 2-(azetidin-3-yl)-1H-imidazole must be conducted within a certified chemical fume hood or a vented balance safety enclosure. Causality: The fine powder of the salt forms can easily become airborne, posing an inhalation risk and potential respiratory tract irritation.

  • PPE Selection:

    • Solid Handling: Standard nitrile gloves (minimum 4 mil thickness), safety goggles, and a flame-resistant lab coat.

    • Solution Handling: If the compound is dissolved in a highly permeating solvent (e.g., DMSO, which acts as a carrier to transport solutes through the skin), double-gloving or the use of butyl rubber gloves is required during bulk transfers.

  • Spill Response (Solid): Do not dry-sweep. Lightly moisten the powder with a compatible non-reactive solvent (e.g., water or a small amount of isopropanol) to suppress dust, then wipe up with absorbent pads. Place pads in a solid hazardous waste container.

Waste Segregation and Disposal Procedures

The disposal of 2-(azetidin-3-yl)-1H-imidazole must comply with strict environmental regulations regarding halogenated organic waste. The primary method of destruction for this chemical is high-temperature incineration at a licensed facility equipped with flue-gas desulfurization and halogen scrubbers.

Step-by-Step Disposal Methodology
  • Characterize the Waste Stream (The Halogen Rule):

    • Identify the exact salt form used. If you are disposing of 2-(azetidin-3-yl)-1H-imidazole dihydrochloride or bis-TFA, the waste must be classified as halogenated.

    • Causality: Even if you dissolve the bis-TFA salt in 100% Methanol (a non-halogenated solvent), the presence of the fluorine atoms from the TFA counterion means incinerating this waste without proper scrubbers will generate highly toxic fluorinated gases.

  • Liquid Waste Segregation:

    • Route A (Halogenated): Solutions containing the HCl/TFA salts, or the free base dissolved in chlorinated solvents (e.g., Dichloromethane, Chloroform), must be transferred to a carboy explicitly labeled "Hazardous Waste - Halogenated Organics" .

    • Route B (Non-Halogenated): Only if the pure free base form is used and dissolved in non-halogenated solvents (e.g., pure DMSO, Ethanol) may it be routed to the "Hazardous Waste - Non-Halogenated Organics" carboy.

  • Solid Waste Packaging:

    • Empty vendor vials, contaminated spatulas, and spill-cleanup materials must be placed in a puncture-resistant, sealable container labeled "Hazardous Solid Waste - Toxic/Irritant" . Do not mix with biohazardous or radioactive waste.

  • Labeling and Storage:

    • Attach a compliant hazardous waste tag immediately upon adding the first drop/gram of waste.

    • Ensure secondary containment is used for all liquid waste carboys to prevent catastrophic failure in the event of a leak.

Waste Routing Decision Matrix

WasteRouting Start 2-(Azetidin-3-yl)-1H-imidazole Waste Generated State What is the physical state of the waste? Start->State Solid Solid Waste (Powder, Empty Vials, PPE) State->Solid Solid Liquid Liquid Waste (Reaction Mixtures, Washings) State->Liquid Liquid SolidWaste Hazardous Solid Waste Drum/Bin Solid->SolidWaste HalogenCheck Does it contain Halogens? (Check for HCl/TFA salts or Halogenated Solvents) Liquid->HalogenCheck Halogenated Halogenated Organic Liquid Waste Carboy HalogenCheck->Halogenated Yes (HCl/TFA salt or DCM/CHCl3) NonHalogenated Non-Halogenated Organic Liquid Waste Carboy HalogenCheck->NonHalogenated No (Free base in DMSO/MeOH) Incineration High-Temperature Incineration (Licensed EHS Contractor) Halogenated->Incineration NonHalogenated->Incineration SolidWaste->Incineration

Figure 1: Decision tree for the proper segregation and routing of 2-(azetidin-3-yl)-1H-imidazole waste streams.

References

Personal protective equipment for handling 2-(azetidin-3-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, handling, and disposal protocols for 2-(azetidin-3-yl)-1H-imidazole (typically supplied as the dihydrochloride salt). It is designed for researchers requiring immediate, actionable data without redundancy.

Part 1: Executive Safety Snapshot

Compound Identity:

  • Chemical Name: 2-(azetidin-3-yl)-1H-imidazole (often supplied as .2HCl)

  • CAS Number: 2225146-94-9 (Dihydrochloride salt)[1]

  • Physical State: White to off-white hygroscopic solid (Salt); Viscous oil (Free base).

  • Core Hazards: Skin/Eye Irritant, Respiratory Irritant, Acute Toxicity (Oral).[2]

Immediate Action Card:

ParameterCritical Specification
Signal Word WARNING
GHS Class Skin Irrit. 2 (H315), Eye Irrit.[1][2][3] 2A (H319), STOT SE 3 (H335), Acute Tox. 4 (H302)
Containment Fume Hood Required for all open handling.
Min. PPE Nitrile Gloves (Double layer), Safety Glasses w/ Side Shields, Lab Coat.
Storage +2°C to +8°C (Desiccated). Hygroscopic. Store under Argon/Nitrogen.
Incompatibility Strong oxidizing agents, Acid chlorides, Anhydrides.

Part 2: Chemical Profile & Hazard Analysis

To handle this compound safely, one must understand its structural reactivity. The molecule contains two distinct nitrogen heterocycles:

  • Azetidine Ring: A 4-membered strained ring. While the salt form is stable, the free base secondary amine is nucleophilic and potentially unstable if heated or exposed to acid chlorides without temperature control.

  • Imidazole Ring: A 5-membered aromatic heterocycle. It acts as a weak base and a nucleophile.

Risk Factors:

  • Dust Inhalation: The dihydrochloride salt is a fine powder. Inhalation can cause severe respiratory tract irritation (H335) due to the acidity of the salt upon contact with mucous membranes.

  • Free Base Generation: If you neutralize the salt to generate the free amine for coupling, the resulting oil is more lipophilic and may penetrate skin more rapidly.

  • Hygroscopicity: The salt will absorb atmospheric moisture, becoming sticky and difficult to weigh, potentially leading to spillage and inaccurate dosing.

Part 3: Personal Protective Equipment (PPE) Matrix

Select PPE based on the physical state and solvent system used.

PPE ComponentSolid Handling (Weighing)Solution Handling (Reaction)Spill Cleanup
Hand Protection Nitrile (min 0.11 mm).Change every 30 mins.Double Nitrile or Barrier Laminate (Silver Shield) if using DCM/DMF.Note: Azetidines can permeate thin nitrile in organic solvents.Double Nitrile (min 0.2 mm) or Butyl Rubber.
Eye Protection Safety Glasses with side shields.Chemical Splash Goggles (if heating or under pressure).Chemical Splash Goggles + Face Shield.[4]
Respiratory Fume hood (Sash < 18").If hood unavailable: N95/P100 mask.Fume hood (100% mandatory).Full-face respirator with ABEK (Multi-gas) cartridges.
Body Standard Cotton Lab Coat.Lab Coat + Chemical Apron (if >10g scale).Tyvek Suit (for large spills >100g).

Part 4: Operational Protocols

A. Receipt & Storage
  • Inspection: Upon receipt, check the vial for cracks. The label should indicate 2225146-94-9 (or equivalent).[1]

  • Environment: Store in a dedicated chemical fridge (+4°C).

  • Atmosphere: Keep the vial tightly sealed. If the septum is punctured, transfer to a desiccator or seal with Parafilm under an inert atmosphere (Argon) to prevent hydrolysis or clumping.

B. Weighing & Solubilization (Step-by-Step)

Goal: Prevent dust generation and ensure accurate stoichiometry.

  • Preparation: Place the balance inside the fume hood. If the balance is external, use a tared transport vial.

  • Anti-Static: Use an anti-static gun on the vial and spatula. Azetidine salts are prone to static charge and scattering.

  • Transfer:

    • Open the vial only inside the hood.

    • Transfer the solid to a pre-weighed scint vial or round-bottom flask.

    • Do not use weighing paper (powder sticks); use a weighing boat or direct addition.

  • Solubilization:

    • Preferred Solvents: Water, DMSO, Methanol.

    • Protocol: Add solvent slowly. The dissolution of the HCl salt may be slightly exothermic. Vortex to ensure complete dissolution before removing from the hood.

C. Reaction Setup (Critical Control Points)

Scenario: Amide coupling or N-alkylation.

  • Base Addition: When adding base (e.g., TEA, DIPEA) to liberate the free azetidine, cool the reaction to 0°C . The exotherm can degrade the strained azetidine ring.

  • Pressure: Do not heat azetidine derivatives in a sealed vessel without a blast shield.

  • Quenching: Acidify aqueous waste streams to pH 3-4 to protonate the azetidine (rendering it non-volatile and water-soluble) before disposal.

Part 5: Emergency Response & Disposal

Spill Management
  • Minor Spill (<1 g):

    • Wet a paper towel with water (to prevent dust).

    • Wipe up the solid.[5]

    • Clean surface with 1N HCl (to neutralize traces), then water.

    • Dispose of wipes as solid hazardous waste.

  • Major Spill (>10 g):

    • Evacuate the immediate area.[2][3][6][7]

    • Don full PPE (Goggles, Double Gloves, N95).

    • Cover spill with vermiculite or sand.

    • Scoop into a hazardous waste pail labeled "Toxic Organic Solid."

Waste Disposal Streams

Do not pour down the drain.

Waste TypeTreatment Protocol
Aqueous Waste Adjust pH to 3-5. Collect in "Aqueous Acidic Waste" drum.
Organic Solvents Collect in "Halogenated" or "Non-Halogenated" solvent waste.
Solid Waste Contaminated gloves/vials go to "Solid Hazardous Waste" for incineration.

Part 6: Visual Safety Logic

Figure 1: Handling Decision Workflow

This diagram illustrates the logical flow for handling the compound from storage to reaction, emphasizing safety checkpoints.

G Storage Storage (+4°C, Desiccated) Check Check State (Powder vs. Oil) Storage->Check Weighing Weighing (Fume Hood Only) Check->Weighing If Solid (Salt) Reaction Reaction Setup (Keep < 25°C) Check->Reaction If Oil (Free Base) Solvent Dissolution (Water/DMSO) Weighing->Solvent Solvent->Reaction Waste Disposal (Incineration) Reaction->Waste Quench

Caption: Operational workflow for 2-(azetidin-3-yl)-1H-imidazole. Note the critical divergence based on physical state and the mandatory containment during weighing.

Figure 2: PPE Selection Logic

Use this flowchart to determine the necessary protection level based on your specific operation.

PPE Start Select Operation Solid Handling Solid (Weighing/Transfer) Start->Solid Solution Handling Solution (Reaction/Workup) Start->Solution DustRisk Dust Generation Risk? Solid->DustRisk SolventType Solvent Type? Solution->SolventType StdPPE Std PPE: Nitrile Gloves + Lab Coat DustRisk->StdPPE Low (Closed Vial) HighPPE Enhanced PPE: N95 Mask + Double Gloves DustRisk->HighPPE High (Open Transfer) Benign Water/Ethanol: Nitrile Gloves SolventType->Benign Aggressive DCM/DMF/DMSO: Laminate Gloves (Silver Shield) SolventType->Aggressive

Caption: PPE Decision Matrix. "Aggressive" solvents facilitate skin permeation of azetidines, requiring barrier laminate gloves.

References

  • Sigma-Aldrich. (2025).[8] Safety Data Sheet: 2-(azetidin-3-yl)-1H-imidazole dihydrochloride. Merck KGaA.

  • Enamine. (2024).[2] Compound Profile: 2-(azetidin-3-yl)-1H-imidazole dihydrochloride.[1] Enamine Store.

  • Apollo Scientific. (2023). Safety Data Sheet: Azetidine Hydrochloride. Apollo Scientific Ltd.

  • PubChem. (2024). Compound Summary: Azetidine derivatives. National Center for Biotechnology Information.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.